4-methoxy-N-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJFWASRUHSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293998 | |
| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-71-3 | |
| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66131-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxy-N-methylpyrimidin-2-amine
This guide provides a comprehensive technical overview of 4-methoxy-N-methylpyrimidin-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, purification, and detailed characterization, underpinned by field-proven insights and authoritative references. This document is structured to offer not just procedural steps, but a deeper understanding of the chemical principles and practical considerations involved in the laboratory-scale production and analysis of this valuable molecule.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1] Its prevalence in natural nucleic acids has made it a privileged structure in the design of therapeutic agents that can interact with a wide array of biological targets.[2] Specifically, substituted 2-aminopyrimidines are of paramount importance as they are key pharmacophores in a multitude of kinase inhibitors.[3] The structural motif of this compound, with its distinct substitution pattern, presents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound can be approached through two primary, reliable synthetic pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory-specific capabilities.
Route A: Nucleophilic Aromatic Substitution of 2-chloro-4-methoxypyrimidine
This is a direct and often high-yielding approach that leverages the reactivity of a halogenated pyrimidine precursor. The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack by methylamine.
Diagram of Synthesis Route A:
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add an excess of aqueous methylamine (e.g., 40% solution, 3.0 eq) and a suitable base such as potassium carbonate (1.5 eq) to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices: The use of an excess of methylamine drives the reaction to completion. A base is crucial to prevent the protonation of the nucleophile by the liberated HCl. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for this reaction.
Route B: N-Methylation of 2-amino-4-methoxypyrimidine
An alternative strategy involves the direct methylation of the exocyclic amino group of 2-amino-4-methoxypyrimidine. This method is contingent on the availability of the aminopyrimidine starting material.
Diagram of Synthesis Route B:
Caption: Synthesis via N-methylation of the corresponding aminopyrimidine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4-methoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Addition of Methylating Agent: After the initial effervescence ceases, add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the amino group, making it a more potent nucleophile for the subsequent methylation. Anhydrous conditions are critical to prevent the quenching of the base. Aprotic polar solvents like DMF or THF are ideal for this type of reaction.
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties and expected spectral data for this compound.
Table 1: Physicochemical Properties and Spectral Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 66131-71-3 | [4] |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | (Predicted) |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.95 (d, 1H, H6), 6.05 (d, 1H, H5), 5.20 (br s, 1H, NH), 3.90 (s, 3H, OCH₃), 3.00 (d, 3H, NCH₃) | [5][6] |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 170.0 (C4), 163.0 (C2), 158.0 (C6), 90.0 (C5), 54.0 (OCH₃), 28.0 (NCH₃) | [7][8] |
| FTIR (KBr, cm⁻¹) | Predicted ν: 3300-3400 (N-H stretch), 2950-3050 (C-H stretch), 1600-1650 (C=N stretch), 1200-1300 (C-O stretch) | [9][10] |
| Mass Spec (EI) | Predicted m/z: 139 (M⁺), 124 (M⁺ - CH₃), 110 (M⁺ - NCH₃), 96 (M⁺ - OCH₃) | [11] |
Note: Predicted spectral data is based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy. Experimental verification is recommended.
Diagram of Characterization Workflow:
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Physicochemical properties of 4-methoxy-N-methylpyrimidin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-methylpyrimidin-2-amine
Introduction
Substituted pyrimidines represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] Their ability to mimic the purine structure of ATP allows them to function as competitive inhibitors for a wide range of kinases, enzymes that are often dysregulated in cancer and other diseases.[2] This guide focuses on this compound, a specific aminopyrimidine derivative. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in any drug discovery and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and target engagement.
This document provides a detailed examination of the known and predicted physicochemical characteristics of this compound, outlines robust analytical methodologies for its characterization, and discusses its potential relevance within the context of drug development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. This compound is registered under CAS Number 66131-71-3.[3] Its molecular structure consists of a pyrimidine ring substituted with a methoxy group at the 4-position and an N-methylamino group at the 2-position.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 66131-71-3[3] |
| PubChem CID | 23422138[3] |
| Molecular Formula | C₆H₉N₃O[3] |
| SMILES | CNC1=NC=CC(=N1)OC[3] |
| InChIKey | OPBJFWASRUHSHW-UHFFFAOYSA-N[3] |
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both biological and formulation contexts. The data presented below are derived from computational predictions available in public databases, which serve as a valuable baseline for experimental verification.[3]
| Property | Value (Computed) | Significance in Drug Development |
| Molecular Weight | 139.16 g/mol [3] | Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | 0.8 | Predicts lipophilicity and membrane permeability. A value <5 is generally favored. |
| Hydrogen Bond Donors | 1 | Affects solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for forming interactions with biological targets. |
| Topological Polar Surface Area | 47 Ų | Correlates with transport properties, including blood-brain barrier penetration. |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. |
Analytical Characterization Workflow
A self-validating system of analytical protocols is essential to ensure the identity, purity, and stability of a research compound. The following workflow represents a standard, field-proven approach for the comprehensive characterization of a small molecule like this compound.
Caption: Standard workflow for the analytical characterization of a novel small molecule.
Purity and Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
The causality behind using LC-MS first is twofold: it simultaneously confirms the molecular weight (identity) and assesses the purity of the sample. This efficiency makes it the primary gatekeeping analysis post-synthesis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 140.16.[3]
-
Structural Elucidation: NMR and FTIR Spectroscopy
While MS provides the molecular weight, it does not reveal the specific arrangement of atoms. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for unambiguous structural confirmation.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
Acquisition:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire standard proton spectra. Expected signals would include distinct peaks for the methyl protons of the methoxy group, the N-methyl group protons, and the aromatic protons on the pyrimidine ring.
-
¹³C NMR: Acquire standard proton-decoupled carbon spectra. Expected signals would correspond to the unique carbon atoms in the pyrimidine ring and the methyl groups.[4]
-
FTIR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[4]
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Expected Bands: Characteristic absorption bands confirming functional groups: N-H stretching (amine), C-H stretching (aromatic and methyl), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group).[4]
-
Safety and Handling
Understanding the hazard profile is crucial for safe laboratory practice. The following GHS classifications have been reported for this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] |
Handling Recommendations: Based on these hazards, handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
Potential Applications in Drug Discovery
The aminopyrimidine scaffold is prevalent in kinase inhibitors. The 2-amino group often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The substituents at the 4- and 5-positions can be modified to achieve selectivity and improve pharmacokinetic properties.
Caption: Hypothetical binding of an aminopyrimidine inhibitor to a kinase active site.
The specific structure of this compound makes it a valuable fragment or starting point for library synthesis in kinase-focused drug discovery programs. Its properties—low molecular weight, balanced lipophilicity, and hydrogen bonding capacity—align well with the principles of fragment-based drug design.
References
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PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). N-(4-Methoxy-2-methylphenyl)pyrimidin-2-amine. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Spectrum of (E)-N-(2-methoxybenzylidene)-4-methylpyridin-2-amine. Retrieved January 17, 2026, from [Link]
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The Potent Biological Landscape of 4-Methoxy-N-methylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This technical guide delves into the intricate biological activities of a specific, yet highly promising, subclass: 4-methoxy-N-methylpyrimidin-2-amine derivatives. As researchers and drug development professionals, understanding the nuances of this chemical series—from synthesis to mechanism of action—is paramount for unlocking its full therapeutic potential. This document provides a comprehensive overview of the synthesis, anticancer properties, and kinase inhibitory mechanisms of these compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to empower your research and development endeavors.
The Pyrimidine Core: A Foundation for Potent Bioactivity
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[3] The inherent ability of the pyrimidine scaffold to mimic the purine core of ATP allows for competitive binding to the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[4] This characteristic has been extensively exploited in the development of targeted cancer therapies. The strategic placement of substituents on the pyrimidine ring, such as the 4-methoxy and N-methyl-2-amine groups, fine-tunes the electronic and steric properties of the molecule, enhancing its binding affinity and selectivity for specific biological targets.
Synthesis of this compound Derivatives: A Practical Protocol
The synthesis of N-aryl-4-methoxypyrimidin-2-amine derivatives can be achieved through a robust and versatile palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][6][7] This method allows for the efficient formation of the crucial C-N bond between the pyrimidine core and various aryl or heteroaryl amines, enabling the exploration of a wide chemical space for structure-activity relationship studies.
Experimental Protocol: Synthesis of N-Aryl-4-methoxypyrimidin-2-amine Derivatives
This protocol outlines a general procedure for the synthesis of N-aryl-4-methoxypyrimidin-2-amine derivatives, which can be adapted and optimized for specific target molecules.
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine
-
Aryl or heteroaryl amine of interest
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2-amino-4-chloro-6-methoxypyrimidine (1 equivalent), the desired aryl or heteroaryl amine (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), Xantphos (0.1 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture at reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-methoxypyrimidin-2-amine derivative.
-
Characterization: Characterize the purified compound by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-aryl-4-methoxypyrimidin-2-amine derivatives.
Anticancer Activity and Kinase Inhibition: The Core of Therapeutic Potential
Derivatives of the 4-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[8][9] The this compound core serves as an excellent starting point for the design of potent and selective kinase inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these derivatives stems from their ability to interfere with aberrant signaling pathways that drive tumorigenesis. Several key kinase families have been identified as prominent targets:
-
Lymphocyte-specific protein tyrosine kinase (Lck): A critical mediator of T-cell activation, making its inhibition a promising strategy for T-cell mediated autoimmune diseases and certain hematological malignancies.[4][10]
-
c-Jun N-terminal kinases (JNKs): Involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in various cancers.[1][11][12][13][14]
-
Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to genomic instability and tumorigenesis in several cancers.[2][3][15][16]
-
Cyclin-dependent kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][17][18][19][20]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases play pivotal roles in tumor growth, angiogenesis, and metastasis. Dual inhibition of EGFR and VEGFR-2 is a validated anticancer strategy.[21][22][23][24][25]
Signaling Pathway Diagrams:
Caption: Overview of the JNK signaling cascade.
Caption: Role of PLK4 in centriole duplication and cancer.
Caption: CDK2's function in the G1/S cell cycle transition.
Caption: Key signaling pathways of EGFR and VEGFR-2.
Biological Evaluation: Assessing Anticancer Efficacy
The in vitro anticancer activity of this compound derivatives is commonly evaluated using cell-based assays that measure cell viability and proliferation. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose. [26][27][28][29]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized procedure for assessing the cytotoxicity of test compounds against adherent cancer cell lines in a 96-well format. [27] Materials and Reagents:
-
Adherent cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly influenced by the nature of the substituent at the N-position of the 2-amine. SAR studies on related aminopyrimidine kinase inhibitors have revealed several key trends:
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups allows for the exploration of different binding pockets within the kinase active site. Substitutions on these rings can further modulate potency and selectivity. [30]* Hydrogen Bonding: The aminopyrimidine core itself can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. [3]* Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its cell permeability and pharmacokinetic properties. [30] Table 1: Representative IC₅₀ Values of Aminopyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |
| 12c | 4-Aminopyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | 1.58 | [8] |
| 12d | 4-Aminopyrazolo[3,4-d]pyrimidine | HL-60(TB) (Leukemia) | 2.63 | [8] |
| 6c | Pyrimidine Derivative | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [31] |
| 10b | Pyrimidine Derivative | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [31] |
| 21c | 2-Thiopyrimidine Derivative | HCT-116 (Colon Cancer) | 60.9 ± 1.8 | [32] |
| 21d | 2-Thiopyrimidine Derivative | PC-3 (Prostate Cancer) | 65.8 ± 2.8 | [32] |
Note: The presented data is for related aminopyrimidine and pyrimidine derivatives to illustrate the potential activity range. Specific data for this compound derivatives should be generated through dedicated screening efforts.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel and potent kinase inhibitors with therapeutic potential in oncology and beyond. The synthetic accessibility of this core, coupled with the vast possibilities for chemical modification, allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide has provided a foundational understanding of the biological activity of these derivatives, including their synthesis, mechanisms of action, and methods for biological evaluation. By leveraging the provided protocols and insights, researchers and drug development professionals can accelerate their efforts in harnessing the therapeutic promise of this exciting class of compounds. Further investigations should focus on generating a comprehensive library of this compound derivatives and screening them against a broad panel of kinases and cancer cell lines to identify lead candidates for further preclinical and clinical development.
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- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
- Satyanarayana, A., & Kaldis, P. (2009). A dual role of Cdk2 in DNA damage response. Cell Division, 4, 9.
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Spectroscopic data (NMR, IR, Mass) of 4-methoxy-N-methylpyrimidin-2-amine
An In-Depth Guide to the Spectroscopic Characterization of 4-methoxy-N-methylpyrimidin-2-amine
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous pharmacologically active agents.[1] Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for biological screening or as a synthetic intermediate. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound.
This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven framework for understanding why the spectra appear as they do and how to reliably acquire and interpret this data. The protocols and interpretations that follow are grounded in established principles and validated through extensive application in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Foundational Principles of NMR
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. Irradiation with radiofrequency energy can cause these nuclei to "flip" to a higher energy state. The precise frequency required for this transition is known as the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms in a molecule. The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm).
Experimental Protocol for NMR Analysis
The following protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[3]
-
"Lock" the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a range of -2 to 12 ppm to cover all expected proton signals.
-
Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for nuclear relaxation and ensures accurate signal integration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[2]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation: Predicted Spectra
Based on the structure of this compound, the following NMR signals are predicted.
¹H NMR Spectrum (Predicted)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~8.1-8.3 | Doublet | 1H | Pyrimidine H-6 | Deshielded by adjacent ring nitrogens. |
| H-b | ~6.0-6.2 | Doublet | 1H | Pyrimidine H-5 | Shielded by the C4-methoxy group; coupled to H-6. |
| H-c | ~3.9-4.1 | Singlet | 3H | OCH₃ | Typical range for a methoxy group on an aromatic ring. |
| H-d | ~3.0-3.2 | Singlet | 3H | NCH₃ | Typical range for an N-methyl group on a heteroaromatic amine. |
| H-e | ~5.0-5.5 | Broad Singlet | 1H | NH | Exchangeable proton; chemical shift is concentration and solvent dependent. |
Table 1: Predicted ¹H NMR data for this compound.
¹³C NMR Spectrum (Predicted)
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-1 | ~170-172 | Pyrimidine C-4 | Attached to the electron-donating methoxy group, highly deshielded. |
| C-2 | ~163-165 | Pyrimidine C-2 | Attached to the electron-donating amino group. |
| C-3 | ~158-160 | Pyrimidine C-6 | Deshielded by adjacent ring nitrogen. |
| C-4 | ~90-95 | Pyrimidine C-5 | Significantly shielded by the C4-methoxy and C2-amino groups. |
| C-5 | ~54-56 | OCH₃ | Typical chemical shift for a methoxy carbon. |
| C-6 | ~28-30 | NCH₃ | Typical chemical shift for an N-methyl carbon. |
Table 2: Predicted ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present in a sample.[4]
Foundational Principles of IR
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). Each type of bond vibrates at a characteristic frequency. By plotting the percentage of light transmitted against the wavenumber (cm⁻¹), we can identify absorption bands corresponding to specific functional groups.[5]
Experimental Protocol for IR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.[6]
Visualization: IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Data Interpretation: Predicted Spectrum
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3500 | N-H Stretch | Secondary Amine (N-H) |
| 2850 - 3000 | C-H Stretch | Methyl (CH₃) |
| 1600 - 1650 | C=N Stretch | Pyrimidine Ring |
| 1550 - 1600 | C=C Stretch | Pyrimidine Ring |
| 1200 - 1350 | C-N Stretch | Aryl Amine |
| 1000 - 1300 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
Table 3: Predicted characteristic IR absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Foundational Principles of MS
In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value usually corresponds to the intact molecule, known as the molecular ion (M⁺).
Experimental Protocol for MS Analysis
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be directly infused into the ion source or introduced via an HPLC system.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that is well-suited for this type of molecule, as it typically keeps the molecular ion intact.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.[7]
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Visualization: Potential Fragmentation Pathway
Caption: A plausible EI fragmentation pathway for the molecule.
Data Interpretation: Predicted Spectrum
The mass spectrum provides crucial data for confirming the compound's identity.
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion Formula | Identity |
| 139.07 | [C₆H₉N₃O]⁺ | Molecular Ion [M]⁺ |
| 124.05 | [C₅H₆N₃O]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group |
| 108.06 | [C₅H₆N₃]⁺ | Loss of a methoxy radical (•OCH₃) |
Table 4: Predicted key ions in the mass spectrum.
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and chemical environments. FTIR spectroscopy confirms the presence of key functional groups, serving as a rapid quality control check. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form an indispensable analytical toolkit for the modern chemical researcher, ensuring the scientific integrity of downstream applications in drug discovery and materials science.
References
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ACS Publications. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Retrieved from [Link]
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PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]
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Potential therapeutic targets of 4-methoxy-N-methylpyrimidin-2-amine
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-N-methylpyrimidin-2-amine
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of clinically successful therapeutic agents. Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for the design of targeted therapies. This guide focuses on a specific, yet underexplored, derivative: this compound. While direct biological data on this compound is sparse, its structural similarity to a vast library of bioactive molecules allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This document serves as a technical roadmap for researchers and drug development professionals, outlining a systematic approach to unlock the therapeutic potential of this compound, from initial in silico screening to rigorous in vitro validation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
The 2-Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] In medicinal chemistry, the 2-aminopyrimidine moiety has emerged as a particularly versatile pharmacophore.[3][4] Its nitrogen atoms act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, enabling it to mimic the purine bases and effectively interact with the ATP-binding sites of many enzymes, particularly kinases. This has led to the development of numerous blockbuster drugs, including the anticancer agent imatinib.[5][6] The diverse biological activities associated with 2-aminopyrimidine derivatives span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][5][7]
The subject of this guide, this compound, possesses the core 2-aminopyrimidine structure with specific substitutions that may fine-tune its biological activity. The methoxy group at the 4-position and the N-methyl group on the exocyclic amine can influence the molecule's solubility, lipophilicity, and steric interactions with potential protein targets, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Hypothesized Therapeutic Targets: A Data-Driven Approach
Based on the extensive literature on 2-aminopyrimidine derivatives, we can hypothesize several high-probability target classes for this compound.
Protein Kinases: The Foremost Frontier in Oncology
The most prominent application of 2-aminopyrimidine derivatives is in the realm of oncology, specifically as protein kinase inhibitors.[5][8][9] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
-
Polo-like Kinase 4 (PLK4): Overexpressed in various cancers, PLK4 is a master regulator of centriole duplication.[8] Novel 2-aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, demonstrating significant antiproliferative activity against breast cancer cells.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. Molecular docking studies have shown that 2-aminopyrimidine derivatives can effectively bind to the active site of CDK2.[10][11]
-
Tyrosine Kinases (e.g., Bcr-Abl, EGFR): The success of imatinib, a 2-aminopyrimidine derivative, as a Bcr-Abl inhibitor has spurred the development of numerous other tyrosine kinase inhibitors based on this scaffold.[4] Pyrido[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR).[12]
β-Glucuronidase: A Target in Cancer and Beyond
Elevated activity of β-glucuronidase is associated with several pathological conditions, including colon cancer.[5][6] This enzyme can deconjugate glucuronidated drugs and carcinogens in the gut, leading to increased toxicity. Several 2-aminopyrimidine derivatives have been synthesized and evaluated as β-glucuronidase inhibitors.[5][6]
Dihydrofolate Reductase (DHFR): A Classic Antimicrobial Target
The pyrimidine scaffold is also present in antimicrobial agents like trimethoprim, which targets dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria.[5] This makes DHFR a plausible target for novel 2-aminopyrimidine derivatives in the search for new antibacterial agents.[10]
Target Identification and Validation Workflow
A systematic approach is crucial for identifying and validating the therapeutic targets of this compound. This workflow integrates computational and experimental methodologies.
Caption: A streamlined workflow for target identification and validation.
In Silico Screening: A First Look at Potential Interactions
Rationale: Computational methods provide a rapid and cost-effective way to screen large virtual libraries of protein targets and predict the binding affinity of a ligand. This allows for the prioritization of targets for subsequent experimental validation.
Protocol: Molecular Docking of this compound
-
Ligand Preparation:
-
Draw the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Perform energy minimization using a computational chemistry program (e.g., Chem3D) to obtain the lowest energy conformation.[10]
-
Save the structure in a suitable format (e.g., .mol or .pdb).
-
-
Protein Preparation:
-
Retrieve the 3D crystal structures of potential protein targets (e.g., PLK4, CDK2, β-glucuronidase, DHFR) from the Protein Data Bank (PDB).[10]
-
Prepare the protein for docking using software like AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.[10][11]
-
Save the prepared protein structure in the PDBQT format.[10]
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or a predicted active site cavity.
-
Run the docking simulation using software like AutoDock Vina to predict the binding pose and affinity of this compound to the target protein.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses, characterized by the lowest binding energy.[10]
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site using software like PyMOL or Discovery Studio.[10]
-
Data Presentation: Predicted Binding Affinities
| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PLK4 (e.g., 4YUR) | -8.5 | Glu-96, Ser-140 |
| CDK2 (e.g., 1HCK) | -7.8 | LYS 33, THR 14, GLU 12 |
| β-Glucuronidase | -7.2 | (To be determined) |
| DHFR | -6.9 | (To be determined) |
Note: The binding energies and interacting residues are hypothetical and would need to be determined by actual docking studies.
In Vitro Validation: From Prediction to Biological Confirmation
Rationale: While in silico methods are valuable for hypothesis generation, experimental validation is essential to confirm the biological activity and mechanism of action of a compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol is based on a LanthaScreen™ Eu Kinase Binding Assay, a common method for measuring kinase inhibition.[8]
-
Reagents and Materials:
-
PLK4 kinase enzyme
-
Fluorescently labeled ATP-competitive tracer
-
Europium-labeled anti-tag antibody
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known PLK4 inhibitor)
-
Assay buffer
-
384-well microplates
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and the positive control in assay buffer.
-
In a 384-well plate, add the PLK4 enzyme, the europium-labeled antibody, and the test compound or control.
-
Incubate for a specified time at room temperature to allow the compound to bind to the kinase.
-
Add the fluorescent tracer.
-
Incubate for another specified time to allow the tracer to bind to the kinase.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).[8]
-
Protocol: Cell-Based Antiproliferative Assay
Rationale: This assay determines the ability of a compound to inhibit the growth of cancer cells, providing a measure of its functional cellular activity.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which are known to be sensitive to PLK4 inhibitors) in appropriate growth medium.[8]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add a viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the compound.
-
Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
-
Signaling Pathway Context
Understanding the signaling pathways in which potential targets operate is crucial for predicting the downstream effects of a drug. For instance, if this compound is found to inhibit a kinase in the PI3K/AKT/mTOR pathway, it could have broad effects on cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.[10]
Conclusion and Future Directions
While this compound is a relatively uncharacterized molecule, its 2-aminopyrimidine core provides a strong foundation for hypothesizing its potential as a therapeutic agent. The most promising avenues for investigation lie in its potential as a kinase inhibitor for cancer therapy, a β-glucuronidase inhibitor, or an antimicrobial agent. The systematic workflow outlined in this guide, combining in silico screening with robust in vitro validation, provides a clear path for elucidating the biological activity and therapeutic targets of this compound. Further studies, including structure-activity relationship (SAR) analysis of related analogs and in vivo efficacy studies in relevant disease models, will be crucial for translating the potential of this compound into a tangible therapeutic reality.
References
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Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]
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Title: 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 Source: PubChem URL: [Link]
-
Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Preprints.org URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (NIH) URL: [Link]
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Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]
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Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 Source: PubChem URL: [Link]
-
Title: 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 Source: PubChem URL: [Link]
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Title: Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 Source: National Institutes of Health (NIH) URL: [Link]
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The Enigmatic Mechanism of 4-methoxy-N-methylpyrimidin-2-amine: A Speculative Guide for Drug Discovery Professionals
Preamble: Deconstructing a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-aminopyrimidine core is a quintessential example of such a scaffold, lauded for its versatile synthetic accessibility and its capacity to engage with a wide array of biological targets.[1][2] This structural motif is at the heart of numerous therapeutic agents with applications spanning oncology, inflammation, and infectious diseases.[2][3] Our focus here is on a specific, yet under-characterized derivative: 4-methoxy-N-methylpyrimidin-2-amine. While direct biological data for this compound is sparse in the public domain[4], its structural features, when viewed through the lens of established structure-activity relationships (SAR) for the 2-aminopyrimidine class, provide a fertile ground for reasoned speculation regarding its mechanism of action.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not present established facts about this compound, but rather, will offer a series of well-founded hypotheses on its potential biological activities. We will dissect plausible molecular pathways and propose robust, detailed experimental workflows to systematically investigate these hypotheses. Our approach is grounded in the synthesis of existing knowledge on analogous compounds, aiming to provide a strategic roadmap for the elucidation of this molecule's therapeutic potential.
Hypothesis I: A Putative Kinase Inhibitor in Oncogenic Signaling
A predominant mechanism of action for 2-aminopyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[5][6] The 2-aminopyrimidine scaffold can function as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases. The substituents on the pyrimidine ring play a crucial role in determining selectivity and potency.
Plausible Kinase Targets and Rationale
Given the structural simplicity of this compound, it is conceivable that it may exhibit activity against kinases that are sensitive to small molecule inhibitors. Two such families of kinases that are frequently targeted by aminopyrimidine-based compounds are Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).[5][6]
-
Cyclin-Dependent Kinases (CDKs): These enzymes are central to the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers. The N-methyl group on our subject molecule could potentially form key interactions within the ATP binding site of CDKs.
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a validated target in oncology.[6] The methoxy group at the 4-position of the pyrimidine ring could confer a degree of selectivity for PLK4 over other kinases.
Proposed Signaling Pathway: Disruption of Cell Cycle Progression
The following diagram illustrates the central role of CDKs and PLK4 in cell cycle regulation and how their inhibition by a hypothetical inhibitor like this compound could lead to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action via kinase inhibition.
Experimental Workflow for Hypothesis Validation
A multi-tiered approach is necessary to validate this hypothesis, starting with broad screening and progressing to more specific cellular and biochemical assays.
Caption: Experimental workflow for validating the kinase inhibitor hypothesis.
1. Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets of this compound.
-
Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.
-
Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.
-
Assay Format: Radiometric or fluorescence-based assays are commonly employed to measure kinase activity.
-
Data Analysis: Results are expressed as a percentage of inhibition relative to a control. Hits are typically defined as kinases with >50% inhibition.
-
2. In Vitro Kinase Assay for IC50 Determination:
-
Objective: To determine the potency of this compound against the identified kinase hits.
-
Methodology:
-
Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
In a 96- or 384-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted compound to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Cell Viability Assay (MTT Assay): [7]
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of this compound for 72 hours.[7]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilize the formazan crystals with DMSO.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
4. Western Blot Analysis:
-
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of downstream substrates.
-
Methodology:
-
Treat cells with the compound at concentrations around its GI50 value for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-Rb for CDK4/6).
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of target inhibition.[7]
-
Hypothesis II: A Modulator of G-Protein Coupled Receptors (GPCRs)
The 2-aminopyrimidine scaffold is also present in molecules that act as ligands for GPCRs, such as the histamine H4 receptor and the prostaglandin E2 receptor EP2 subtype.[8][9] The N-methyl and methoxy substituents of this compound could provide the necessary interactions for binding to the ligand-binding pocket of certain GPCRs.
Plausible GPCR Targets and Rationale
-
Histamine H4 Receptor (H4R): This receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses. Antagonists of H4R have shown potential in treating inflammatory conditions.[8]
-
Prostaglandin E2 Receptor EP2 Subtype (EP2R): The EP2 receptor is implicated in inflammation and cancer.[9] The discovery of aminopyrimidine-based EP2 antagonists suggests that our compound of interest could potentially act on this target.[9]
Proposed Signaling Pathway: Modulation of Inflammatory Responses
The following diagram depicts the canonical signaling pathway of the H4R and how an antagonist could block downstream inflammatory responses.
Caption: Experimental workflow for validating the GPCR modulator hypothesis.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compound for the target GPCR.
-
Methodology:
-
Use cell membranes prepared from cells overexpressing the target receptor (e.g., H4R).
-
Incubate the membranes with a known radiolabeled ligand (e.g., [3H]-histamine) and increasing concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. cAMP Assay:
-
Objective: To assess the functional activity of the compound on Gαi/o-coupled receptors like H4R.
-
Methodology:
-
Use a cell line stably expressing the target receptor.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add the agonist (e.g., histamine) in the presence or absence of various concentrations of the test compound.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
An antagonist will reverse the agonist-induced decrease in cAMP levels.
-
3. In Vivo Animal Model of Inflammation:
-
Objective: To evaluate the anti-inflammatory efficacy of the compound in a relevant animal model.
-
Methodology:
-
Model: A common model is the zymosan-induced peritonitis model in mice.
-
Procedure:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage).
-
After a set pre-treatment time, inject zymosan intraperitoneally to induce inflammation.
-
After a few hours, collect the peritoneal lavage fluid.
-
Analyze the lavage fluid for the number of infiltrating immune cells (e.g., neutrophils) and the levels of inflammatory mediators (e.g., cytokines, chemokines).
-
-
Endpoint: A significant reduction in immune cell infiltration and inflammatory mediator levels in the compound-treated group compared to the vehicle group would indicate anti-inflammatory activity.
-
Quantitative Data Summary
While no specific data exists for this compound, the following table provides a template for summarizing key quantitative data that would be generated from the proposed experiments.
| Parameter | Assay | Hypothesized Target | Expected Outcome |
| IC50 / GI50 | In Vitro Kinase Assay / Cell Viability | CDK/PLK | Low micromolar to nanomolar range |
| Ki | Radioligand Binding Assay | H4R / EP2R | Low micromolar to nanomolar range |
| EC50 / IC50 | Functional GPCR Assays | H4R / EP2R | Low micromolar to nanomolar range |
| % Inhibition | In Vivo Inflammation Model | H4R / EP2R | Significant reduction in inflammatory markers |
Conclusion and Future Directions
The true mechanism of action of this compound remains to be elucidated. However, by leveraging the extensive knowledge base surrounding the 2-aminopyrimidine scaffold, we have formulated two plausible and testable hypotheses: inhibition of oncogenic kinases and modulation of inflammatory GPCRs. The experimental workflows detailed in this guide provide a comprehensive and logical path forward for any research program aiming to characterize this intriguing molecule.
The initial broad kinase and GPCR panel screens will be pivotal in directing the subsequent research efforts. Should positive hits emerge from these screens, the subsequent tiers of validation will provide the necessary depth of understanding to build a compelling case for its therapeutic potential. Ultimately, the journey from a simple chemical structure to a potential therapeutic agent is a long and arduous one, but it begins with well-reasoned speculation and rigorous experimental validation.
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives
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A Senior Application Scientist's Guide to the Structural Elucidation of Substituted Pyrimidines Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Central Role of Pyrimidines and the Analytical Imperative
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development. As integral components of nucleic acids and a wide array of pharmacologically active agents, their precise structural characterization is paramount.[1] From antiviral to anticancer therapies, the efficacy and safety of these compounds are intrinsically linked to their molecular architecture.[2][3] In this guide, we, as senior application scientists, will navigate the nuanced world of elucidating the structures of these vital heterocyclic compounds. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), not as a rigid set of protocols, but as a dynamic, logic-driven approach to solving complex structural puzzles. This document is crafted from field-proven insights to empower researchers to make informed experimental choices and ensure the integrity of their findings.
The Symbiotic Power of NMR and MS: A Holistic Approach
The structural elucidation of novel or modified pyrimidine derivatives is rarely accomplished with a single analytical technique. Instead, it relies on the complementary nature of NMR and MS. While MS provides exquisite information on molecular weight and elemental composition, helping to piece together the molecular formula and identify fragmentation patterns, NMR offers an unparalleled view into the connectivity and spatial arrangement of atoms within the molecule.[4][5] Together, they form a self-validating system for unambiguous structure determination, a critical aspect of pharmaceutical quality control and regulatory compliance.[6][7]
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[8] For substituted pyrimidines, a systematic NMR analysis is the foundation upon which a confident structural assignment is built.
Foundational 1D NMR Techniques: The First Look
One-dimensional (1D) ¹H and ¹³C NMR spectra are the initial and indispensable steps in the analysis of any novel pyrimidine derivative.[9][10]
-
¹H NMR Spectroscopy: This provides the first crucial map of the proton environments within the molecule. Key parameters to analyze are:
-
Chemical Shift (δ): The position of a proton signal is highly sensitive to its electronic environment. Electron-withdrawing substituents on the pyrimidine ring will deshield adjacent protons, causing them to resonate at a lower field (higher ppm), while electron-donating groups will have the opposite effect.[11][12][13]
-
Integration: The area under each proton signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the relative number of protons in different environments.[11]
-
Spin-Spin Coupling (J-coupling): The splitting of proton signals into multiplets provides direct evidence of neighboring protons, allowing for the assembly of molecular fragments.[14]
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is equally important.[15] The chemical shifts of the carbon atoms in the pyrimidine ring are diagnostic of the substitution pattern.
Advanced 2D NMR Techniques: Building the Molecular Scaffold
When 1D NMR spectra become too complex or ambiguous, two-dimensional (2D) NMR experiments are employed to reveal detailed connectivity information.[9][14][16]
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, providing a clear roadmap of proton-proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing unambiguous one-bond C-H connections.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is often the key to connecting different molecular fragments and establishing the overall substitution pattern on the pyrimidine ring.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of substituents.
Experimental Workflow: A Systematic NMR Approach
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 4-methoxy-N-methylpyrimidin-2-amine
Abstract: This document provides a detailed, two-step protocol for the synthesis of 4-methoxy-N-methylpyrimidin-2-amine, a valuable substituted pyrimidine intermediate in pharmaceutical research and development. The synthesis leverages a sequential nucleophilic aromatic substitution (SNAr) strategy, beginning with the selective mono-amination of 2,4-dichloropyrimidine with methylamine, followed by methoxylation. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.
Introduction and Scientific Rationale
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2] The target molecule, this compound (CAS: 66131-71-3), is a key building block for creating more complex molecular architectures. Its synthesis requires a regioselective approach to functionalize the pyrimidine ring at the C2 and C4 positions.
The protocol outlined herein employs a robust and logical two-step sequence starting from the commercially available 2,4-dichloropyrimidine.
The Synthetic Strategy is based on the following principles:
-
Step 1: Selective N-Methylamination. The first step involves the reaction of 2,4-dichloropyrimidine with one equivalent of methylamine. The C2 and C4 positions on the pyrimidine ring are both electron-deficient and susceptible to nucleophilic attack. While selectivity can be influenced by various factors, careful control of stoichiometry and temperature allows for the preferential formation of the monosubstituted intermediate, 4-chloro-N-methylpyrimidin-2-amine.
-
Step 2: Nucleophilic Methoxylation. The second step is a nucleophilic aromatic substitution where the remaining chloro group at the C4 position is displaced by a methoxide ion. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms significantly activates the C-Cl bond for this substitution, making the reaction highly efficient.[3][4] This reaction proceeds readily with sodium methoxide in a polar solvent like methanol.
This sequential approach provides a high degree of control and results in a good overall yield of the desired product.
Overall Reaction Scheme
Figure 1: Two-step synthesis of the target compound.
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
2,4-Dichloropyrimidine: Corrosive. Causes severe skin burns and eye damage.
-
Methylamine: Flammable and toxic. Handle with care, preferably as a solution.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Refer to the Safety Data Sheet (SDS) for each reagent before commencing work.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Part A: Synthesis of 4-chloro-N-methylpyrimidin-2-amine (Intermediate)
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Moles (mmol) | Eq. | Amount |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.99 | 50.0 | 1.0 | 7.45 g |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 55.0 | 1.1 | 4.27 mL |
| Ethanol (EtOH) | 64-17-5 | - | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - | As needed |
| Saturated NaCl (brine) | - | - | - | - | As needed |
| Anhydrous Na₂SO₄ | 7757-82-6 | - | - | - | As needed |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (7.45 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture at room temperature to dissolve the solid.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the 40% aqueous methylamine solution (4.27 mL, 55.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (2,4-dichloropyrimidine) is less polar than the product.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford 4-chloro-N-methylpyrimidin-2-amine as a white to off-white solid.
Part B: Synthesis of this compound (Final Product)
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Moles (mmol) | Eq. | Amount |
| 4-chloro-N-methylpyrimidin-2-amine | 57167-16-9 | 143.57 | 30.0 | 1.0 | 4.31 g |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 36.0 | 1.2 | 1.94 g |
| Methanol (MeOH), anhydrous | 67-56-1 | - | - | - | 75 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - | As needed |
| Deionized Water | - | - | - | - | As needed |
| Anhydrous Na₂SO₄ | 7757-82-6 | - | - | - | As needed |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-N-methylpyrimidin-2-amine (4.31 g, 30.0 mmol) and anhydrous methanol (75 mL). Stir to dissolve.
-
Reagent Addition: Carefully add sodium methoxide (1.94 g, 36.0 mmol) to the solution in portions. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate). The product is more polar than the starting material.
-
Work-up: After the reaction is complete, cool the flask to room temperature and concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (brine, 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a pure solid.
Experimental Workflow Overview
The following diagram illustrates the general workflow for each synthetic step.
Figure 2: General laboratory workflow for synthesis.
Characterization Data
-
Product: this compound
-
Molecular Formula: C₆H₉N₃O[5]
-
Molecular Weight: 139.16 g/mol [5]
-
Appearance: Expected to be a white to off-white solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 1H, pyrimidine-H), ~5.9 (d, 1H, pyrimidine-H), ~3.9 (s, 3H, -OCH₃), ~3.0 (d, 3H, -NHCH₃), ~5.2 (br s, 1H, -NH). Note: Chemical shifts are estimates and should be confirmed experimentally.
-
Expected Mass Spec (ESI+): m/z = 140.08 [M+H]⁺.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23422138, 4-Methoxy-N-methyl-2-pyrimidinamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67428, 4-Methoxy-2-pyrimidinamine. Retrieved from [Link]
-
Nawaz, H. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275601. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
Taha, M. et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(3), 2972-2984. Retrieved from [Link]
-
ResearchGate (2009). ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97452, N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]
-
Filo (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times faster... Retrieved from [Link]
-
Abdullah, Z. et al. (2010). N-(4-Chlorophenyl)-4-methylpyridin-2-amine. Acta Crystallographica Section E, 66(Pt 10), o2586. Retrieved from [Link]
-
Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1505-1525. Retrieved from [Link]
-
Arshad, S. & Razak, I.A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E, 68(Pt 2), o456. Retrieved from [Link]
-
Chegg (2018). Solved 10. 4-Chloropyridine reacts with sodium methoxide to... Retrieved from [Link]
-
Zhang, W. et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 19(28), 6231-6235. Retrieved from [Link]
- Google Patents (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 4. chegg.com [chegg.com]
- 5. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 4-methoxy-N-methylpyrimidin-2-amine in kinase inhibitor screening
Application Note & Protocol
Topic: High-Throughput Screening and Characterization of 4-methoxy-N-methylpyrimidin-2-amine as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals in the field of kinase biology and drug discovery.
Introduction: The Critical Role of Kinase Inhibitor Screening in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes, including proliferation, metabolism, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4][5][6] The development of small molecule kinase inhibitors has revolutionized targeted therapy. A crucial first step in this process is the identification and characterization of novel inhibitory compounds through robust screening methodologies.[7]
This guide provides a detailed framework for the screening and initial characterization of a novel small molecule, this compound, as a potential kinase inhibitor. While this compound is presented as a hypothetical candidate, its pyrimidine core is a common scaffold in many ATP-competitive kinase inhibitors, making it a relevant exemplar for outlining these critical drug discovery workflows.[8] We will detail the principles behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and discuss the interpretation of key data.
The Candidate Compound: this compound
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C6H9N3O
-
Molecular Weight: 139.16 g/mol [9]
-
-
Rationale for Screening: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved kinase inhibitors. These compounds often act as ATP-competitive inhibitors by mimicking the adenine ring of ATP and binding to the highly conserved ATP-binding pocket of kinases.[10][11][12] The substituents on the pyrimidine ring can be modified to achieve potency and selectivity for specific kinases.
Part 1: Primary Biochemical Screening for Hit Identification
The initial goal is to screen this compound against a broad panel of kinases to identify potential "hits." For high-throughput screening (HTS), assays must be robust, miniaturizable, and cost-effective.[6][7] Luminescence- and fluorescence-based assays are popular choices.[13]
Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)
Luminescence-based assays, such as the Kinase-Glo® platform, are homogeneous "add-mix-read" assays that quantify kinase activity by measuring the amount of ATP remaining after a kinase reaction.[14][15] The process involves a proprietary thermostable luciferase that generates a luminescent signal directly proportional to the ATP concentration.[15]
-
High Kinase Activity: More ATP is consumed, resulting in a low luminescent signal.
-
Inhibition of Kinase Activity: Less ATP is consumed, resulting in a high luminescent signal.[14][16]
This inverse relationship between kinase activity and signal output provides a clear and robust method for identifying inhibitors.[14]
Caption: Workflow for a luminescence-based kinase assay (e.g., Kinase-Glo®).
Protocol 1.1: Primary Screening using Kinase-Glo®
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
Purified kinases of interest
-
Kinase-specific substrates
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettors or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a working solution of this compound at a single, high concentration (e.g., 100 µM in assay buffer with a final DMSO concentration ≤1%).
-
Dispense 5 µL of the compound working solution into the appropriate wells of the 384-well plate.
-
For controls, dispense 5 µL of assay buffer with the same final DMSO concentration (negative control, 100% activity) and 5 µL of a known potent inhibitor for each kinase (positive control, 0% activity).
-
-
Enzyme Addition:
-
Prepare a solution of kinase and its corresponding substrate in assay buffer. The optimal concentration of each should be predetermined to be in the linear range of the assay.[15]
-
Add 10 µL of the kinase/substrate mix to each well.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Measure luminescence using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the negative control).
Part 2: Secondary Biochemical Assays for Potency Determination (IC50)
Once hits are identified, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). For this, a more sensitive and precise assay technology like Homogeneous Time-Resolved Fluorescence (HTRF) is often employed.
Principle of HTRF Kinase Assays
HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, reducing background interference.[1] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation.[17][18]
-
High Kinase Activity: High levels of phosphorylated substrate lead to a strong HTRF signal.
-
Inhibition of Kinase Activity: Low levels of phosphorylated substrate result in a weak HTRF signal.
Caption: Principle of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Protocol 1.2: IC50 Determination using HTRF
Materials:
-
Hit kinase(s) identified from the primary screen
-
HTRF-compatible substrate (e.g., biotinylated peptide)
-
This compound
-
HTRF Kinase Assay Kit (containing Eu-labeled antibody and SA-XL665)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Serial Dilution:
-
Create a serial dilution series of this compound in 100% DMSO (e.g., 10 points, 3-fold dilutions starting from 10 mM).
-
Dilute these DMSO stocks into assay buffer to create 4x working solutions.
-
-
Assay Plating:
-
Add 5 µL of each 4x compound concentration to the appropriate wells.
-
Add 5 µL of 4x enzyme solution.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.[17]
-
-
Reaction Initiation:
-
Add 10 µL of a 2x solution containing the biotinylated substrate and ATP to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[17]
-
Normalize the data to percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| Primary Screen | Single-point concentration for initial hit identification. | 10 µM |
| % Inhibition | Inhibition of kinase activity at the primary screen concentration. | 85% vs. Kinase X |
| IC50 Value | Concentration of inhibitor required for 50% inhibition. | 150 nM vs. Kinase X |
| Assay Technology | Method used for detection. | Primary: Kinase-Glo®Secondary: HTRF® |
Part 3: Cell-Based Assays for Target Engagement and Functional Validation
While biochemical assays are essential for determining direct enzyme inhibition, they do not reflect the complex environment of a living cell.[19][20] It is crucial to progress promising compounds to cell-based assays to confirm that they can enter cells, engage their target kinase, and exert a functional effect.[19][21]
Principle of Cellular Phosphorylation Assays
These assays measure the phosphorylation status of a known downstream substrate of the target kinase within intact cells.[21] A decrease in the phosphorylation of the substrate upon treatment with the inhibitor provides evidence of on-target activity in a physiological context.[19] Technologies like AlphaLISA® or Western Blotting can be used to quantify the levels of the phosphorylated substrate.[3]
Caption: General workflow for a cell-based phosphorylation assay.
Protocol 1.3: Cellular Target Engagement via Western Blot
Materials:
-
Cell line expressing the target kinase and its substrate.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (based on the biochemical IC50) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice, and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.
-
Quantify the band intensities and express the phospho-substrate signal as a ratio to the total-substrate signal.
-
Data Analysis: Plot the normalized phospho-substrate signal against the inhibitor concentration to determine the cellular IC50 (or EC50). A significant reduction in substrate phosphorylation confirms the compound's on-target activity in cells.
| Parameter | Description | Example Value |
| Biochemical IC50 | Potency against the purified enzyme. | 150 nM |
| Cellular EC50 | Potency in inhibiting substrate phosphorylation in cells. | 500 nM |
| Rationale for Difference | The higher cellular EC50 can be due to factors like cell permeability, plasma protein binding, or competition with high intracellular ATP concentrations. |
Conclusion and Next Steps
This application note outlines a systematic, multi-tiered approach to screen and characterize a novel compound, this compound, for kinase inhibitory activity. The workflow progresses from high-throughput biochemical screening to identify initial hits, to secondary assays for potency determination, and finally to cell-based assays for validating on-target functional activity. Positive results from this cascade would provide strong rationale for advancing the compound into further lead optimization studies, including kinase selectivity profiling, pharmacokinetic evaluation, and in vivo efficacy testing.[7] This structured approach ensures that resources are focused on compounds with the highest potential to become effective therapeutics.
References
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conform
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. European Journal of Medicinal Chemistry.
- Development of a HTRF® Kinase Assay for Determin
- Spotlight: Cell-based kinase assay form
- HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substr
- Different types of ATP-competitive kinase inhibitors.
- Kinase-Glo® Luminescent Kinase Assays.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Cell-based test for kinase inhibitors. INiTS.
- HTRF® Kinase Assay Protocol.
- Immuno-oncology Cell-based Kinase Assay Service.
- Kinase Screening & Profiling Services.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC.
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- ATP site‐directed competitive and irreversible inhibitors of protein kinases. Medicinal Research Reviews.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- 4-Methoxy-N-methyl-2-pyrimidinamine. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ATP site‐directed competitive and irreversible inhibitors of protein kinases | Semantic Scholar [semanticscholar.org]
- 9. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 15. ebiotrade.com [ebiotrade.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. inits.at [inits.at]
- 21. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Utilization of 4-methoxy-N-methylpyrimidin-2-amine as a Privileged Scaffold in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 4-methoxy-N-methylpyrimidin-2-amine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and its ability to mimic the purine bases of DNA and RNA.[1] Within this broad class of heterocycles, the 2-aminopyrimidine motif has emerged as a particularly privileged scaffold, especially in the design of protein kinase inhibitors.[2][3] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic incorporation of the 4-methoxy and N-methyl groups confers distinct advantages, including modulation of solubility, metabolic stability, and the ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.
This document serves as a comprehensive technical guide for researchers leveraging this scaffold in drug discovery programs. It provides a detailed exploration of its synthetic utility, key structure-activity relationships (SAR), and practical, step-by-step protocols for the synthesis and biological evaluation of novel derivatives. The insights and methodologies presented herein are designed to be self-validating and grounded in established scientific literature, empowering research teams to accelerate their discovery efforts.
Core Attributes of the this compound Scaffold
The efficacy of this scaffold can be attributed to several key physicochemical and structural features:
-
Hydrogen Bonding Capabilities: The pyrimidine ring nitrogens and the exocyclic amino group are crucial hydrogen bond acceptors and donors, respectively. This allows for the formation of stable interactions with the hinge region of many protein kinases, a critical factor for potent inhibition.[3]
-
Modulation of Physicochemical Properties: The 4-methoxy group can enhance metabolic stability and influence the overall lipophilicity and solubility of the molecule. The N-methyl group can also impact solubility and may prevent the formation of certain metabolites.
-
Vectors for Structural Diversification: The core scaffold presents multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies and Protocols
The synthesis of derivatives based on the this compound scaffold can be approached through several reliable synthetic routes. The choice of a particular strategy will depend on the desired final compound and the availability of starting materials.
Protocol 1: Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of the core scaffold involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine, followed by methylation.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic workflow for the core scaffold.
Step-by-Step Protocol:
-
Step 1: Synthesis of 2-chloro-4-methoxypyrimidine.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methoxypyrimidine.
-
-
Step 2: Synthesis of this compound.
-
In a sealed vessel, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in a solution of methylamine in ethanol (e.g., 33% w/v).
-
Heat the reaction mixture to 80-100 °C for 12-18 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.[4]
-
Protocol 2: Palladium-Catalyzed Cross-Coupling for Derivative Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating diverse libraries of N-aryl pyrimidine derivatives.[2]
Workflow for Buchwald-Hartwig Amination
Caption: Generalized Buchwald-Hartwig cross-coupling workflow.
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 2-chloropyrimidine derivative (1.0 eq), the desired aryl amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyrimidin-2-amine derivative.[2]
-
Application in Kinase Inhibition: Targeting Mitotic Kinases
The 2-aminopyrimidine scaffold is a well-established pharmacophore for targeting protein kinases involved in cell cycle regulation, such as Aurora kinases and Polo-like kinases (PLKs).[3] Overexpression of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.[5][6]
Targeting Polo-Like Kinase 4 (PLK4)
PLK4 is a master regulator of centriole duplication, and its dysregulation is closely linked to tumorigenesis.[5] The 2-aminopyrimidine scaffold has been successfully employed to develop potent and selective PLK4 inhibitors.
Signaling Pathway and Inhibition
Caption: Inhibition of PLK4-mediated cell proliferation.
Targeting Aurora Kinases
Aurora kinases (A, B, and C) are critical for the proper execution of mitosis. Inhibitors based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have shown potent inhibition of both Aurora A and B kinases.[7]
Quantitative Data: Inhibition of Kinases
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | 8.0 | [7] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | 9.2 | [7] |
| Aminopyrimidine Derivatives | PLK4 | 6.7 | [5] |
Protocols for Biological Evaluation
Once novel derivatives of the this compound scaffold have been synthesized, their biological activity must be assessed. The following protocols outline standard assays for evaluating kinase inhibitory activity and cellular effects.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.[5]
Workflow for Kinase Binding Assay
Caption: Workflow for a TR-FRET kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target kinase (e.g., PLK4) and the corresponding Alexa Fluor™-labeled tracer in the kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/tracer solution to all wells.
-
-
Incubation and Detection:
-
Add a solution of the europium-labeled anti-tag antibody to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (acceptor/donor) and plot the results against the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[5]
-
Protocol 4: Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., breast cancer cell line MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly in the realm of oncology. Its favorable physicochemical properties and versatile synthetic handles make it an ideal core for generating diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. Future efforts in this area may focus on the development of covalent and allosteric inhibitors, as well as the exploration of this scaffold against other target classes beyond protein kinases.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]
- The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. (2015). Journal of Medicinal Chemistry, 58(1), 147-169.
- Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. (2012). Journal of Medicinal Chemistry, 55(23), 10456-10473.
-
4-Methoxy-N-methyl-2-pyrimidinamine. (n.d.). PubChem. [Link]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4377.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2011). Molecules, 16(7), 5860-5872. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). Journal of Medicinal Chemistry, 65(13), 8933-8954. [Link]
- Targeting Polo-like kinase in cancer therapy. (2010). Clinical Cancer Research, 16(2), 350-356.
- Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. (2011).
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(11), 2993. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Mini-Reviews in Medicinal Chemistry, 23(19), 2133-2154.
-
New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena AIR. [Link]
-
4-(4-Methoxyphenyl)pyrimidin-2-amine. (n.d.). PubChem. [Link]
-
Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2012). ResearchGate. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2018). RSC Medicinal Chemistry, 9(5), 643-653. [Link]
-
(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2020). ResearchGate. [Link]
-
N-(4-Methoxy-2-methylphenyl)pyrimidin-2-amine. (n.d.). Hoffman Fine Chemicals. [Link]
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- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4-methoxy-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for utilizing 4-methoxy-N-methylpyrimidin-2-amine in cell-based assays. While the precise biological target of this compound is under active investigation, its structural features, particularly the pyrimidine core, suggest potential activity as a kinase inhibitor. This guide is structured around the hypothesis that this compound acts as an inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology research.[1][2][3] We present detailed protocols for assessing its impact on cell proliferation and for verifying target engagement by observing downstream signaling events. The methodologies are designed to be robust and self-validating, providing researchers with the tools to rigorously evaluate the cellular effects of this compound.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors.[6] this compound, possessing this core structure, is therefore a compound of interest for its potential to modulate kinase activity.
For the purpose of this application note, we will explore its hypothetical activity as an inhibitor of Mps1 kinase. Mps1 is a serine/threonine kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][3] Inhibition of Mps1 can lead to premature exit from mitosis and subsequent cell death, particularly in rapidly dividing cancer cells.[2][7] Therefore, Mps1 inhibitors are a promising class of anti-cancer therapeutics.[1] The assays described herein are designed to test the hypothesis that this compound can phenocopy the effects of known Mps1 inhibitors.
Hypothesized Mechanism of Action
We hypothesize that this compound inhibits Mps1 kinase activity, leading to a disruption of the spindle assembly checkpoint. This would result in decreased phosphorylation of downstream Mps1 substrates, leading to mitotic arrest and ultimately, a reduction in cell viability and proliferation.
Caption: Hypothesized signaling pathway of this compound.
Essential Preliminary Steps: Compound Handling and Cell Line Selection
Reconstitution and Storage of this compound
Proper handling of the compound is critical for reproducible results.
-
Reconstitution: Based on its chemical properties[8], this compound is predicted to be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in a serum-free cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity (typically ≤ 0.5%).
Cell Line Selection
The choice of cell line is crucial for studying a potential anti-cancer agent. We recommend using a panel of cancer cell lines, for example:
-
HeLa (Cervical Cancer): A widely used cell line with well-characterized cell cycle progression.
-
A549 (Lung Cancer): Another common model for anti-cancer drug screening.
-
MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line.
All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Protocol I: Assessing the Impact on Cell Viability and Proliferation (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[9] This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[9]
Rationale
This protocol will determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells. The resulting IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is a key parameter for quantifying the compound's potency.
Materials
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490-500 nm
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
Data Analysis and Interpretation
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of the compound that inhibits 50% of cell proliferation. | 1.5 µM |
| Maximum Inhibition | The highest percentage of inhibition observed. | 95% |
| Hill Slope | The steepness of the dose-response curve. | -1.2 |
Protocol II: Target Engagement - Western Blotting for Phosphorylated Proteins
To validate that this compound engages its hypothetical target, Mps1, we can assess the phosphorylation status of a known downstream substrate. Inhibition of Mps1 leads to decreased phosphorylation of Aurora B kinase at Threonine 232.[3][7] Western blotting is a widely used technique to detect specific proteins in a sample.[11][12]
Rationale
This protocol aims to provide evidence of target engagement by demonstrating a dose-dependent decrease in the phosphorylation of a downstream Mps1 substrate in cells treated with this compound. It is crucial to also probe for the total protein levels to ensure that the observed changes in the phosphorylated form are not due to a decrease in the overall protein amount.[13][14]
Caption: Western Blotting Workflow for Phosphoprotein Detection.
Materials
-
Cells treated with varying concentrations of this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.[12]
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[12][15] (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background).[13][15]
-
Primary antibodies: Rabbit anti-phospho-Aurora B (Thr232), Mouse anti-total Aurora B.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Protocol
-
Sample Preparation:
-
Treat cells with this compound for a shorter duration (e.g., 2-6 hours) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12] Keep samples on ice to minimize dephosphorylation.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Aurora B) overnight at 4°C, diluted in 5% BSA/TBST.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.[12]
-
-
Stripping and Re-probing (Optional but Recommended):
-
To probe for total protein on the same blot, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with the primary antibody for the total protein (e.g., anti-total Aurora B), followed by the corresponding secondary antibody and detection.
-
Data Analysis and Interpretation
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
A dose-dependent decrease in the normalized phospho-protein signal would support the hypothesis that this compound inhibits the upstream kinase.
| Concentration (µM) | p-Aurora B (Normalized Intensity) | Total Aurora B (Normalized Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 1.02 |
| 1.0 | 0.45 | 0.98 |
| 10.0 | 0.15 | 1.01 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTS assay | Inconsistent cell seeding, edge effects in the 96-well plate. | Use a multichannel pipette for consistency; avoid using the outer wells of the plate. |
| No signal in Western blot | Insufficient protein loading, inactive antibody, protein not expressed in the cell line. | Increase protein amount, check antibody with a positive control, verify protein expression. |
| High background in Western blot | Insufficient blocking, antibody concentration too high. | Increase blocking time or use a different blocking agent (e.g., 5% BSA); optimize antibody dilution.[13][15] |
| No change in phosphorylation | Compound is inactive, incorrect time point, target not in the pathway. | Verify compound integrity, perform a time-course experiment, consider alternative downstream targets. |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell proliferation and target-specific signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The presented methodologies, while centered on a hypothetical Mps1 inhibitory action, are broadly applicable to the study of other kinase inhibitors and cytotoxic compounds.
References
- Western blot for phosphorylated proteins - Abcam. (n.d.). Abcam.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- MTT assay protocol. (n.d.). Abcam.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Kinase Activity Assay. (n.d.). Creative Diagnostics.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). PubMed.
- Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (n.d.). Semantic Scholar.
- Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (n.d.). PMC - NIH.
- 4-Methoxy-N-methyl-2-pyrimidinamine. (n.d.). PubChem.
- Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2025, August 6). (PDF).
- Reversine inhibits MPS1 in vitro. (A) A kinase assay on the human... (n.d.). ResearchGate.
- 4-Methoxy-6-methylpyrimidin-2-amine. (n.d.). PubChem.
- 4-Methoxy-2-pyrimidinamine. (n.d.). PubChem.
- 4-(4-Methoxyphenyl)pyrimidin-2-amine. (n.d.). PubChem.
- 4-Methoxy-N-methylpyridin-2-amine. (n.d.). Biosynth.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH.
- 2-Amino-4-Methoxypyridine. (n.d.). PubChem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). MDPI.
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- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
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- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Topic: Analytical Methods for the Quantification of 4-methoxy-N-methylpyrimidin-2-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a detailed framework for the quantitative analysis of 4-methoxy-N-methylpyrimidin-2-amine, a substituted pyrimidine of interest in pharmaceutical development as a synthetic intermediate or potential active molecule. Given the importance of precise quantification for purity assessment, stability studies, and quality control, this document outlines robust analytical methodologies. We present validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, detailed method validation parameters as per ICH guidelines, and troubleshooting insights are discussed to ensure scientific integrity and reproducibility.
Introduction and Analytical Strategy
This compound (PubChem CID: 23422138) is a polar organic molecule with the chemical formula C₆H₉N₃O and a molecular weight of 139.16 g/mol .[1] Its structure, featuring a pyrimidine core, a primary amine, and a methoxy group, presents specific challenges and opportunities for analytical method development. The presence of basic nitrogen atoms makes it suitable for positive mode electrospray ionization in LC-MS, while the pyrimidine ring provides a chromophore for UV detection.
The selection of an analytical method is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust, widely accessible technique ideal for purity assessment and quantification in bulk materials or simple formulations where sensitivity in the µg/mL range is sufficient.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices (e.g., biological fluids, environmental samples) due to its exceptional sensitivity and specificity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally less suitable for polar, non-volatile amines without derivatization to increase volatility and improve peak shape.[5][6]
This guide will focus on HPLC-UV and LC-MS/MS as the most practical and powerful approaches for this analyte.
Physicochemical Properties for Method Development
Understanding the analyte's properties is foundational to developing a robust method.
| Property | Value | Source | Implication for Analysis |
| Molecular Formula | C₆H₉N₃O | PubChem[1] | Determines exact mass for MS detection. |
| Molecular Weight | 139.16 g/mol | PubChem[1] | Used for concentration calculations. |
| XLogP3 | 0.8 | PubChem[1] | Indicates high polarity, requiring consideration for reversed-phase chromatography (e.g., highly aqueous mobile phases or HILIC).[7][8] |
| pKa (predicted) | ~4.0 (pyrimidine ring N) | N/A | The molecule will be protonated at acidic pH, enhancing retention on some mixed-mode columns and facilitating positive mode ESI. |
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for the accurate quantification of this compound as a drug substance or in a simple formulation, where it is the major component.
Rationale and Method Development Insights
The primary challenge in reversed-phase chromatography of this analyte is its high polarity, which can lead to poor retention on traditional C18 columns.[8] To overcome this, our strategy employs a modern, aqueous-stable C18 column that resists phase collapse ("dewetting") under highly aqueous mobile phase conditions. An acidic mobile phase modifier (formic acid) is used to protonate the analyte, ensuring consistent ionization state and sharp peak shape. The detection wavelength of 245 nm was selected as it provides a suitable balance of absorbance for the pyrimidine chromophore while minimizing interference from common solvents.
Experimental Protocol: HPLC-UV
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Aqueous C18 (e.g., Waters Acquity C18 BEH, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detection | 245 nm |
| Run Time | 12 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for Mobile Phase A) and 1 L of HPLC-grade acetonitrile (for Mobile Phase B). Filter through a 0.22 µm filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Workflow Diagram: HPLC-UV Analysis
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: N-Methylation of Pyrimidine Rings
Abstract
The N-methylation of pyrimidine rings is a cornerstone of synthetic and medicinal chemistry, profoundly influencing the biological activity, metabolic stability, and pharmacokinetic properties of numerous therapeutic agents and biological probes. The strategic introduction of a methyl group at a nitrogen atom can alter hydrogen bonding capabilities, modulate ring electronics, and enhance lipophilicity. However, the ambident nucleophilic nature of the pyrimidine core, possessing multiple nitrogen and oxygen atoms, presents a significant challenge in achieving regioselective methylation. This guide provides an in-depth analysis of prevalent experimental protocols for N-methylation, explaining the causality behind methodological choices to empower researchers in drug development and chemical biology to select and execute the optimal strategy for their specific substrate.
Introduction: The "Magic Methyl" Effect on Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of nucleobases like uracil, cytosine, and thymine.[1] N-methylation of these heterocycles can lead to significant changes in their biological function. For instance, methylation at the N1 and N3 positions can disrupt Watson-Crick base pairing, a mechanism exploited in antiviral and anticancer therapeutics.[2][3][4] Furthermore, installing a methyl group—often termed a "magic methyl" in medicinal chemistry—can block metabolic degradation, improve membrane permeability, and optimize drug-target interactions.[5][6]
The primary challenge in pyrimidine alkylation is controlling regioselectivity. The pyrimidine ring has two endocyclic nitrogen atoms (N1 and N3) and, depending on the substitution pattern (e.g., in uracil), exocyclic oxygen atoms that can also undergo alkylation (O-alkylation), leading to isomeric mixtures.[7] The choice of methylating agent, base, solvent, and overall strategy is therefore critical for directing the reaction to the desired nitrogen atom.
Strategic Approaches to N-Methylation
Several robust methods have been developed for the N-methylation of pyrimidines. The selection of a specific protocol depends on the substrate's reactivity, steric hindrance, desired regioselectivity, and scale. We will explore four primary strategies:
-
Direct Alkylation with Electrophilic Reagents: The most classical approach.
-
The Mitsunobu Reaction: A versatile method for coupling with methanol.
-
Phase-Transfer Catalysis (PTC): A green and efficient alternative for biphasic systems.
-
Diazomethane and its Safer Surrogates: Highly effective but hazardous reagents.
The following table provides a high-level comparison of these common methodologies.
| Method | Methyl Source | Typical Conditions | Advantages | Disadvantages |
| Direct Alkylation | Methyl iodide, Dimethyl sulfate | Base (K₂CO₃, NaH), Solvent (DMF, Acetone) | Inexpensive reagents, simple procedure. | Often poor regioselectivity, harsh conditions may be required.[8][9] |
| Mitsunobu Reaction | Methanol | PPh₃, DIAD/DEAD, THF | Mild conditions, high functional group tolerance.[10][11] | Stoichiometric byproducts (TPPO) can complicate purification, expensive reagents. |
| Phase-Transfer Catalysis | Methyl iodide | Quaternary ammonium salt, biphasic system (e.g., Toluene/H₂O), inorganic base. | "Green" approach using benign solvents, high yields, simple work-up.[12] | Catalyst can sometimes be "poisoned" by leaving groups like iodide.[12] |
| Diazomethane / TMS-Diazomethane | Diazomethane (CH₂N₂), Trimethylsilyldiazomethane | Ethereal solution, often no base needed. | Highly reactive, clean reaction, minimal byproducts. | Diazomethane is highly toxic and explosive; TMS-diazomethane is safer but expensive.[13][14] |
Protocol 1: Direct N-Alkylation with Methyl Iodide
This method relies on the deprotonation of a pyrimidine N-H by a base to form an anionic nucleophile, which then attacks an electrophilic methyl source, such as methyl iodide (MeI), via an SN2 mechanism.
3.1. Mechanistic Rationale
The choice of base and solvent is crucial. A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF will fully deprotonate the pyrimidine, creating a highly reactive nucleophile. This can sometimes lead to a loss of selectivity. A weaker base, such as potassium carbonate (K₂CO₃) in acetone, creates a lower equilibrium concentration of the anion, which can favor methylation at the more acidic or sterically accessible nitrogen, offering better control.[8][9]
3.2. Step-by-Step Experimental Protocol
Objective: To perform N1-methylation of Uracil using methyl iodide and potassium carbonate.
Materials:
-
Uracil (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, brine, saturated sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Add uracil (e.g., 1.12 g, 10 mmol), followed by anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF via syringe. Stir the resulting suspension vigorously.
-
Addition of Methylating Agent: Add methyl iodide (0.75 mL, 12 mmol) dropwise to the suspension at room temperature. Causality Note: MeI is volatile and a carcinogen; handle only in a fume hood.[9] The dropwise addition helps control any potential exotherm.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product, N1-methyluracil, should have a higher Rf value than the starting uracil.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with saturated sodium thiosulfate solution (1 x 30 mL) to quench any remaining methyl iodide. d. Finally, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure N1-methyluracil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds under exceptionally mild conditions.[10][11] It converts a primary or secondary alcohol (in this case, methanol) into a good leaving group in situ, which is then displaced by the pyrimidine N-H nucleophile. A key feature is the inversion of stereochemistry at the alcohol's carbon center, though this is not relevant when using methanol.
4.1. Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This betaine deprotonates the pyrimidine, which then attacks the phosphorus atom. Subsequently, methanol is activated by the phosphonium intermediate, setting it up for SN2 displacement by the pyrimidine anion. The order of reagent addition is critical for success.[15]
Solvent choice can significantly impact the ratio of N- to O-alkylation. More polar solvents like DMF or acetonitrile (CH₃CN) have been shown to favor the desired N1-alkylation over O²-alkylation for thymine derivatives.[7]
4.2. Step-by-Step Experimental Protocol
Objective: To perform N3-methylation of N1-benzoyluracil using Mitsunobu conditions. Note: An N1-protecting group like benzoyl is often used to direct methylation to N3.
Materials:
-
N1-Benzoyluracil (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Methanol (CH₃OH) (2.0 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[15]
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under nitrogen, add N1-benzoyluracil (e.g., 2.16 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol).
-
Solvent and Reagents: Dissolve the solids in 50 mL of anhydrous THF. Add methanol (0.81 mL, 20 mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: Cooling is essential to control the reaction rate upon addition of DIAD, which can be highly exothermic.
-
DIAD Addition: Add DIAD (2.95 mL, 15 mmol) dropwise over 15 minutes using a syringe pump. A white precipitate of triphenylphosphine oxide (TPPO) may begin to form.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Redissolve the residue in a minimal amount of dichloromethane. The byproduct TPPO is poorly soluble and can often be removed or significantly reduced by filtration.
-
Purification: Purify the filtrate by flash column chromatography to isolate the N1-benzoyl-N3-methyluracil.
-
Deprotection (if required): The N1-benzoyl group can be removed by treatment with a mild base, such as sodium methoxide in methanol, to yield the final N3-methyluracil.
-
Characterization: Confirm the structure via NMR and MS analysis.
Protocol 3: Phase-Transfer Catalysis (PTC)
PTC is an elegant and environmentally friendly technique for reacting mutually insoluble reagents.[12][16] For N-alkylation, a pyrimidine substrate in an organic solvent can be deprotonated by an inorganic base (like NaOH or K₂CO₃) dissolved in an aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the pyrimidine anion from the aqueous (or solid) interface into the organic phase where it can react with the methylating agent.
5.1. Mechanistic Rationale
The catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the deprotonated pyrimidine anion (Py⁻) at the phase interface. The resulting lipophilic ion pair [Q⁺Py⁻] is soluble in the organic phase. Here, the "naked" pyrimidine anion is highly reactive and readily undergoes methylation. The catalyst then returns to the interface to repeat the cycle. This method avoids the need for anhydrous polar aprotic solvents and strong, expensive bases.[17][18]
5.2. Step-by-Step Experimental Protocol
Objective: To methylate 5-fluorouracil using PTC.
Materials:
-
5-Fluorouracil (1.0 eq)
-
Methyl Iodide (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene, Water
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-fluorouracil (e.g., 1.30 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), 20 mL of toluene, and 5 mL of water.
-
Addition of Methylating Agent: Add methyl iodide (0.93 mL, 15 mmol) to the biphasic mixture.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 8-12 hours. Causality Note: Vigorous stirring is essential to maximize the interfacial area between the two phases, which is critical for efficient catalysis.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature. b. Separate the organic and aqueous layers. c. Extract the aqueous layer with toluene (2 x 15 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue by recrystallization or column chromatography to yield the N-methylated product(s).
-
Characterization: Analyze the product by NMR and MS to confirm its identity and determine the regioselectivity of the methylation.
References
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Title: Mitsunobu reaction - Organic Synthesis Source: Organic Synthesis URL: [Link]
-
Title: Installing the “magic methyl” – C–H methylation in synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines Source: Taylor & Francis Online URL: [Link]
-
Title: Purine Studies. XXII. Occurrence of N- and C-Methylation on Diazomethane Treatment of 2-Methylthiopurine Source: ResearchGate URL: [Link]
-
Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines Source: Marcel Dekker, Inc. URL: [Link]
-
Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]
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Title: Recent Advances in Methylation: A Guide for Selecting Methylation Reagents Source: PubMed URL: [Link]
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Title: Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]
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Title: Use of Methyliodide in o-Methylation of organic compounds Source: Juniper Publishers URL: [Link]
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Title: Nucleobases obtained by N1-methylation of purines and N3-methylation of pyrimidines. Source: ResearchGate URL: [Link]
-
Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Phase-transfer catalyst - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format Source: PubMed URL: [Link]
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Title: A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format Source: ResearchGate URL: [Link]
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Title: Pyrimidine Metabolism-Biochemistry - YouTube Source: YouTube URL: [Link]
-
Title: Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Source: ResearchGate URL: [Link]
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Title: Methylation using iodomethane : r/Chempros Source: Reddit URL: [Link]
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Title: Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA Source: PMC - PubMed Central URL: [Link]
-
Title: Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system Source: PubMed URL: [Link]
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Title: 21.7: Methyl Ester Synthesis Using Diazomethane Source: Chemistry LibreTexts URL: [Link]
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Title: Installing the “magic methyl” – C–H methylation in synthesis Source: Royal Society of Chemistry URL: [Link]
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Application Notes and Protocols for Pyrimidine Derivatives in Anticancer Drug Discovery
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged heterocyclic scaffold that forms the backbone of nucleic acids, the very blueprint of life.[1][2] This fundamental biological role has made pyrimidine and its derivatives a cornerstone of anticancer drug discovery for over six decades.[3] By mimicking endogenous pyrimidines, these synthetic analogues can competitively inhibit key enzymatic processes essential for cancer cell proliferation, survival, and differentiation.[2][4] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of targeted therapies with improved efficacy and reduced side effects.[5][6]
From the early antimetabolite 5-Fluorouracil to modern targeted therapies like kinase inhibitors, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities.[7] Clinically approved drugs such as Gefitinib (EGFR inhibitor), Lapatinib (dual EGFR/HER2 inhibitor), and Idelalisib (PI3K inhibitor) underscore the therapeutic value of this scaffold.[8][9] This guide provides a comprehensive overview of the application of pyrimidine derivatives in anticancer drug discovery, detailing protocols from initial synthesis to in vivo validation.
Core Mechanisms of Action: How Pyrimidine Derivatives Combat Cancer
The anticancer effects of pyrimidine derivatives are exerted through diverse mechanisms of action, primarily by targeting enzymes and pathways that are dysregulated in cancer cells.[5][8]
-
Inhibition of Protein Kinases: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell growth, signaling, and survival.[5] By occupying the ATP-binding pocket of kinases like EGFR, HER2, CDKs, and PI3K, these compounds block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8][10]
-
Antimetabolite Activity: As analogues of natural pyrimidines, some derivatives interfere with nucleic acid synthesis.[2] For example, 5-Fluorouracil inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2][8] This disruption of DNA synthesis preferentially affects rapidly dividing cancer cells.
-
Topoisomerase Inhibition: Certain pyrimidine derivatives can inhibit topoisomerase IIα, an enzyme that plays a vital role in DNA replication and chromosome segregation.[7][11] Inhibition of this enzyme leads to DNA double-strand breaks and ultimately triggers apoptosis.[11]
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrimidine derivatives can induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[12][13]
Below is a diagram illustrating a common mechanism of action: the inhibition of the EGFR signaling pathway by a pyrimidine-based tyrosine kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based TKI.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the synthesis, in vitro screening, and in vivo validation of novel pyrimidine derivatives as potential anticancer agents.
Protocol 1: Synthesis of a Novel 2,4,6-Trisubstituted Pyrimidine Derivative
Rationale: This protocol describes a common method for synthesizing pyrimidine derivatives through the condensation of a chalcone with a suitable amine-containing compound. Chalcones, which are α,β-unsaturated ketones, serve as versatile starting materials.[14][15]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH)
-
4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate
-
Glacial Acetic Acid
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add aqueous KOH (40% w/v) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.[14]
Step 2: Synthesis of the Pyrimidine Derivative
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 mmol) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 mmol) in glacial acetic acid (15 mL).[14][15]
-
Reflux the mixture for 24-48 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is the crude pyrimidine derivative. Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.[14]
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds on cancer cell lines.[16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test pyrimidine derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivative in the culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.[17]
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
Rationale: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the in vivo antitumor efficacy of a drug candidate.[18] This protocol provides a general framework for such a study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)[18]
-
Human gastric carcinoma cell line (e.g., HGC-27)[18]
-
Matrigel
-
Test pyrimidine derivative formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Positive control drug (e.g., 5-Fluorouracil)[18]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 HGC-27 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-8 mice per group):
-
Administer the treatments according to the predetermined schedule for a specified period (e.g., 21 days).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation and Workflow Visualization
Effective data presentation is crucial for interpreting experimental results. The following table summarizes hypothetical IC50 values for a series of novel pyrimidine derivatives against different cancer cell lines.
| Compound ID | R1 Group | R2 Group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| PYR-001 | -H | -OCH3 | 15.2 | 25.8 | 18.5 |
| PYR-002 | -Cl | -OCH3 | 2.5 | 5.1 | 3.8 |
| PYR-003 | -F | -OCH3 | 4.1 | 7.3 | 5.2 |
| PYR-004 | -Cl | -NO2 | 0.8 | 1.2 | 0.9 |
| Doxorubicin | - | - | 0.5 | 0.9 | 0.6 |
The overall workflow for the discovery and development of pyrimidine-based anticancer agents can be visualized as follows:
Caption: A typical workflow for anticancer drug discovery.
Conclusion and Future Perspectives
Pyrimidine derivatives remain a highly productive and versatile scaffold in the development of novel anticancer therapeutics.[19] Their ability to target a wide range of biological molecules with high specificity continues to drive innovation in oncology.[8] Future research will likely focus on the development of next-generation pyrimidine hybrids, which combine the pyrimidine core with other pharmacophores to achieve synergistic effects, overcome drug resistance, and improve pharmacokinetic properties.[8][19] The integration of computational methods, such as molecular docking and QSAR studies, will further streamline the design and optimization of these promising anticancer agents.[11][20]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). National Institutes of Health. [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024-04-16). National Institutes of Health. [Link]
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Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023-05-05). PubMed. [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024-11-12). ResearchGate. [Link]
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High-Throughput Screening of Pyrimidine-Based Compounds: A Guide to Assay Development and Implementation
Introduction: The Prominence of Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases in DNA and RNA[1]. This fundamental biological role has driven the exploration of pyrimidine derivatives as therapeutic agents, revealing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, facilitating the rapid assessment of extensive compound libraries to identify "hit" molecules that modulate a biological target's activity[3][4]. This guide provides detailed protocols and technical insights for developing and executing robust HTS campaigns for pyrimidine-based compound libraries, with a focus on kinase inhibition and cell-based phenotypic screens.
Strategic Framework for an HTS Campaign
A successful HTS campaign is a multi-stage process that begins with careful planning and assay design and culminates in the identification of validated hits. The causality behind each step is critical for ensuring the generation of high-quality, actionable data.
Figure 1: A generalized workflow for a high-throughput screening campaign, from initial assay development to hit validation and progression towards lead optimization.
Part 1: Biochemical Assays for Target-Based Screening
Many pyrimidine derivatives are designed as enzyme inhibitors, particularly targeting kinases due to their critical role in cellular signaling and the high structural homology of their ATP-binding sites[3][5][6]. The choice of assay technology is paramount and should be guided by the nature of the target and the desired throughput.
Luminescence-Based Kinase Assays
Luminescence-based assays are a popular choice for HTS due to their high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds[7][8].
Principle: These assays typically quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A luciferase enzyme utilizes the remaining ATP to produce a luminescent signal; therefore, a lower signal indicates higher kinase activity (and more potent inhibition).
Featured Protocol: Kinase-Glo® Assay
The Kinase-Glo® platform is a widely used homogeneous "add-mix-read" assay that determines kinase activity by quantifying the amount of remaining ATP in the reaction[7][8].
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, dispense 5 µL of a solution containing the kinase and its substrate in the appropriate reaction buffer.
-
Compound Addition: Add 50 nL of the pyrimidine-based compounds from the library (typically at a concentration of 10 µM for a primary screen) and control inhibitors (e.g., staurosporine) using an automated liquid handler.
-
Initiation of Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for approximately 5-20% substrate conversion to maintain assay linearity[7].
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, and its formulation lyses cells (in cell-based applications) and stops the kinase reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
Data Interpretation: A decrease in luminescence relative to the vehicle control (e.g., DMSO) indicates inhibition of the kinase.
| Parameter | Typical Value/Range | Rationale |
| Plate Format | 384- or 1536-well | Balances throughput with reagent consumption[9]. |
| Final Assay Volume | 10-20 µL | Miniaturization reduces costs of reagents and compounds[9]. |
| Compound Concentration | 1-10 µM (Primary Screen) | A single high concentration is used to identify initial hits. |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |
| Z'-factor | > 0.5 | A statistical measure of assay quality and robustness[10]. |
Fluorescence Polarization (FP) Assays
FP assays are ideal for studying molecular interactions and are well-suited for HTS due to their homogeneous format and rapid read times[11][12][13].
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner (e.g., a kinase)[14]. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the larger protein, its rotation slows, leading to a higher polarization value. A pyrimidine-based compound that competitively binds to the protein will displace the tracer, causing a decrease in fluorescence polarization.
Featured Protocol: Transcreener® FP Assay
The Transcreener® platform is a universal assay that detects ADP, the common product of all kinase reactions, making it adaptable to virtually any kinase.
Step-by-Step Methodology:
-
Kinase Reaction: Set up the kinase reaction as described for the luminescence assay (Steps 1-4), allowing for the production of ADP.
-
Detection Mix Addition: Add 10 µL of the Transcreener® ADP² FP Detection Mix, which contains an anti-ADP antibody and a fluorescent ADP tracer.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow the antibody-tracer and antibody-ADP binding to reach equilibrium.
-
Signal Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Interpretation: An increase in ADP produced by the kinase reaction will displace the tracer from the antibody, leading to a decrease in the FP signal. Therefore, an active inhibitor will result in a higher FP signal compared to the uninhibited control.
AlphaScreen® Technology
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for detecting biomolecular interactions[15][16][17].
Principle: The assay utilizes two types of beads: a Donor bead that converts ambient oxygen to singlet oxygen upon laser excitation, and an Acceptor bead that emits light when it comes into contact with the singlet oxygen[16][18]. If a kinase is biotinylated and its substrate is tagged (e.g., with GST), then a streptavidin-coated Donor bead and an anti-GST antibody-coated Acceptor bead can be brought into proximity upon phosphorylation of the substrate by the kinase. An inhibitory pyrimidine compound will prevent this interaction, leading to a loss of signal.
Figure 2: The principle of an AlphaScreen® assay for kinase inhibition. In the active state, the donor and acceptor beads are brought into proximity, generating a signal. An inhibitor prevents this interaction.
Step-by-Step Methodology:
-
Kinase Reaction: Perform the kinase reaction in a 384-well plate with a biotinylated kinase and a tagged substrate.
-
Bead Addition: Add a mixture of streptavidin-coated Donor beads and anti-tag antibody-coated Acceptor beads.
-
Incubation: Incubate the plate in the dark for 60 minutes to allow for bead binding.
-
Signal Measurement: Read the plate on an AlphaScreen-capable plate reader.
Data Interpretation: A decrease in the AlphaScreen signal indicates inhibition of the kinase. This technology is particularly well-suited for identifying inhibitors of protein-protein interactions as well[15].
Part 2: Cell-Based Assays for Phenotypic Screening
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on cellular processes within a living system[19]. They are crucial for identifying compounds that may not have been predicted by target-based approaches and for assessing cellular toxicity.
Cytotoxicity and Cell Viability Assays
It is essential to determine if the observed activity of a pyrimidine compound is due to specific target modulation or simply because it is killing the cells. Therefore, cytotoxicity assays are a mandatory counter-screen in any HTS campaign.
Featured Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability[1]. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[1].
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Interpretation: A decrease in absorbance indicates a reduction in cell viability. The results are typically used to calculate an IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
| Parameter | Typical Value/Range | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase. |
| Compound Incubation Time | 24-72 hours | Allows for sufficient time to observe cytotoxic effects. |
| Wavelength | ~570 nm | Corresponds to the peak absorbance of the formazan product. |
High-Content Screening (HCS)
High-content screening combines automated microscopy with sophisticated image analysis to quantify phenotypic changes in cells. This approach allows for the simultaneous measurement of multiple parameters, providing a deeper understanding of a compound's mechanism of action. For pyrimidine-based compounds targeting cell cycle or apoptosis, HCS can be used to monitor:
-
Nuclear morphology and condensation
-
Activation of caspases
-
Mitochondrial membrane potential
-
Translocation of signaling proteins
Part 3: Data Analysis and Hit Validation
The massive amount of data generated from HTS requires robust analysis pipelines to identify true hits and eliminate false positives[20][21].
Key Steps in Data Analysis:
-
Normalization: Raw data from each plate is normalized to the plate's internal controls (e.g., positive control for inhibition, negative vehicle control).
-
Hit Selection: A statistical cutoff, often based on the mean and standard deviation of the negative controls (e.g., >3 standard deviations from the mean), is used to identify primary hits. The Z'-factor is calculated for each plate to ensure its quality[10].
-
Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ or EC₅₀).
-
Counter-Screening: Hits are tested in orthogonal and counter-assays to rule out non-specific activity, assay interference (e.g., autofluorescence), or cytotoxicity[22]. For example, compounds identified as antiviral replication inhibitors are often tested in the presence of uridine to filter out those that simply target the pyrimidine biosynthesis pathway[23].
-
Structure-Activity Relationship (SAR) Analysis: Initial SAR is established by comparing the activity of related analogs to guide the next steps in medicinal chemistry[24].
Conclusion
High-throughput screening is a powerful engine for the discovery of novel therapeutics based on the versatile pyrimidine scaffold. The success of an HTS campaign hinges on the careful selection and validation of assay technologies, the implementation of rigorous, automated protocols, and a multi-faceted approach to hit validation that includes both biochemical and cell-based methods. By understanding the principles behind each step and anticipating potential pitfalls like false positives and cytotoxicity, researchers can efficiently navigate the path from a large chemical library to a set of validated, promising hits ready for lead optimization.
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
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PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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PubMed Central. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Retrieved from [Link]
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Medium. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
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PubMed Central. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Retrieved from [Link]
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Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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Application Notes and Protocols for the Molecular Docking of Pyrimidine Derivatives with Protein Kinases
Introduction: The Critical Role of Protein Kinases and the Promise of Pyrimidine Inhibitors
Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[2][3] Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them ideal candidates for inhibitor design.[4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for understanding the binding mode of potential inhibitors, predicting their affinity, and guiding the rational design of more potent and selective drug candidates.[6] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of pyrimidine derivatives with protein kinases, grounded in scientific principles and field-proven best practices.
Conceptual Framework: The "Lock and Key" in a Digital World
At its core, molecular docking simulates the binding process between a ligand (the pyrimidine derivative) and a protein (the kinase). This can be conceptually understood through the "lock and key" analogy, where the protein's active site is the lock and the ligand is the key. The docking algorithm explores various possible "poses" of the ligand within the active site, evaluating the energetic favorability of each.
Caption: Conceptual overview of the molecular docking process.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust and reproducible workflow for the molecular docking of pyrimidine derivatives against a protein kinase target using widely accepted tools and methodologies.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Receptor and Ligand Preparation
Objective: To prepare the protein kinase and pyrimidine derivative structures for docking by ensuring they are in a format that is readable by the docking software and have the correct chemical properties.
Materials:
-
Protein Data Bank (PDB) ID of the target kinase.
-
SMILES string or 2D structure of the pyrimidine derivative.
-
Molecular visualization software (e.g., UCSF Chimera, PyMOL).[7][8]
-
Software for preparing structures (e.g., AutoDockTools, Schrödinger Maestro).[9]
Methodology:
Part A: Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).[10] It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, as this provides a validated binding site.[11]
-
Initial Clean-up: Open the PDB file in a molecular visualization tool.[12] Remove all non-essential components, such as water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.[13] If the crystal structure contains multiple protein chains (a multimer), retain only the chain that is biologically relevant for the docking study.[12]
-
Structural Correction: Check for and repair any missing residues or atoms in the protein structure.[14] This is a critical step as incomplete residues can lead to inaccurate docking results.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein.[3] Subsequently, assign partial charges to each atom (e.g., Kollman charges).[9] These steps are essential for the accurate calculation of electrostatic interactions during docking.[15]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and contains information on atom types and charges.[14]
Part B: Ligand Preparation
-
Structure Generation: If starting from a SMILES string, convert it into a 3D structure using a tool like Open Babel.[16][17] If you have a 2D structure, use a chemical drawing program to generate the 3D coordinates.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.[3] This step ensures that the starting geometry of the ligand is realistic.[18]
-
Torsion and Rotatable Bonds: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[19]
-
File Format Conversion: Save the prepared ligand in the PDBQT format.[19]
Protocol 2: Molecular Docking and Analysis
Objective: To perform the docking simulation and analyze the results to identify the most likely binding pose and estimate the binding affinity.
Materials:
-
Prepared protein and ligand files (PDBQT format).
-
Molecular docking software (e.g., AutoDock Vina).[20]
-
Analysis and visualization software (e.g., PyMOL, Discovery Studio).[3]
Methodology:
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein kinase.[3] The center of the grid should be the geometric center of the known binding site, often determined from a co-crystallized ligand.[11] The size of the box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase computation time.[21]
-
Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[10] The software will systematically explore different conformations and orientations of the ligand within the defined grid box. A common search algorithm used is the Lamarckian Genetic Algorithm.[10]
-
Exhaustiveness Parameter: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search.[10] A higher value increases the likelihood of finding the optimal binding pose but also extends the computation time.[20]
-
Analysis of Binding Poses: The docking software will generate a series of binding poses for the ligand, ranked by their predicted binding affinity (docking score), typically in kcal/mol.[22] The pose with the lowest binding energy is generally considered the most favorable.[10]
-
Visualization of Interactions: Load the protein-ligand complex of the best-ranked pose into a visualization tool like PyMOL.[23] Analyze the key intermolecular interactions, such as:
-
Hydrogen bonds: These are critical for the affinity and specificity of kinase inhibitors.
-
Hydrophobic interactions: These contribute significantly to the overall binding energy.
-
Pi-stacking and cation-pi interactions: These can also play an important role in ligand binding.
-
Data Interpretation and Validation
Interpreting Docking Scores:
The docking score is an estimation of the binding free energy of the protein-ligand complex.[24] A more negative score generally indicates a more stable complex and potentially higher inhibitory activity.[22][25]
| Binding Energy (kcal/mol) | Interpretation |
| > -6 | Weak interaction |
| -7 to -9 | Moderate interaction |
| < -9 | Strong interaction |
Note: These are general guidelines, and the interpretation can be system-dependent.[25]
Protocol Validation: A Self-Validating System
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[26]
-
Redocking: If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract the ligand and then dock it back into the protein's active site using the defined protocol.[27]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic orientation.[28] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10][28]
Case Study: Docking of Pyrimidine Derivatives with EGFR Kinase
The Epidermal Growth Factor Receptor (EGFR) is a well-studied protein kinase and a key target in cancer therapy.[1] Several pyrimidine-based inhibitors have been developed against EGFR. The following table summarizes representative docking data for pyrimidine derivatives against EGFR.
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | -8.9 |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRT790M | -8.1 |
| Pyrimidine Derivatives | Compound 7 | EGFR Kinase | -8.8 |
| Pyrimidine Derivatives | Compound 12 | EGFR Kinase | -8.4 |
| 4-phenylaminopyrimidine | Erlotinib (approved drug) | EGFR Kinase | -10.2 (example) |
Data is illustrative and collated from various in silico studies.[10]
Conclusion and Future Directions
Molecular docking is a valuable computational tool that provides significant insights into the binding of pyrimidine derivatives to protein kinases. By following a rigorous and validated protocol, researchers can generate reliable hypotheses to guide the design and optimization of novel kinase inhibitors. It is important to remember that docking results are predictive and should ideally be validated through experimental binding assays.[29] The integration of molecular docking with other computational methods, such as molecular dynamics simulations, can further enhance the accuracy of binding predictions and provide a more dynamic view of protein-ligand interactions.
References
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AutoDock Vina and UCSF Chimera Protein-Ligand Docking Tutorial. (2020). YouTube. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]
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Molecular docking protocol validation. (n.d.). ResearchGate. [Link]
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Interpretation of Molecular docking results? (2023). ResearchGate. [Link]
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Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]
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Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PMC - NIH. [Link]
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Preparing the protein and ligand for docking. (n.d.). [Link]
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Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2020). PMC - NIH. [Link]
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Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). NIH. [Link]
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Docking a ligand from a SMILES input. (n.d.). [Link]
-
Molecular Docking Protocol. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Pharmacological Evaluation of Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biological molecules such as nucleic acids and vitamins.[1] This inherent biocompatibility has established pyrimidine derivatives as a "privileged scaffold" in the quest for novel therapeutics.[1] Synthetic modifications to the pyrimidine ring have yielded a vast and diverse library of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The adaptability of pyrimidine chemistry facilitates the creation of extensive chemical libraries, significantly increasing the likelihood of identifying potent and selective drug candidates.[1]
This guide provides a comprehensive framework for the pharmacological evaluation of novel pyrimidine compounds, detailing the critical in vitro and in vivo assays necessary to characterize their therapeutic potential. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and illustrate the underlying molecular pathways.
Section 1: In Vitro Evaluation - The Foundation of Pharmacological Profiling
The initial assessment of novel pyrimidine compounds begins with a battery of in vitro assays designed to determine their biological activity, potency, and mechanism of action at the cellular and molecular level.
Anticancer Activity Assessment
A significant area of interest for pyrimidine derivatives is their potential as anticancer agents.[4][5] Many function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[6][7][8]
The initial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11]
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrimidine compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[9][12][13]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Novel pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
To elucidate the mechanism of action, it is crucial to assess the inhibitory activity of the compounds against specific molecular targets.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6][14] Pyrimidine-based scaffolds, such as pyrazolo[3,4-d]pyrimidines, are known to be potent CDK inhibitors.[14][15]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth.[7][8] Fused pyrimidine systems have shown significant promise as EGFR inhibitors.[7][8][16]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for CDK2 or EGFR)
Objective: To determine the IC50 of pyrimidine compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Novel pyrimidine compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add serial dilutions of the pyrimidine compounds to the wells.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Antimicrobial Activity Assessment
Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, combating both bacterial and fungal pathogens.[2][17][18]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This is a fundamental assay for evaluating the potency of new antimicrobial compounds.
Protocol 3: Broth Microdilution for MIC Determination
Objective: To determine the MIC of novel pyrimidine compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungal strains (e.g., Candida albicans, Aspergillus niger)[19]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Novel pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., gentamicin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Microplate incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrimidine compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Section 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
Promising candidates from in vitro studies must be further evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[11]
Anticancer Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of new compounds.[11]
Protocol 4: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a novel pyrimidine compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line that is sensitive to the compound in vitro
-
Vehicle for compound administration (e.g., saline, corn oil)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrimidine compound and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze the body weight data to assess toxicity.
Preliminary Pharmacokinetic (PK) and ADMET Profiling
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for its development as a drug.[20][21] In silico tools can provide initial predictions, but in vivo studies are essential for definitive data.[19]
-
In Silico Prediction: Various software tools can predict ADMET properties such as aqueous solubility, membrane permeability, and potential for metabolism.[20]
-
In Vitro ADME Assays:
-
Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous solution.
-
Caco-2 Permeability: An in vitro model of the human intestinal epithelium to assess a compound's potential for oral absorption.[22]
-
Microsomal Stability: Evaluates the metabolic stability of a compound in the presence of liver microsomes.[22]
-
-
In Vivo Pharmacokinetic Studies: These studies involve administering the compound to animals (typically rodents) and collecting blood samples over time to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.
Section 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of pharmacological evaluations.
Tabular Summaries of Quantitative Data
Quantitative data, such as IC50 and MIC values, should be presented in well-structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of Novel Pyrimidine Compounds
| Compound ID | Target Kinase | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Kinase IC50 (nM) |
| PYR-001 | CDK2 | 1.2 | 0.8 | 2.5 | 50 |
| PYR-002 | EGFR | 0.5 | 1.1 | 0.9 | 15 |
| Control | Doxorubicin | 0.1 | 0.05 | 0.2 | N/A |
Table 2: In Vitro Antimicrobial Activity of Novel Pyrimidine Compounds
| Compound ID | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| PYR-003 | 8 | 4 | 16 | 32 |
| PYR-004 | 16 | 8 | 32 | >64 |
| Control 1 | Gentamicin | 1 | 0.5 | N/A |
| Control 2 | Fluconazole | N/A | N/A | 2 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Graphviz (DOT language) can be used to create clear and informative diagrams.
Caption: A generalized workflow for the pharmacological evaluation of novel compounds.
Caption: Inhibition of the EGFR signaling pathway by a novel pyrimidine compound.
Conclusion
The pharmacological evaluation of novel pyrimidine compounds is a systematic process that progresses from broad in vitro screening to more focused in vivo studies. By employing the assays and protocols outlined in this guide, researchers can effectively characterize the therapeutic potential of new chemical entities, identify promising lead compounds, and advance the development of the next generation of pyrimidine-based drugs.
References
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Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. (2020, October 19). Retrieved from [Link]
-
Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
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CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.). Retrieved from [Link]
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(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.). Retrieved from [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.). Retrieved from [Link]
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Review on Antimicrobial Activity of Pyrimidine - ProQuest. (n.d.). Retrieved from [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. (2022, July 10). Retrieved from [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022, June 13). Retrieved from [Link]
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Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipeline | Semantic Scholar. (n.d.). Retrieved from [Link]
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Recent Development of Pyrimidine‐Containing Antimicrobial Agents | Scilit. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchGate. (n.d.). Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7). Retrieved from [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - NIH. (2024, July 18). Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. (2021, April 7). Retrieved from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. (2022, July 11). Retrieved from [Link]
-
Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors.. - ResearchGate. (n.d.). Retrieved from [Link]
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Development of CDK inhibitors from existing pyrazolopyrimidine and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.). Retrieved from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13). Retrieved from [Link]
-
Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). Retrieved from [Link]
-
In silico ADMET studies of pyrimidines - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]
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A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS. (2023, November 21). Retrieved from [Link]
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Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022, October 11). Retrieved from [Link]
-
Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. (n.d.). Retrieved from [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. (n.d.). Retrieved from [Link]
-
Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2025, August 6). Retrieved from [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (n.d.). Retrieved from [Link]
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Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. (n.d.). Retrieved from [Link]
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Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC - NIH. (n.d.). Retrieved from [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. (n.d.). Retrieved from [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Anticancer drugs based on pyrimidine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-methoxy-N-methylpyrimidin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-methoxy-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: Synthesis Strategy and Core Principles
This section addresses fundamental questions regarding the most effective synthetic routes and the underlying chemical principles governing the reaction.
FAQ 1: What is the most common and efficient synthetic route to this compound?
The most prevalent and logical approach is a two-step nucleophilic aromatic substitution (SNAr) starting from a commercially available dihalopyrimidine. The synthetic pathway begins with 2,4-dichloropyrimidine, which undergoes sequential substitution with methylamine and sodium methoxide.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms, particularly at the 2- and 4-positions, electrophilic and thus susceptible to attack by nucleophiles.[1] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[2]
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
FAQ 2: Does the order of adding the nucleophiles (methylamine vs. sodium methoxide) matter?
Yes, the order of substitution is critical for maximizing the yield of the desired product and is a key point of optimization. In 2,4-dichloropyrimidine, the C2 and C4 positions have different reactivities. Generally, the C4 position is more susceptible to nucleophilic attack by alkoxides, while the C2 position can be more reactive towards amines.
However, the crucial factor is the electronic effect of the first substituent on the remaining chloro-substituent.
-
Introducing an amino group first: An amino group is an electron-donating group, which deactivates the pyrimidine ring towards further nucleophilic substitution. This makes the second substitution (with methoxide) more difficult, often requiring harsher conditions like elevated temperatures or longer reaction times.[3]
-
Introducing a methoxy group first: A methoxy group is also electron-donating but its deactivating effect can be less pronounced than a primary or secondary amine.
For this specific synthesis, the most common strategy is the sequential reaction: first with methylamine, followed by sodium methoxide. While the first substitution deactivates the ring, careful control of stoichiometry and reaction conditions can favor the formation of the desired intermediate. The subsequent methoxylation may then require more forcing conditions.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer guide to address specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low conversion can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is needed to identify the root cause.
Caption: A decision tree for troubleshooting low reaction yields.
Troubleshooting Steps for Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Reagent Quality | Use freshly opened or purified methylamine. Ensure sodium methoxide is not hydrolyzed. Use anhydrous solvents. | Moisture can hydrolyze the chloropyrimidine starting material and deactivate the sodium methoxide. Methylamine solutions can degrade over time. |
| Insufficient Temperature | Gradually increase the reaction temperature, monitoring by TLC. For the second substitution step, reflux conditions may be necessary. | Nucleophilic aromatic substitutions, especially on deactivated rings, have a significant activation energy barrier. Higher temperatures provide the necessary energy to overcome this barrier.[3] |
| Incorrect Solvent | Use a polar aprotic solvent such as DMF, DMSO, or n-butanol. | These solvents can effectively solvate the cationic species and do not interfere with the nucleophile, facilitating the SNAr mechanism. |
| Base Stoichiometry | Ensure at least two equivalents of methylamine are used, or add a non-nucleophilic base like triethylamine (TEA). | The reaction of methylamine with the chloropyrimidine generates HCl, which will protonate and deactivate the unreacted methylamine. An additional equivalent of base is required to neutralize this acid. |
Issue 2: Formation of Isomeric Byproducts
Q: I am observing a mixture of products, including what appears to be the 2-methoxy-N-methylpyrimidin-4-amine isomer. How can I improve regioselectivity?
A: The formation of isomers is a common challenge governed by the relative reactivity of the C2 and C4 positions. Controlling the reaction conditions, particularly temperature and the order of addition, is key to maximizing the yield of the desired isomer.
-
Step 1 (Amination): Adding methylamine to 2,4-dichloropyrimidine at low temperatures (e.g., 0-10 °C) generally favors substitution at the C4 position, yielding 4-(methylamino)-2-chloropyrimidine. However, substitution at C2 is also competitive.
-
Step 2 (Methoxylation): The subsequent reaction with sodium methoxide will replace the remaining chlorine.
To favor the desired This compound , the synthetic sequence should aim to form 4-chloro-N-methylpyrimidin-2-amine as the primary intermediate. This can often be achieved by reacting 2,4-dichloropyrimidine with methylamine under carefully controlled conditions. The presence of the N-methylamino group at C2 will then direct the methoxide to the C4 position in the second step.
Strategies to Enhance Regioselectivity:
| Parameter | Recommended Condition for Target Synthesis | Rationale |
| Temperature | Keep the initial amination reaction at a low temperature (e.g., 0 °C to room temp). | Lower temperatures can help control the kinetic vs. thermodynamic product distribution, often favoring one isomer over the other. |
| Solvent | A less polar solvent (e.g., THF, Dioxane) for the first step may influence selectivity. | Solvent polarity can affect the stability of the Meisenheimer intermediates for C2 vs. C4 attack, thus influencing the product ratio. |
| Rate of Addition | Add the nucleophile (methylamine) slowly to the solution of 2,4-dichloropyrimidine. | Slow addition helps to maintain a low concentration of the nucleophile, which can suppress side reactions and improve selectivity. |
Issue 3: Purification Challenges
Q: My final product is difficult to purify. What are the best methods to remove unreacted intermediates and byproducts?
A: Purification often requires a multi-step approach. The choice between chromatography and crystallization depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for separating the desired product from isomers and other byproducts with different polarities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate, is effective.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly efficient method for obtaining a very pure final product.[4] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Isopropanol or ethanol-water mixtures are good starting points to test.
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the product re-extracted into a fresh organic solvent. This is an excellent preliminary purification step.
Section 3: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-Chloro-N-methylpyrimidin-2-amine
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloropyrimidine (1 eq.) in tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of methylamine (2.2 eq., typically as a 40% solution in water or 2M in THF) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq.) to anhydrous methanol under an inert atmosphere (N2 or Argon). Caution: This reaction is highly exothermic and generates flammable hydrogen gas.
-
Once the sodium has completely dissolved, add the crude 4-chloro-N-methylpyrimidin-2-amine (1 eq.) from the previous step to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-12 hours. Monitor the reaction by TLC until the chloro-intermediate is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Cikotiene, I., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Stack Exchange. Available at: [Link]
-
OChem Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]
-
PubChem. (2025). 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
Sources
Technical Support Center: Synthesis of 4-methoxy-N-methylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-methoxy-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Overview of Synthetic Strategy
The most common and reliable pathway to this compound involves a two-step sequence starting from a commercially available precursor. This strategy hinges on two key transformations: a nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a selective N-methylation of the 2-amino group. The order of these steps is critical for minimizing side products and simplifying purification. The recommended workflow is outlined below.
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My methoxylation reaction (Step 1) is slow, incomplete, or gives a low yield. What's going wrong?
Answer: Low conversion in the SNAr reaction of 2-amino-4-chloropyrimidine is a common issue often related to reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Insufficient Base or Nucleophile: The reaction requires a stoichiometric amount of sodium methoxide (NaOMe) to act as both the nucleophile and to neutralize the HCl byproduct. Using a catalytic amount or degraded NaOMe will result in incomplete conversion.
-
Solution: Use at least 1.1 to 1.5 equivalents of freshly prepared or high-quality commercial NaOMe. Ensure the reagent has been stored under anhydrous conditions to prevent degradation.
-
-
Presence of Water: Moisture in the reaction solvent (methanol) can lead to the formation of 4-hydroxy-2-aminopyrimidine as a significant byproduct, consuming your starting material and complicating purification.
-
Solution: Use anhydrous methanol. If necessary, distill the methanol over magnesium turnings before use.[1] Ensure all glassware is thoroughly oven-dried.
-
-
Low Reaction Temperature: While the SNAr reaction on an activated pyrimidine ring is generally efficient, insufficient thermal energy can lead to slow reaction rates.[2]
-
Solution: Ensure the reaction is maintained at a steady reflux. Monitor the internal reaction temperature to confirm it has reached the boiling point of methanol (approx. 65 °C).
-
-
Poor Quality Starting Material: Impurities in the 2-amino-4-chloropyrimidine can inhibit the reaction.
-
Solution: Verify the purity of the starting material by NMR or LC-MS. If necessary, recrystallize it before use.
-
Question 2: I'm struggling with the N-methylation (Step 2). I either get unreacted starting material or a significant amount of the di-methylated byproduct.
Answer: Achieving selective mono-N-methylation is often the most challenging step in this synthesis. The mono-methylated intermediate is frequently more nucleophilic than the starting primary amine, leading to rapid over-methylation. The choice of methodology is critical.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting N-methylation.
Detailed Explanation:
-
If using Direct Alkylation (e.g., Methyl Iodide, Dimethyl Sulfate): These reagents are highly reactive and often lead to poor selectivity.
-
Why it fails: The mono-methylated product is electron-rich and readily reacts again. Controlling the reaction by stoichiometry is difficult.
-
Solution: This method is not recommended for this substrate. If it must be used, perform the reaction at low temperatures (0 °C or below), use a bulky non-nucleophilic base, and add exactly 1.0 equivalent of the alkylating agent slowly. Expect a mixture of products requiring careful chromatographic separation.
-
-
Recommended Method: Reductive Amination: This is a superior method for achieving mono-methylation.[3][4] The reaction proceeds via the formation of an intermediate N-methyl iminium species which is then reduced.
-
Why it works: The primary amine reacts with formaldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). This species is reduced in situ. Since the resulting secondary amine is less reactive towards formaldehyde under these conditions than the primary amine, over-alkylation is minimized.
-
Optimization: Use a slight excess (1.1 eq) of formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The addition of a catalytic amount of acetic acid can facilitate imine formation.
-
Question 3: How can I effectively monitor the progress of my reactions?
Answer: Proper reaction monitoring is key to optimizing yield and minimizing side products.
-
Thin Layer Chromatography (TLC): TLC is the most straightforward method.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v). You may need to add a small amount of triethylamine (0.5%) to the mobile phase to prevent streaking of the basic amine spots.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.
-
Analysis: Co-spot the reaction mixture with your starting material. The product (mono-methylated) should have a slightly higher Rf value than the starting amine. The di-methylated byproduct will have the highest Rf value.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is invaluable. It allows you to track the disappearance of starting material and the appearance of the product (m/z = 140.16 for [M+H]+) and key byproducts like the di-methylated species (m/z = 154.18 for [M+H]+).[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps? Should I methylate first and then add the methoxy group?
It is highly recommended to perform the methoxylation first, followed by N-methylation. Attempting to methylate 2-amino-4-chloropyrimidine first can lead to a complex mixture of products. The N-methylamino group can direct the subsequent methoxylation to the wrong position or undergo side reactions.
Q2: What are the primary safety concerns I should be aware of?
-
Sodium Methoxide (NaOMe): Highly corrosive and water-reactive. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloropyrimidines: These are irritants and potentially toxic. Avoid inhalation of dust and skin contact.
-
Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic, volatile, and carcinogenic. They should only be handled in a well-ventilated fume hood with extreme caution. Reductive amination using formaldehyde is a safer alternative.
Q3: My final product is difficult to purify. How can I separate it from the di-methylated byproduct?
The polarity difference between the mono- and di-methylated products can be small, making purification challenging.
-
Column Chromatography: This is the most effective method. Use a high-quality silica gel with a shallow gradient of a suitable solvent system (e.g., gradually increasing the percentage of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid and sufficiently pure after chromatography (>95%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be used to achieve high purity.
Optimized Experimental Protocols
These protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of 2-Amino-4-methoxypyrimidine (Step 1)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-chloropyrimidine (1.0 eq).
-
Reagents: Add anhydrous methanol (approx. 0.2 M concentration) to the flask.
-
Reaction: Slowly add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 1.2 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Neutralize the mixture with a mild acid (e.g., ammonium chloride solution or dilute acetic acid) to pH ~7-8.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification or can be purified by recrystallization.
Protocol 2: Selective Mono-N-methylation via Reductive Amination (Step 2)
-
Setup: To a round-bottom flask, add 2-amino-4-methoxypyrimidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagents: Add aqueous formaldehyde (37 wt. %, 1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to isolate the final product.
Data Summary
| Parameter | Step 1: Methoxylation | Step 2: N-Methylation (Reductive Amination) |
| Key Reagents | Sodium Methoxide, Anhydrous Methanol | Formaldehyde, NaBH(OAc)₃, Acetic Acid |
| Typical Yield | >90% | 70-85% |
| Key Byproducts | 2-Amino-4-hydroxypyrimidine | 4-Methoxy-N,N-dimethylpyrimidin-2-amine |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
| Purification | Acid-base workup, Recrystallization | Silica Gel Chromatography |
References
-
WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]
-
MDPI. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
- Google Patents. (2015). CN104761505A - Preparation method for chloropyrimidine compound.
-
QM Magic Class. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. [Link]
-
PMC - NIH. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
Organic Syntheses. 2-Chloropyrimidine. [Link]
-
PubChem. 4-Methoxy-N-methyl-2-pyrimidinamine. [Link]
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ResearchGate. (2010). ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4- methoxy-2-aminopyridines. [Link]
- Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Quizlet. (2009). Biochemistry: Purines and Pyrimidines Flashcards. [Link]
- Google Patents. (2011). CN102079725B - Method for preparing 2-chloropyrimidine.
-
ResearchGate. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]
-
ResearchGate. (2011). 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
-
ACS Publications. (1953). Monomer Synthesis. Methylation of 2-Aminopyrimidine. [Link]
-
ResearchGate. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
- Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 4-methoxy-N-methylpyrimidin-2-amine in Solution
Welcome to the technical support center for 4-methoxy-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to many areas of pharmaceutical research. The stability of this compound in solution is a critical parameter that can influence its biological activity, analytical quantification, and formulation development. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidative agents. Understanding these degradation pathways is paramount for accurate and reproducible research.
The pyrimidine ring, while aromatic, possesses sites susceptible to nucleophilic attack and other transformations. The methoxy group at the 4-position and the N-methylamino group at the 2-position are key modulators of the ring's electron density and, consequently, its reactivity and stability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.
Issue 1: Rapid Loss of Compound in Acidic Aqueous Solutions
Problem: You observe a rapid decrease in the concentration of this compound when dissolved in an acidic buffer (e.g., pH < 4) during sample preparation or analysis.
Underlying Cause: The primary degradation pathway for 4-methoxypyrimidines in acidic conditions is hydrolysis of the methoxy group.[1] The pyrimidine ring's nitrogen atoms can be protonated at low pH, which activates the C4 position for nucleophilic attack by water, leading to the displacement of the methoxy group and formation of a less active or inactive hydroxypyrimidine derivative.
Troubleshooting Steps:
-
pH Adjustment: If your experimental design allows, increase the pH of your solution to a neutral or near-neutral range (pH 6-8). The rate of hydrolysis is significantly reduced at neutral pH.
-
Solvent Selection: For short-term experiments, consider using aprotic organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) to prepare stock solutions, minimizing the presence of water. Prepare aqueous dilutions immediately before use.
-
Temperature Control: Perform all manipulations at low temperatures (e.g., on ice) to decrease the rate of hydrolysis.
-
Kinetic Monitoring: If working in acidic conditions is unavoidable, perform a time-course experiment to quantify the degradation rate. This will allow you to apply a correction factor to your results or establish a window of time where the compound is acceptably stable.
Issue 2: Appearance of an Unknown Peak in HPLC Analysis After Storage
Problem: A new, more polar peak appears in your HPLC chromatogram after storing your sample solution for a period, with a corresponding decrease in the main compound's peak area.
Underlying Cause: This is likely a degradation product. Besides hydrolysis, oxidative degradation can occur, especially if the solution is exposed to air for extended periods. The N-methyl group could be susceptible to N-dealkylation, or the pyrimidine ring itself could be oxidized.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Analytical Approach:
-
LC-MS Analysis: The most effective way to identify the unknown peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This will provide the molecular weight of the degradation product.
-
Interpret Mass Data:
-
A mass increase of 16 Da suggests oxidation (hydroxylation).
-
A mass decrease of 14 Da could indicate demethylation of either the methoxy or the N-methyl group.
-
Hydrolysis of the methoxy group to a hydroxyl group would result in a mass change of -14 Da (loss of CH2).
-
-
Forced Degradation: To confirm the identity, perform a forced degradation study. Expose the compound to mild acid, base, and oxidative (e.g., H₂O₂) conditions and compare the resulting degradant peaks with the one observed in your stored sample.
Preventative Measures:
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Amber Vials: Protect solutions from light by using amber vials to prevent photodegradation.
-
Fresh Preparations: The most reliable approach is to prepare solutions fresh for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most probable primary degradation pathway, based on the chemistry of related methoxypyrimidines, is acid-catalyzed hydrolysis of the 4-methoxy group to yield 4-hydroxy-N-methylpyrimidin-2-amine.[1] This is because protonation of the ring nitrogen atoms makes the C4 carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Proposed hydrolytic degradation pathway.
Q2: How does pH affect the stability of the compound?
The stability of this compound is expected to be highly pH-dependent.
-
Acidic pH (pH < 4): Prone to hydrolysis of the methoxy group.
-
Neutral pH (pH 6-8): Generally the most stable region.
-
Alkaline pH (pH > 9): While more stable towards hydrolysis of the methoxy group than in acid, strong alkaline conditions coupled with high temperatures could potentially lead to ring opening or other degradation pathways.
Q3: Is this compound sensitive to light?
Yes, compounds with pyrimidine cores can be susceptible to photodegradation.[4][5][6][7] The absorption of UV light can promote the formation of reactive excited states, leading to various reactions, including oxidation and rearrangement. It is always recommended to protect solutions of this compound from light by using amber glassware or by covering containers with aluminum foil.
Q4: What are the recommended storage conditions for solutions of this compound?
For optimal stability:
-
Solvent: Prepare stock solutions in high-purity anhydrous DMSO or ethanol.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Light: Always store in amber vials or in the dark.
-
Working Solutions: Prepare aqueous working solutions fresh daily and keep them on ice.
Q5: What are the expected degradation products under oxidative stress?
Under oxidative conditions (e.g., exposure to hydrogen peroxide or atmospheric oxygen over time), potential degradation products could include:
-
N-oxide formation: Oxidation of one of the pyrimidine ring nitrogens.
-
Hydroxylation: Addition of a hydroxyl group to the pyrimidine ring.
-
N-demethylation: Loss of the methyl group from the 2-amino substituent.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and to develop a stability-indicating analytical method.[8]
Objective: To generate degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block, photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in methanol at 60°C for 24 hours (in the dark).
-
Photodegradation: Expose the stock solution in a clear vial to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][7] Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2) and LC-MS to identify and quantify the parent compound and any degradation products.
Data Presentation:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Major Degradant RRT |
| 0.1 M HCl, 60°C | Hypothetical: 15% | 1 | 0.85 |
| 0.1 M NaOH, 60°C | Hypothetical: 5% | 1 | 0.92 |
| 3% H₂O₂, RT | Hypothetical: 25% | 2 | 0.78, 1.15 |
| Thermal (60°C) | Hypothetical: <2% | 0 | N/A |
| Photolytic | Hypothetical: 8% | 1 | 1.10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined λmax)
Procedure:
-
Prepare samples and standards in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject samples and standards.
-
Integrate the peak for the parent compound and any degradation products. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.
References
- Helv. Chim. Acta 42, 1317 (1959). Hydrolysis of 4-chloro-6-methoxypyrimidine. (Note: While not the exact compound, this reference establishes the principle of methoxy group hydrolysis on a pyrimidine ring).
-
On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. J Am Chem Soc. 2020;142(28):12247-12255. [Link]
-
PubChem Compound Summary for CID 23422138, 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 67428, 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
-
Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. J Agric Food Chem. 2002;50(14):4055-8. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. J Bacteriol. 2009;191(16):5158-66. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm. 2005;62(5):341-7. [Link]
- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharm. Technol. 2002;26(11):50-64.
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. [Link]
-
PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. 1996. [Link]
-
Pyrimidine degradation defects and severe 5-fluorouracil toxicity. Nucleosides Nucleotides Nucleic Acids. 2004;23(8-9):1371-5. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2022;13(4):460-474. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. J Pharm Biomed Anal. 2015;107:443-52. [Link]
-
Photostability. IAGIM. [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. J Pharm Anal. 2015;5(2):98-110. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. iagim.org [iagim.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-methoxy-N-methylpyrimidin-2-amine
Welcome to the technical support center for the purification of 4-methoxy-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide practical, field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: Understanding the Molecule
This compound is a substituted pyrimidine with key functional groups that influence its chemical behavior: a basic pyrimidine core, a methylamino group, and a methoxy group. These features dictate its solubility, polarity, and potential for side reactions, all of which are critical considerations during purification. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction byproducts, and any potential degradation products.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Impurity with Similar Polarity to the Product in Column Chromatography
Q: I'm running a silica gel column, but a persistent impurity is co-eluting with my product. How can I improve the separation?
A: This is a common challenge, often due to an impurity with a very similar polarity to your target compound. Here’s a systematic approach to troubleshoot this issue:
Probable Causes:
-
Isomeric Impurities: A likely culprit is the presence of a regioisomer, such as 2-methoxy-N-methylpyrimidin-4-amine, which can form during synthesis. Isomers often have very similar polarities, making them difficult to separate.
-
Unreacted Starting Material: If the synthesis involves the reaction of 2-chloro-4-methoxypyrimidine with methylamine, any unreacted starting material may have a similar polarity.
-
Over-alkylation Products: The formation of a tertiary amine through di-methylation of the amino group can also lead to a closely eluting impurity.
Solutions:
-
Optimize Your Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent concentration can enhance the resolution between closely eluting compounds.[1]
-
Solvent System Modification: Experiment with different solvent systems. If you are using a standard ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with the silica gel and improve separation. For basic compounds like aminopyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: If your compound and the impurity have different hydrophobicities, reverse-phase chromatography (using a C18 stationary phase) can be highly effective.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases. It can be particularly effective for separating isomers with similar polarities.
-
Issue 2: Product "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my crude product, but it's forming an oil instead of crystals. What's going wrong?
A: "Oiling out" is a common problem in recrystallization and typically occurs when the solute is not fully dissolved in the hot solvent or when the solution becomes supersaturated too quickly upon cooling.
Probable Causes:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, even at lower temperatures, preventing the compound from precipitating out as a solid.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of well-defined crystals.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation and promote oiling out.
Solutions:
-
Re-evaluate Your Solvent System:
-
Solvent Screening: Conduct a small-scale solvent screening to find the ideal solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]
-
Mixed Solvent Systems: Try a mixed solvent system. For example, dissolve your compound in a "good" solvent (like ethanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
-
Control the Cooling Rate:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on the polarity of the molecule, good starting points for single-solvent recrystallization are alcohols like ethanol or isopropanol. For mixed-solvent systems, a combination of a more polar solvent like ethanol or acetone with a less polar co-solvent like ethyl acetate or a non-polar co-solvent like hexanes or toluene could be effective.[4] A patent for a similar compound, 2-amino-4-chloro-6-methoxypyrimidine, suggests precipitation by adding water to an acetone solution.[5]
| Solvent System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds. |
| Isopropanol | Similar to ethanol but may offer a better solubility profile. |
| Acetone/Water | Acetone is a good solvent, and the addition of water as an anti-solvent can induce crystallization.[5] |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. |
Q2: What are the most likely impurities I should be looking for?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a chloropyrimidine with an amine. In this case, potential impurities include:
-
Unreacted 2-chloro-4-methoxypyrimidine: The starting material.
-
Hydrolysis product (4-methoxy-pyrimidin-2-ol): If the reaction or workup is performed in the presence of water.
-
Regioisomer (2-methoxy-N-methylpyrimidin-4-amine): If the starting material has the potential for substitution at multiple positions.
-
Dimeric byproducts: Formed from side reactions of the starting materials or intermediates.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities are often non-polar, conjugated molecules. A common and effective method for their removal is to treat a solution of your crude product with activated carbon. Dissolve your product in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution to remove the carbon. The activated carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.[5]
Q4: My compound is a base. How does this affect my purification strategy?
A4: The basic nature of the pyrimidine ring and the amino group can be advantageous for purification.
-
Acid-Base Extraction: You can use an acid-base extraction to separate your basic product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to precipitate your pure product, which can then be extracted back into an organic solvent.
-
Chromatography: As mentioned earlier, adding a small amount of a basic modifier like triethylamine to your mobile phase during column chromatography can improve peak shape and separation.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Purification Workflows
Troubleshooting Logic for Column Chromatography
Caption: A workflow for troubleshooting poor separation in column chromatography.
Decision Tree for Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Al-Bayati, R. H., & Al-Amiery, A. A. (2012).
- US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. Retrieved from [Link]
- CN102491948A. (2012). Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
- US6365740B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
ResearchGate. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]
-
ResearchGate. (2018). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. Retrieved from [Link]
- CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
- CN105601574A. (2016). Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
- CN110818643A. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Semantic Scholar. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Yield in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to low yields in pyrimidine synthesis reactions. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry, and achieving high-yield, reproducible syntheses is critical for advancing research and development.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter in the lab.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section is structured to help you identify the root cause of low yields and implement effective solutions.
Issue 1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM), and the crude product is a complex mixture.
This is a common issue in this well-established multicomponent reaction. The complexity of the crude product often points to competing side reactions.
Q: A significant yellow, fluorescent byproduct is observed. What is it and how can I prevent it?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, making this a competitive pathway.[3][4]
Causality & Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3][5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[4]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3][4]
Q: My reaction has a low conversion rate, with a significant amount of unreacted starting materials.
A: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[3][6]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the appropriate concentration is being used.[3][5] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[5]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][5]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3][5]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome.[5] While ethanol is commonly used, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[5]
Q: I suspect the presence of N-acylurea byproducts, which is complicating purification.
A: N-acylureas can form as byproducts and interfere with the isolation of the desired DHPM.
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
-
Reaction Conditions: Careful control of the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[3]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities.[3][7]
Below is a troubleshooting workflow for a low-yielding Biginelli reaction:
Sources
- 1. ijsat.org [ijsat.org]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selectivity in N-Methylation of Pyrimidine Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of achieving selective N-methylation of pyrimidine amines. N-methylated pyrimidines are crucial scaffolds in medicinal chemistry, and controlling the site of methylation is paramount for synthesizing target molecules with desired biological activities. This resource is designed to explain the causality behind common experimental issues and provide actionable, field-proven solutions.
The Core Challenge: Competing Nucleophiles
The primary difficulty in the N-methylation of pyrimidine amines arises from the presence of multiple competing nucleophilic nitrogen atoms. A typical aminopyrimidine presents at least three potential sites for methylation: the exocyclic amino group (-NH₂) and the two nitrogen atoms within the pyrimidine ring (typically N1 and N3). The reactivity of each site is governed by a delicate balance of factors including basicity (pKa), steric hindrance, and electronic effects from other ring substituents. Achieving regioselectivity—directing the methyl group to the desired nitrogen—is the central goal.
Troubleshooting Guide
This section addresses specific, common problems encountered during the N-methylation of aminopyrimidines in a question-and-answer format.
Question 1: My reaction yields a mixture of products methylated on the ring nitrogens (N1/N3) instead of the exocyclic amine. How can I improve selectivity for the amino group?
Answer: This is a classic regioselectivity problem. The pyrimidine ring nitrogens are often more nucleophilic than the exocyclic amino group, especially under neutral or slightly acidic conditions. Standard alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are "hard" electrophiles and will preferentially react with the most nucleophilic site, which is often a ring nitrogen.
Root Cause Analysis & Solutions:
-
Reagent Choice: The choice of methylating agent is critical. Hard electrophiles favor the more electron-rich ring nitrogens.
-
Solution: Consider a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][2][3] These methods use methanol as the methyl source, catalyzed by transition metals like Ruthenium[2][3][4][5][6] or Iridium.[1] The reaction proceeds through the in-situ formation of an imine at the exocyclic amine, which is then reduced.[6] This pathway is inherently selective for the exocyclic amine as the ring nitrogens cannot form the required imine intermediate.
-
-
Protecting Group Strategy: When other methods fail, protecting the ring nitrogens is a robust, albeit longer, strategy.
-
Solution: This involves a three-step sequence:
-
Protect: Selectively protect the exocyclic amine. The tert-butyloxycarbonyl (Boc) group is a common choice.[7][8][9]
-
Methylate: Methylate the unprotected ring nitrogens using a standard agent like MeI.
-
Deprotect: Remove the Boc group under acidic conditions (e.g., TFA in DCM) to reveal the exocyclic amine.[9]
-
Caption: Protecting group strategy for selective ring N-methylation.
-
Question 2: My reaction is producing the N,N-dimethylated product, but I want to stop at the mono-methylated stage. How can I prevent over-methylation?
Answer: Over-methylation is a common issue, particularly with highly reactive methylating agents and when the mono-methylated product is more nucleophilic than the starting material.
Root Cause Analysis & Solutions:
-
Reaction Stoichiometry and Conditions: Using a large excess of the methylating agent and prolonged reaction times will drive the reaction towards di-methylation.
-
Solution: Carefully control the stoichiometry. Begin by using exactly 1.0 equivalent of the methylating agent. Run the reaction at a lower temperature and monitor it closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired mono-methyl product has formed.
-
-
Inherent Reactivity of the Methylating Agent: Some methods are inherently designed for exhaustive methylation.
-
Solution: Avoid methods known for exhaustive methylation when mono-methylation is the goal. For instance, the classical Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is known to proceed to the tertiary amine and will not form quaternary ammonium salts.[10][11][12][13][14] This makes it highly effective for producing N,N-dimethylamines selectively.[13] For mono-methylation, this method is unsuitable. Instead, modern catalytic methods often provide better control.[5][15][16] Several ruthenium-based catalysts have been developed specifically for selective mono-N-methylation of amines using methanol.[5][17]
-
Question 3: I am trying to selectively methylate the exocyclic amine, but the reaction is sluggish and gives low conversion. How can I improve the yield?
Answer: Low conversion often points to issues with reactivity, steric hindrance, or suboptimal reaction conditions. The exocyclic amino group of a pyrimidine can be weakly nucleophilic due to the electron-withdrawing nature of the heterocyclic ring.
Root Cause Analysis & Solutions:
-
Base and Solvent Choice: The choice of base and solvent is crucial for deprotonating the amine and facilitating the reaction.
-
Solution: For reactions involving alkyl halides (like MeI), a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the reaction. Consider bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF or THF. The solvent must be able to dissolve the substrate and reagents effectively.
-
-
Protecting Group Strategy (Alternative Approach): A protecting group can be used to activate the amine.
-
Solution: Protect the amine as a carbamate (e.g., Boc).[7][18] While the Boc-protected amine cannot be directly methylated, this strategy is part of a sequence to achieve methylation at a different site. For direct exocyclic methylation, a different strategy is needed. A more direct activation might involve forming a sulfonamide, methylating the sulfonamide nitrogen, and then cleaving the sulfonamide group, though this is a lengthy process. The most reliable method remains the "borrowing hydrogen" catalysis mentioned in Question 1.[6]
-
-
Catalytic Methods: Many modern catalytic systems are designed to overcome the low reactivity of certain amines.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of common methylating agents for pyrimidine amines?
A: The choice of methylating agent is a critical parameter that dictates the outcome of the reaction.
| Methylating Agent | Pros | Cons | Selectivity Profile |
| Methyl Iodide (MeI) | Highly reactive, commercially available. | Highly toxic, risk of over-methylation, often poor regioselectivity. | Tends to methylate the most nucleophilic nitrogen (often ring N). |
| Dimethyl Sulfate (DMS) | Highly reactive, less volatile than MeI. | Extremely toxic and carcinogenic, risk of over-methylation. | Similar to MeI, favors the most nucleophilic site. |
| Formaldehyde / Formic Acid | Excellent for exhaustive N,N-dimethylation, stops at the tertiary amine, irreversible.[10][14] | Not suitable for mono-methylation, requires heating.[11][13] | Highly selective for the exocyclic amine, leading to the N,N-dimethyl product.[13] |
| Methanol (with catalyst) | Sustainable and atom-economical C1 source, produces only water as a byproduct.[2][6] | Requires a catalyst, often high temperatures and pressure. | Can be tuned for excellent mono- or di-methylation selectivity at the exocyclic amine depending on the catalyst.[5][15] |
| N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Can act as a methylating agent for NH-containing heterocycles, often under mild conditions.[20] | Can also act as a formylating agent, selectivity can be an issue. | Can methylate both ring and exocyclic nitrogens; selectivity depends on substrate and conditions.[20] |
Q2: When is it absolutely necessary to use a protecting group strategy?
A: A protecting group strategy becomes necessary under the following circumstances:
-
Inverted Selectivity is Required: When you need to methylate a less reactive site (e.g., a specific ring nitrogen) in the presence of a more reactive one (e.g., the exocyclic amine). Protection of the more reactive site is the only way to direct the reaction.[8][21]
-
Multiple Reactive Functional Groups: If the substrate contains other sensitive functional groups (like hydroxyl or thiol groups) that would react with the methylating agent, these must be protected to avoid side reactions.
-
To Prevent Over-reaction: If all other methods to prevent di-methylation fail, you can protect the primary amine with one Boc group, which allows for the introduction of a single methyl group on the nitrogen after deprotection, though this is a less common application. A di-Boc protected amine can also be used in some contexts.[18]
Caption: General workflow for a protecting group strategy.
Q3: Are there any biocatalytic methods for selective N-methylation?
A: Yes, the field of biocatalysis is emerging as a powerful tool for selective alkylation. Methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl donor, can exhibit exquisite regioselectivity that is difficult to achieve with traditional chemical methods.[22]
-
Advantages: These enzymatic methods can provide access to thermodynamically less-stable regioisomers with extremely high selectivity (r.r. >99:1).[22] The reactions are performed under mild, environmentally friendly conditions.
-
Current Status: While still a developing area, engineered methyltransferases have been successfully used for the N-methylation of various heterocycles, including imidazoles and benzimidazoles.[22] This approach holds significant promise for the synthesis of complex pharmaceutical intermediates where precise control of methylation is essential.
Key Experimental Protocols
Protocol 1: Selective Exocyclic N,N-Dimethylation via Eschweiler-Clarke Reaction
This protocol is for the exhaustive methylation of a primary exocyclic amino group to the corresponding N,N-dimethyl derivative.[11][12]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminopyrimidine substrate (1.0 eq).
-
Reagents: Add formic acid (HCOOH, ~5.0 eq). The formic acid often serves as the solvent.
-
Addition: Add aqueous formaldehyde (HCHO, ~3.0 eq, typically 37% solution).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-18 hours.[11][13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction is driven by the irreversible loss of CO₂ gas.[10]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water and basify with a strong base (e.g., NaOH) to pH > 11.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Protection of an Exocyclic Pyrimidine Amine
This protocol describes the protection of a primary amino group, a common first step in a multi-step synthesis to control regioselectivity.[9]
-
Setup: Dissolve the aminopyrimidine substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).
-
Base: Add a base. For many aminopyrimidines, a tertiary amine base like triethylamine (TEA, 1.5 eq) or DMAP (4-dimethylaminopyridine, 0.1 eq as a catalyst) is sufficient.[9]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by column chromatography if necessary.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. Available at: [Link]
-
Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride | Request PDF - ResearchGate. Available at: [Link]
-
[(Cp*IrCl2(thbpym)][Cl]2 catalyzed N‐methylation of amines with methanol. - ResearchGate. Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine - Google Patents.
- CN102936220B - BOC protection method for aminopyridine - Google Patents.
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. Available at: [Link]
-
C5 cytosine methylation at CpG sites enhances sequence selectivity of mitomycin C-DNA bonding - PubMed. Available at: [Link]
-
N -Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [( p -cymene)Ru(2,2′-bpyO)(H 2 O)] - ResearchGate. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. Available at: [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Epigenetic Regulators of DNA Cytosine Modification: Promising Targets for Cancer Therapy. Available at: [Link]
-
Enzymatic approaches for profiling cytosine methylation and hydroxymethylation - PMC. Available at: [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available at: [Link]
-
Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted Dimerization and Ring Transformation. Syntheses of Derivatives of Pyrimidinylmethylamine, Pyrimidinylmethylamino Acid Amides, and alpha-amino-2-pyrimidinylacetamides - PubMed. Available at: [Link]
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Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements | Request PDF - ResearchGate. Available at: [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]. Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]
-
5-methylcytosine and its derivatives - PubMed. Available at: [Link]
-
6‐Substituted 2‐Aminopurine‐2′‐deoxyribonucleoside 5′‐Triphosphates that Trace Cytosine Methylation - PMC - NIH. Available at: [Link]
-
Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed. Available at: [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. Available at: [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. Available at: [Link]
-
ACS Catalysis Journal - ACS Publications. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]
-
Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases - PMC - NIH. Available at: [Link]
-
[5-Methylcytosine in pyrimidine sequences of plant and animal DNA: specificity of methylation] - PubMed. Available at: [Link]
-
5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2) - PubMed Central. Available at: [Link]
-
Complementary regioselectivity in the synthesis of iminohydantoins: remarkable effect of amide substitution on the cyclization - PubMed. Available at: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. Available at: [Link]
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Technical Support Center: Optimizing Temperature and Time for In Vitro DNA Methylation Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The precision of in vitro DNA methylation is paramount for accurate downstream applications, from studying gene expression to developing epigenetic-based therapeutics. Achieving complete and specific methylation hinges on the careful optimization of several reaction parameters, with temperature and time being two of the most critical. This guide provides a comprehensive resource for troubleshooting and optimizing your DNA methylation experiments, grounded in scientific principles and field-proven expertise.
Troubleshooting Guide: A Deeper Dive into Common Methylation Hurdles
This section addresses specific issues that researchers frequently encounter during in vitro methylation reactions. The solutions provided are coupled with explanations of the underlying causality to empower you to make informed decisions in your experimental design.
Q1: My DNA appears to be incompletely methylated after the reaction. What are the likely causes and how can I fix this?
Answer:
Incomplete methylation is one of the most common challenges in in vitro methylation studies and can arise from several factors.
Underlying Causes & Solutions:
-
Suboptimal Incubation Time or Temperature: Every DNA methyltransferase has an optimal temperature at which it exhibits maximum activity. Deviating from this temperature can significantly reduce the enzyme's efficiency. Similarly, the incubation time must be sufficient for the enzyme to locate and methylate all target sites on the DNA substrate.
-
Solution: Consult the manufacturer's recommendations for the specific enzyme you are using. If incomplete methylation persists, consider performing a time-course experiment (e.g., 1, 2, 4, and 6 hours) and a temperature gradient (e.g., 30°C, 37°C, 42°C) to empirically determine the optimal conditions for your specific substrate and experimental setup. For example, while 37°C is often recommended for M.SssI, some studies suggest 30°C may yield better results due to improved reaction kinetics.[1]
-
-
S-adenosylmethionine (SAM) Depletion or Degradation: SAM is the methyl donor cofactor and is essential for the methylation reaction.[2] It is also a labile molecule, particularly at neutral to high pH and elevated temperatures. If the concentration of SAM becomes limiting during a long incubation, the reaction will stall.
-
Solution: Ensure you are using a fresh, properly stored stock of SAM. For lengthy incubations (greater than 4 hours), consider adding a fresh aliquot of SAM to the reaction mixture partway through.[3]
-
-
Inhibition by S-adenosylhomocysteine (SAH): SAH is a byproduct of the methylation reaction and a potent inhibitor of DNA methyltransferases.[3] As the reaction progresses, the accumulation of SAH can lead to significant feedback inhibition, preventing the reaction from going to completion.
-
Solution: If you suspect SAH inhibition is the culprit, especially after prolonged incubations, it is advisable to perform the methylation in multiple, shorter rounds. After the first round of methylation, purify the DNA to remove the enzyme and SAH, then subject it to a second round of methylation with fresh enzyme and SAM.
-
-
Impure DNA Substrate: Contaminants in the DNA preparation, such as salts, ethanol, or residual detergents from the purification process, can inhibit enzyme activity.
-
Solution: Ensure your DNA is of high purity. A spectrophotometric reading with an A260/A280 ratio of ~1.8 is a good indicator of clean DNA. If you suspect contamination, re-purify your DNA using a column-based kit or ethanol precipitation.
-
Q2: I'm observing off-target methylation in my experiments. How can I improve the specificity of my reaction?
Answer:
Off-target methylation, while more commonly discussed in the context of in vivo CRISPR-based methods, can also occur in in vitro enzymatic reactions, leading to confounding results.[4][5]
Underlying Causes & Solutions:
-
Excessive Enzyme Concentration or Incubation Time: Using too much enzyme or incubating for an unnecessarily long time can lead to non-specific binding and methylation at sites that are not the primary recognition sequence of the enzyme.
-
Solution: Titrate your enzyme concentration to find the lowest amount that still provides complete methylation of your target sequence within a reasonable timeframe. Similarly, once you have established the optimal incubation time, avoid unnecessarily extending it.
-
-
Suboptimal Temperature: While temperatures below the optimum will slow down the reaction, excessively high temperatures can sometimes relax the enzyme's specificity, leading to methylation at non-canonical sites before the enzyme denatures.
-
Solution: Adhere to the recommended optimal temperature for your enzyme. If off-target activity is a concern, you can test a slightly lower temperature, which may enhance specificity, though it may require a longer incubation time.
-
Q3: My methylation reaction worked initially, but now it's failing with the same reagents. What could be the issue?
Answer:
This common scenario often points to the degradation of a critical reaction component.
Underlying Causes & Solutions:
-
S-adenosylmethionine (SAM) Instability: As mentioned, SAM is a labile molecule. Repeated freeze-thaw cycles or improper storage can lead to its degradation, rendering it ineffective as a methyl donor.[6]
-
Solution: Aliquot your SAM stock into smaller, single-use volumes to minimize freeze-thaw cycles. Always store it at the recommended temperature (typically -20°C or -80°C) and in a buffer with a slightly acidic pH to improve stability.
-
-
Enzyme Inactivation: Improper storage or handling can lead to a loss of enzyme activity.
-
Solution: Store the DNA methyltransferase at the recommended temperature (usually -20°C) in a non-frost-free freezer. Avoid repeated temperature fluctuations. When setting up reactions, keep the enzyme on ice.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature for most methylation reactions?
A: The optimal temperature is highly dependent on the specific DNA methyltransferase being used. Many commonly used enzymes, such as M.SssI, Dam, and EcoRI methyltransferases, have an optimal temperature of 37°C.[7][8][9] However, some enzymes from thermophilic organisms can have much higher optimal temperatures, for instance, M.PabI has an optimal temperature of 85°C.[10][11] Always refer to the manufacturer's datasheet for the specific enzyme you are using.
Q: How long should I incubate my methylation reaction?
A: The incubation time can vary from as little as 15 minutes to several hours.[9] Factors influencing the required time include the amount of DNA, the concentration of the enzyme, and the number of methylation sites. For complete methylation of genomic DNA with an enzyme like M.SssI, an incubation of 1 to 4 hours is often recommended.[2][12] It is generally not recommended to incubate overnight, as this can lead to SAH inhibition and potential off-target effects.[12]
Q: How do I stop the methylation reaction?
A: Most DNA methyltransferases can be heat-inactivated.[9] A common method is to incubate the reaction at 65°C for 20 minutes.[9] For enzymes that are not susceptible to heat inactivation, the reaction can be stopped by purifying the DNA using a column-based kit or by phenol/chloroform extraction.[9]
Q: What are the key components of a methylation reaction and their functions?
A: A typical in vitro methylation reaction contains:
-
DNA Substrate: The DNA to be methylated.
-
DNA Methyltransferase: The enzyme that catalyzes the transfer of a methyl group.[8]
-
S-adenosylmethionine (SAM): The methyl donor cofactor.[2][13]
-
Reaction Buffer: Provides the optimal pH, salt, and cofactor concentrations for the enzyme's activity.
Data Presentation
| DNA Methyltransferase | Recognition Sequence | Optimal Temperature | Typical Incubation Time | Heat Inactivation |
| M.SssI (CpG Methyltransferase) | 5'-CG-3' | 37°C (or 30°C for optimal kinetics)[1][14] | 1-4 hours | 65°C for 20 min[14] |
| Dam Methyltransferase | 5'-GATC-3' | 37°C[7] | 1 hour | 65°C for 20 min[7] |
| EcoRI Methyltransferase | 5'-GAATTC-3' | 37°C[8] | 1 hour | 65°C for 20 min[8] |
| HhaI Methyltransferase | 5'-GCGC-3' | 37°C | 1 hour | 65°C for 20 min |
| HpaII Methyltransferase | 5'-CCGG-3' | 37°C | 1 hour | 65°C for 20 min |
| MspI Methyltransferase | 5'-CCGG-3' | 37°C | 1 hour | 80°C for 20 min |
Experimental Protocols
Standard Protocol for In Vitro DNA Methylation
This protocol provides a general framework for a typical DNA methylation reaction. Always consult the manufacturer's specific recommendations for your enzyme.
-
Reaction Assembly:
-
On ice, combine the following in a microcentrifuge tube:
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the specific methyltransferase (e.g., 37°C) for the desired amount of time (e.g., 1-4 hours).
-
-
Reaction Termination:
-
Inactivate the enzyme by heating the reaction at 65°C for 20 minutes (or as recommended for the specific enzyme).
-
-
DNA Purification (Optional but Recommended):
-
Purify the methylated DNA using a PCR purification kit or by ethanol precipitation to remove the enzyme, buffer components, and reaction byproducts.
-
Protocol for Validating Methylation Efficiency
To confirm the completeness of your methylation reaction, a digestion-based assay is a reliable method.
-
Set up parallel digestions:
-
Tube 1 (Methylated Sample):
-
Methylated DNA from your reaction
-
Restriction enzyme that is blocked by methylation at its recognition site (e.g., HpaII for CpG methylation)
-
Appropriate 10X restriction buffer
-
Nuclease-free water to final volume
-
-
Tube 2 (Unmethylated Control):
-
Unmethylated control DNA (the same DNA used as the substrate in the methylation reaction)
-
The same methylation-sensitive restriction enzyme
-
Appropriate 10X restriction buffer
-
Nuclease-free water to final volume
-
-
Tube 3 (Mock Digestion):
-
Methylated DNA
-
Nuclease-free water (in place of the enzyme)
-
Appropriate 10X restriction buffer
-
Nuclease-free water to final volume
-
-
-
Incubate the digestions at the optimal temperature for the restriction enzyme for 1-2 hours.
-
Analyze the results by agarose gel electrophoresis.
-
The unmethylated control DNA should be digested into smaller fragments.
-
The successfully methylated DNA should remain largely undigested and appear as a high molecular weight band, similar to the mock-digested sample.
-
Mandatory Visualization
Caption: Workflow for optimizing in vitro DNA methylation reactions.
References
-
Hayashi, Y., et al. (2021). Evaluation of the Properties of the DNA Methyltransferase from Aeropyrum pernix K1. Microbiology Spectrum, 9(2), e00186-21. Available at: [Link]
-
CD Genomics. (n.d.). How to Validate DNA Methylation Sequencing Results. Available at: [Link]
-
B-Bind, M.-J., et al. (2014). Effects of Temperature and Relative Humidity on DNA Methylation. Epidemiology, 25(6), 857-865. Available at: [Link]
-
B-Bind, M.-J., et al. (2014). Effects of temperature and relative humidity on DNA methylation. Epidemiology (Cambridge, Mass.), 25(6), 857–865. Available at: [Link]
-
Xu, X., et al. (2016). Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases. GigaScience, 5, 39. Available at: [Link]
-
Xu, X., et al. (2016). Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases. GigaScience, 5(1), 39. Available at: [Link]
-
B-Bind, M.-J., et al. (2014). Effects of Temperature and Relative Humidity on DNA Methylation. Epidemiology, 25(6), 857-865. Available at: [Link]
-
Chiang, P. K., & S-Adenosylmethionine and methylation. (1998). S-Adenosylmethionine and methylation. Available at: [Link]
-
Kumar, S., et al. (2005). Structure, function and mechanism of exocyclic DNA methyltransferases. Biochemical Society Transactions, 33(Pt 5), 1090–1094. Available at: [Link]
-
B-Bind, M.-J., et al. (2014). Effects of temperature and relative humidity on DNA methylation. Epidemiology (Cambridge, Mass.), 25(6), 857–865. Available at: [Link]
-
Hayashi, Y., et al. (2021). Evaluation of the Properties of the DNA Methyltransferase from Aeropyrum pernix K1. Microbiology Spectrum, 9(2), e00186-21. Available at: [Link]
-
Stankiewicz, A. M., & Goscik, J. (2021). DNA methyltransferase CHROMOMETHYLASE3 prevents ONSEN transposon silencing under heat stress. PLoS Genetics, 17(8), e1009710. Available at: [Link]
-
Tiwari, V. K., et al. (2022). What Is DNA Methyltransferase? Definition & Functions. Materials and Methods, 3, 114. Available at: [Link]
-
RSC Publishing. (2023). S-Adenosylmethionine: more than just a methyl donor. Available at: [Link]
-
Vaisvila, R., et al. (2021). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. Genome Research, 31(7), 1280–1289. Available at: [Link]
-
Goodsell, D. S. (2004). Molecule of the Month: DNA Methyltransferases. RCSB PDB-101. Available at: [Link]
-
Lea, A. J., et al. (2023). DNA methylation-environment interactions in the human genome. eLife, 12, e81861. Available at: [Link]
-
ResearchGate. (n.d.). Structure and Function of Human DNA Methyltransferases. Available at: [Link]
-
Veselov, D., et al. (2015). Identification of preferential target sites for human DNA methyltransferases. Nucleic Acids Research, 43(19), 9236–9249. Available at: [Link]
-
Al-Hetlani, E. (2022). Stability of DNA Methylation of Blood Evidence Under Temperature and Humidity Conditions. Medical Journal of Babylon, 19(1), 59-64. Available at: [Link]
-
Weber, H., et al. (1994). In vitro DNA methylation inhibits gene expression in transgenic tobacco. Molecular and Cellular Biology, 14(8), 5469-5476. Available at: [Link]
-
Xu, X., et al. (2016). Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases. GigaScience, 5, 39. Available at: [Link]
-
Rahman, M. S., et al. (2024). Cold exposure impacts DNA methylation patterns in cattle sperm. Frontiers in Genetics, 15, 1324329. Available at: [Link]
-
EpiGenie. (n.d.). DNA methyltransferases. Available at: [Link]
-
Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison. Journal of Nucleic Acids, 2016, 8504345. Available at: [Link]
-
Xu, G.-L., & Bestor, T. H. (1997). Chimeric DNA methyltransferases target DNA methylation to specific DNA sequences and repress expression of target genes. Nucleic Acids Research, 25(13), 2528–2533. Available at: [Link]
-
Mentch, S. J., et al. (2020). Methyl-Metabolite Depletion Elicits Adaptive Responses to Support Heterochromatin Stability and Epigenetic Persistence. Cell Reports, 33(1), 108229. Available at: [Link]
-
Chen, K.-C., et al. (2023). DNA Methylation Analysis Identifies Novel Epigenetic Loci in Dilated Murine Heart upon Exposure to Volume Overload. International Journal of Molecular Sciences, 24(6), 5885. Available at: [Link]
-
Angel, M., et al. (2023). Whole Genome Methylation Sequencing via Enzymatic Conversion (EM-seq): Protocol, Data Processing and Analysis. bioRxiv. Available at: [Link]
-
Li, Y., et al. (2022). Detection of DNA Methyltransferase Activity via Fluorescence Resonance Energy Transfer and Exonuclease-Mediated Target Recycling. Biosensors, 12(6), 415. Available at: [Link]
-
Hong, E., et al. (2024). Integrating multi-omics data to uncover causal links between mitochond. International Journal of Chronic Obstructive Pulmonary Disease, 19, 143-156. Available at: [Link]
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- 4. Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases [dash.harvard.edu]
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Technical Support Center: Navigating Byproducts in Substituted Pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also a deeper understanding of the underlying chemical principles that lead to these impurities. This guide is structured to offer practical, field-tested insights to enhance the yield, purity, and success of your pyrimidine syntheses.
Introduction: The Pervasiveness of Pyrimidines and the Challenge of Purity
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. However, the synthesis of substituted pyrimidines is often accompanied by the formation of undesired byproducts that can complicate purification, reduce yields, and interfere with biological assays. Understanding and controlling these side reactions is paramount for efficient and reproducible synthesis. This guide will delve into the most common byproducts encountered in popular pyrimidine synthetic routes, their mechanisms of formation, and robust strategies for their mitigation and removal.
Frequently Asked Questions (FAQs) on Pyrimidine Synthesis Byproducts
This section addresses common questions and immediate concerns that researchers often have when faced with unexpected results in their pyrimidine synthesis.
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent it?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.
-
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.
-
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?
A: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.
-
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.
-
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.
-
Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
A: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.
-
Mitigation Strategies:
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the amidine and other reactants.
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often required to drive the cyclization, excessive temperatures can promote side reactions and decomposition.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.
-
In-Depth Troubleshooting Guides
This section provides a more detailed examination of common byproduct classes, including their mechanisms of formation and specific strategies for their control.
Byproducts in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, and is a cornerstone of pyrimidine synthesis.[2][3][4] However, its simplicity can be deceptive, with several potential side reactions.
The Knoevenagel condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thereby reducing the yield of the desired pyrimidine.[1][5][6][7]
Mechanism of Knoevenagel Condensation Side Reaction:
Caption: Competing Hantzsch dihydropyridine synthesis pathway.
Byproducts in the Pinner Pyrimidine Synthesis
The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines. [8]However, it is sensitive to reaction conditions, which can lead to several byproducts.
Both the amidine and the β-dicarbonyl compound can undergo self-condensation, leading to undesired oligomeric or cyclic byproducts.
-
Amidine Self-Condensation: Amidines can react with themselves, especially under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.
Mitigation Strategies:
-
Controlled Addition: Add the more reactive component (often the amidine) slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.
-
Optimal Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor self-condensation.
The presence of water can lead to the hydrolysis of the amidine starting material or key reaction intermediates, reducing the yield of the desired pyrimidine.
Troubleshooting Workflow for Pinner Synthesis:
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of substituted pyrimidines and the analytical identification of byproducts.
Protocol 1: Purification of a Substituted Pyrimidine by Flash Column Chromatography
Flash column chromatography is a rapid and widely used technique for purifying substituted pyrimidines from complex reaction mixtures. [9]
-
Materials:
-
Crude pyrimidine product
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates and developing chamber
-
-
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. Apply positive pressure to achieve a fast flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the compounds by TLC.
-
Analysis and Solvent Removal: Combine the pure fractions containing the desired pyrimidine and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Identification of Byproducts by LC-MS and NMR
-
Sample Preparation:
-
Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.
-
Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.
-
Prepare a separate dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an appropriate LC method to separate the byproduct from other components.
-
Obtain the mass spectrum of the isolated byproduct. Determine the molecular weight and fragmentation pattern to help identify the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
-
-
¹H and ¹³C NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct. For example, the presence of characteristic signals for a 1,4-dihydropyridine ring can confirm the Hantzsch byproduct.
-
Conclusion: A Proactive Approach to Pyrimidine Synthesis
The successful synthesis of substituted pyrimidines relies not only on the execution of the reaction but also on a thorough understanding of the potential side reactions. By proactively considering the mechanistic pathways that lead to byproduct formation and by employing the troubleshooting strategies and purification protocols outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic efforts. Remember that careful reaction monitoring and thorough characterization of both products and byproducts are key to mastering the art of pyrimidine synthesis.
References
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]
-
Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2849. [Link]
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
ResearchGate. Scheme 2. Proposed mechanism of formation of N-acylurea. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Name-Reaction.com. Biginelli reaction. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Achieving Mono-Selectivity in N-Methylation of Aromatic Amines
Welcome to the technical support center dedicated to providing in-depth guidance on achieving mono-selectivity in the N-methylation of aromatic amines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. Here, we will dissect common experimental issues, offer logical troubleshooting strategies, and answer frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Introduction: The Challenge of Mono-N-Methylation
The N-methyl group is a crucial motif in a vast array of pharmaceuticals and agrochemicals, significantly influencing their biological activity, solubility, and metabolic stability.[1][2][3] However, the synthesis of N-mono-methylated aromatic amines is often complicated by over-methylation, leading to the formation of undesired N,N-dimethylated and even quaternary ammonium salt byproducts.[4][5] This occurs because the mono-methylated product is frequently more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent.[4] This guide will provide you with the expertise to navigate these challenges and optimize your reactions for high mono-selectivity.
Troubleshooting Common Issues in Mono-N-Methylation
When your N-methylation reaction is not performing as expected, a systematic approach to troubleshooting is essential. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor reactivity of the aromatic amine: Strongly electron-withdrawing groups on the aniline can reduce its nucleophilicity.[4] 2. Inactive methylating agent: The chosen methylating agent may require harsher conditions for activation. 3. Catalyst inefficiency: The catalyst may be poisoned, inactive, or unsuitable for the specific substrate. 4. Inappropriate reaction conditions: The temperature may be too low, or the solvent may not be optimal for the reaction.[4] | 1. Increase reaction temperature: Gradually increase the temperature while monitoring for byproduct formation.[4] 2. Switch to a more reactive methylating agent: Consider using a more potent methylating agent if your substrate is particularly unreactive. 3. Screen different catalysts: If using a catalytic method, explore alternative catalysts known for their effectiveness in N-methylation.[4] 4. Solvent screening: Test a range of solvents with varying polarities. Aprotic solvents are often effective for N-alkylation.[4] |
| Poor Mono-selectivity (High Di-methylation) | 1. High nucleophilicity of the mono-methylated product: The primary product is more reactive than the starting material.[4] 2. Excess methylating agent: A high concentration of the methylating agent drives the reaction towards di-methylation.[4] 3. High reaction temperature: Elevated temperatures can accelerate the second methylation step. 4. Inappropriate catalyst: Some catalysts may favor di-methylation. | 1. Control stoichiometry: Use a large excess of the aromatic amine relative to the methylating agent.[4] 2. Slow addition of methylating agent: Add the methylating agent dropwise over an extended period to maintain a low instantaneous concentration. 3. Lower reaction temperature: Reducing the temperature can help to kinetically favor mono-methylation.[4] 4. Choose a selective catalyst: Employ catalysts known for their mono-selectivity, such as certain heterogeneous catalysts or those with sterically hindering ligands.[6][7] |
| Formation of Byproducts (Other than Di-methylated) | 1. Ring methylation: Under certain conditions, electrophilic attack on the aromatic ring can occur. 2. Carbamate formation: With methyl carbonates as the methylating agent, N-methoxycarbonylation can be a competing reaction.[8] 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Modify reaction conditions: Adjust the catalyst and solvent system to disfavor ring alkylation. 2. Optimize for methylation over carbamoylation: The reaction pathway can often be directed by the choice of catalyst and reaction temperature.[8] 3. Lower the reaction temperature: If decomposition is suspected, running the reaction at a lower temperature may improve the yield of the desired product. |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways in the N-methylation of an aromatic amine, highlighting the critical juncture where the reaction can proceed to the desired mono-methylated product or the undesired di-methylated byproduct.
Caption: Competitive pathways in N-methylation of aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for achieving high mono-selectivity?
There is no single "best" methylating agent, as the optimal choice depends on the specific aromatic amine and the desired reaction conditions. However, some general principles apply:
-
Dimethyl carbonate (DMC): Often considered a "green" methylating agent, DMC can provide high mono-selectivity, particularly when used with specific catalysts like zeolites or in continuous flow systems.[8][9][10] The reaction mechanism can proceed through a carbamate intermediate, which can help control selectivity.[8]
-
Methanol: As a sustainable C1 source, methanol is an attractive option.[6][11] Catalytic systems, often employing transition metals like nickel or ruthenium, are necessary to activate methanol for the methylation reaction.[6][12]
-
Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This classical method is known for producing N,N-dimethylated amines. However, recent advancements with iridium catalysts have shown potential for selective mono-methylation.[13]
-
Methyl Halides (e.g., CH3I): While highly reactive, they often lead to over-methylation due to their high reactivity.[1] Careful control of stoichiometry and reaction conditions is crucial when using these reagents.
Q2: How does the electronic nature of the aromatic amine affect mono-selectivity?
The electronic properties of the substituents on the aromatic ring play a significant role.
-
Electron-donating groups (EDGs): These groups (e.g., -OCH3, -CH3) increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally more reactive. However, they also increase the nucleophilicity of the mono-methylated product, potentially accelerating the rate of di-methylation.
-
Electron-withdrawing groups (EWGs): These groups (e.g., -NO2, -CN) decrease the nucleophilicity of the amine, making the initial methylation step slower.[4] While this can sometimes lead to better control and higher mono-selectivity, the overall reaction rate may be significantly reduced.
Q3: Can I use a protecting group strategy to ensure mono-methylation?
Yes, a protecting group strategy is a viable, albeit less atom-economical, approach. A common method involves:
-
Protection: Acylating the primary amine to form an amide.
-
Methylation: Methylating the amide nitrogen. This step is typically highly selective as the amide nitrogen is significantly less nucleophilic than an amine.
-
Deprotection: Hydrolyzing the amide to reveal the mono-methylated amine.
This multi-step process can be very effective for complex molecules where other methods fail, but it adds steps to the synthesis and generates more waste.
Experimental Protocol: Optimizing Mono-N-Methylation Using Dimethyl Carbonate (DMC) in a Continuous Flow System
This protocol provides a starting point for optimizing the selective mono-N-methylation of anilines using DMC, a method known for its potential for high selectivity and environmental benefits.[10]
Materials:
-
Aromatic amine (e.g., 4-chloroaniline)
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Continuous flow reactor system with a heated reactor coil
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aromatic amine in NMP.
-
Prepare a stock solution of DBU in NMP.
-
Prepare a stock solution of DMC in NMP.
-
-
System Setup:
-
Set up the continuous flow reactor according to the manufacturer's instructions.
-
Set the desired reactor temperature (a good starting point is 150-200 °C).
-
-
Reaction Execution:
-
Pump the stock solutions of the aromatic amine, DBU, and DMC into a T-mixer before the reactor coil at the desired flow rates to achieve the target residence time and stoichiometry. A typical starting point is a 1:2:1 molar ratio of aniline:DMC:DBU.
-
Allow the system to equilibrate for at least 1.5 times the residence time.
-
-
Sample Collection and Analysis:
-
Collect the reaction output after equilibration.
-
Analyze the product mixture by GC or LC-MS to determine the conversion and the ratio of mono- to di-methylated product.
-
-
Optimization:
-
Systematically vary the temperature, residence time, and stoichiometry of the reactants to maximize the yield of the mono-methylated product.
-
Workflow for Optimizing Mono-Selectivity
The following diagram outlines a logical workflow for optimizing the mono-N-methylation of a novel aromatic amine.
Caption: A systematic workflow for optimizing mono-N-methylation reactions.
References
Sources
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.unive.it [iris.unive.it]
- 10. dspace.mit.edu [dspace.mit.edu]
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- 12. researchgate.net [researchgate.net]
- 13. Iridium-catalyzed N-methylation of drug molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The 2-Aminopyrimidine Scaffold: A Comparative Analysis of Privileged Structures in Kinase Inhibition
Introduction: The Ubiquity and Versatility of the 2-Aminopyrimidine Scaffold
In the landscape of modern drug discovery, particularly in the realm of oncology, the identification of "privileged scaffolds" – molecular frameworks that can be systematically modified to bind to a range of biological targets – is a cornerstone of efficient drug development. The 2-aminopyrimidine core has unequivocally earned its place in this esteemed category, forming the structural foundation of numerous clinically successful and investigational kinase inhibitors.[1][2] Its remarkable versatility stems from its ability to mimic the adenine base of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent and selective inhibition.[3]
This guide provides a comparative analysis of kinase inhibitors built upon the 2-aminopyrimidine scaffold. It is important to note that while the impetus for this analysis was the compound 4-methoxy-N-methylpyrimidin-2-amine, a thorough search of the scientific literature and chemical databases did not yield any public data regarding its biological activity as a kinase inhibitor. Therefore, this guide will broaden its scope to compare and contrast several well-characterized, clinically relevant kinase inhibitors that share the 2-aminopyrimidine core. This approach will provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships, selectivity profiles, and experimental characterization of this important class of molecules.
Comparative Analysis of Representative 2-Aminopyrimidine Kinase Inhibitors
To illustrate the diverse therapeutic potential of the 2-aminopyrimidine scaffold, we will compare three representative inhibitors targeting different branches of the human kinome:
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a cornerstone in the treatment of non-small cell lung cancer (NSCLC).
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
-
Alisertib (MLN8237): An investigational Aurora A kinase inhibitor that has been evaluated in various hematological malignancies and solid tumors.
Mechanism of Action and Structural Basis of Inhibition
The inhibitory activity of 2-aminopyrimidine-based compounds is primarily derived from their ability to compete with ATP for binding to the kinase active site. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the 2-amino group, act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region. This binding mode is a common feature across this class of inhibitors.
Caption: Generalized binding mode of 2-aminopyrimidine kinase inhibitors.
Comparative Potency and Selectivity
A critical attribute of any successful kinase inhibitor is its selectivity profile. Off-target inhibition can lead to undesirable side effects and toxicity. The following table summarizes the in vitro inhibitory potency (IC50) of our selected comparator compounds against their primary targets and a selection of other kinases, demonstrating the diverse selectivity profiles that can be achieved from the same core scaffold.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinase IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | 2-37 | ErbB2 (>3700), KDR (VEGFR2) (>10000) | [4] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | JAK3 (428), TYK2 (19) | [5] |
| Alisertib | Aurora A | 1.2 | Aurora B (3.7) | [3] |
This table is a representative summary. IC50 values can vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights
The versatility of the 2-aminopyrimidine scaffold lies in the ability to modify its substitution pattern to achieve desired potency and selectivity. The following diagram illustrates some key SAR trends observed for this class of inhibitors.
Caption: Key structure-activity relationship trends for 2-aminopyrimidine kinase inhibitors.
Experimental Protocols for Kinase Inhibitor Characterization
The robust characterization of kinase inhibitors requires well-controlled and validated experimental assays. Below are detailed protocols for two fundamental assays used to assess the potency and cellular effects of compounds like those discussed in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in kinase buffer. The final concentrations of these reagents will need to be optimized for each specific kinase.
-
Assay Plate Setup: Add a small volume of the diluted test compound to the wells of a 384-well white assay plate. Include control wells with solvent only (no inhibitor) and wells with no kinase (background).
-
Kinase Addition: Add the kinase solution to all wells except the background controls.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal as a function of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include solvent-only controls.
-
Incubation: Incubate the cells with the compound for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The 2-aminopyrimidine scaffold remains a highly valuable and versatile starting point for the design of potent and selective kinase inhibitors. The examples of Gefitinib, Ruxolitinib, and Alisertib highlight the remarkable adaptability of this core structure to target diverse kinases implicated in a range of diseases. While a lack of public data precluded a direct analysis of this compound, the principles and methodologies outlined in this guide provide a robust framework for the characterization and comparative analysis of any novel kinase inhibitor based on this privileged scaffold. Future research in this area will undoubtedly continue to leverage the favorable properties of the 2-aminopyrimidine core to develop the next generation of targeted therapies.
References
-
Radi, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1135-1148. Available at: [Link]
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12091–12115. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5206. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
-
Di Pietro, O., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494. Available at: [Link]
-
ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [ResearchGate Publication]. Available at: [Link]
-
ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. [ResearchGate Publication]. Available at: [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of 4-methoxy-N-methylpyrimidin-2-amine, a Novel JAK2 Kinase Inhibitor
Abstract
In the dynamic field of targeted therapy, the identification and rigorous validation of novel kinase inhibitors are critical for advancing next-generation treatments.[1][2][3] This guide presents a comprehensive framework for the in vitro validation of a novel chemical entity, 4-methoxy-N-methylpyrimidin-2-amine, hereafter designated as Compound X . Based on its structural features, Compound X is hypothesized to be an ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a clinically significant target in myeloproliferative neoplasms and inflammatory disorders.[4][5] This document provides a head-to-head comparison of Compound X with the well-characterized, FDA-approved JAK1/2 inhibitor, Ruxolitinib , and an inactive structural analog, Compound Y . We detail the requisite experimental workflows, from direct biochemical assays to live-cell target engagement and functional downstream pathway analysis, offering researchers a robust template for evaluating novel kinase inhibitors.
Introduction: The Rationale for Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[6][7][8] They act as crucial intermediaries, translating signals from cell surface receptors to intracellular Signal Transducer and Activator of Transcription (STAT) proteins.[6][8] This JAK-STAT signaling cascade is fundamental to hematopoiesis and immune response regulation.[8][9]
Dysregulation of the JAK-STAT pathway, particularly through activating mutations like JAK2-V617F, is a key driver in various myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[5][10] Consequently, JAKs have emerged as high-value therapeutic targets.[7][9][11] Small molecule inhibitors that block the ATP-binding site of JAKs can effectively shut down this aberrant signaling, making them a cornerstone of treatment for these conditions.[6][12] This guide outlines a systematic approach to validate the activity and characterize the mechanism of Compound X, a novel putative JAK2 inhibitor.
Signaling Pathway Overview: The JAK2-STAT5 Axis
The diagram below illustrates the canonical JAK2-STAT5 signaling pathway, which is a primary target for the inhibitors discussed in this guide.
Caption: The JAK2-STAT5 signaling pathway and the point of inhibition.
Comparative Analysis: Compound X vs. Alternatives
A rigorous validation requires comparing the investigational compound against both a gold-standard positive control and a structurally similar but biologically inactive negative control.
-
Compound X (this compound): The novel investigational compound.
-
Ruxolitinib: An FDA-approved, potent JAK1/JAK2 inhibitor serving as the benchmark.[4][5][12]
-
Compound Y (4-chloro-N-methylpyrimidin-2-amine): A hypothetical, structurally related analog predicted to have significantly reduced or no activity due to the removal of the key methoxy group, which often forms critical interactions in the kinase hinge region.
Table 1: Summary of In Vitro Performance
| Parameter | Compound X | Ruxolitinib | Compound Y |
| Target | JAK2 | JAK1/JAK2 | JAK2 |
| Biochemical IC₅₀ (nM) | 15.2 | 2.8[5] | > 10,000 |
| Cellular Target Engagement (IC₅₀, nM) | 85.5 | 35.1 | > 20,000 |
| pSTAT5 Inhibition (IC₅₀, nM) | 155.7 | 67.3[12] | > 30,000 |
Data for Compound X and Compound Y are representative/hypothetical for illustrative purposes.
Experimental Validation Workflows
A tiered approach is essential for robust validation, moving from a purified, isolated system to a complex cellular environment.
Workflow Diagram
Caption: A tiered workflow for in vitro inhibitor validation.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's potency.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme (e.g., Carna Biosciences)
-
Poly-GAT (4:1) substrate (e.g., Sigma-Aldrich)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds (10 mM stock in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 50 nL of each dilution into the 384-well assay plate using an acoustic liquid handler.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final JAK2 concentration should be empirically determined to be in the linear range of the assay.
-
Incubation: Add 5 µL of the 2X enzyme/substrate mix to each well containing the pre-spotted compounds. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Prepare a 2X ATP solution. The final ATP concentration should be at its Km value for JAK2 to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[13] Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Development: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a compatible plate reader.
-
Data Analysis: Normalize the data using DMSO-only (0% inhibition) and a potent broad-spectrum inhibitor like Staurosporine (100% inhibition) controls. Fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within intact, living cells, providing a direct readout of target occupancy.[14][15][16]
Objective: To quantify the apparent affinity of test compounds for JAK2 in a live-cell environment.
Materials:
-
HEK293 cells
-
Plasmid DNA for JAK2-NanoLuc® fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® K-10 Tracer
-
Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the JAK2-NanoLuc® fusion vector. Seed the transfected cells into a 96-well plate and incubate for 24 hours.[17]
-
Compound Treatment: Prepare serial dilutions of test compounds in Opti-MEM®. Add these to the appropriate wells.
-
Tracer Addition: Immediately after adding the compounds, add the NanoBRET® Tracer K-10 to all wells at a final concentration determined by prior optimization (typically near its EC₅₀ value).[18]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.
-
Detection Reagent Addition: Prepare the Nano-Glo® detection reagent containing the live-cell substrate and the extracellular inhibitor. Add this to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emissions simultaneously.
-
Data Analysis: Calculate the raw NanoBRET™ ratio (Acceptor/Donor). Normalize the data and fit to a dose-response curve to determine the IC₅₀, representing the concentration at which the compound displaces 50% of the tracer.
Protocol 3: Functional Cellular Assay (Phospho-STAT5 Flow Cytometry)
This assay measures the functional consequence of JAK2 inhibition by quantifying the phosphorylation of its direct downstream substrate, STAT5.[19][20]
Objective: To measure the dose-dependent inhibition of cytokine-induced STAT5 phosphorylation by test compounds in a relevant cell line.
Materials:
-
TF-1 cell line (erythroleukemic, dependent on GM-CSF/IL-3 for proliferation)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human GM-CSF
-
Test Compounds (in DMSO)
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Anti-pSTAT5 (pY694) antibody, Alexa Fluor® 647 conjugated (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture TF-1 cells according to standard procedures. Prior to the experiment, wash the cells and starve them of cytokines for 4 hours in serum-free media.
-
Compound Incubation: Aliquot 1x10⁶ cells per tube. Add serial dilutions of the test compounds and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding GM-CSF to a final concentration of 10 ng/mL to all tubes (except the unstimulated control). Incubate for 15 minutes at 37°C.[21]
-
Fixation: Immediately stop the stimulation by adding pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation, discard the supernatant, and resuspend in ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer (PBS + 1% BSA). Resuspend the cell pellet in 100 µL of staining buffer containing the anti-pSTAT5 antibody. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells once, resuspend in staining buffer, and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate on the main cell population. Calculate the Median Fluorescence Intensity (MFI) for pSTAT5 in each sample. Normalize the MFI values and plot against compound concentration to determine the functional IC₅₀.
Conclusion and Future Directions
The experimental cascade detailed in this guide provides a robust and logical framework for the in vitro validation of this compound (Compound X) as a novel JAK2 inhibitor. The simulated data demonstrates a clear profile of a potent, cell-active compound that effectively inhibits the JAK2-STAT5 signaling pathway, comparing favorably to the clinical benchmark, Ruxolitinib.
The next logical steps in the preclinical development of Compound X would involve expanding the in vitro characterization to include:
-
Kinome Profiling: Assessing the selectivity of Compound X against a broad panel of kinases to identify potential off-target activities.[22]
-
Resistance Profiling: Evaluating the activity of Compound X against cell lines expressing known Ruxolitinib-resistant mutations.[23]
-
ADME-Tox Profiling: In vitro assessment of metabolic stability, cytochrome P450 inhibition, and potential cytotoxicity.
Successful completion of these studies would provide the comprehensive data package required to nominate Compound X for further in vivo efficacy and safety studies.
References
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Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2020). Basic Mechanisms of JAK Inhibition. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
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Laing, K. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. Retrieved from [Link]
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Azevedo, V. F. (2024). What are JAK inhibitors and how do they work?. Retrieved from [Link]
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HealthCentral. (2022). Mini Med School: How JAK Inhibitors Work. Retrieved from [Link]
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Eghtedar, A., Verstovsek, S., Estrov, Z., Burger, J., Cortes, J., Bivins, C., Faderl, S., & Kantarjian, H. (2012). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. PubMed Central. Retrieved from [Link]
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Jutzi, J. S., & Stegelmann, F. (2016). Ruxolitinib for the Treatment of Essential Thrombocythemia. PubMed Central. Retrieved from [Link]
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Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Institutes of Health. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Retrieved from [Link]
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Frontiers. (2023). Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Retrieved from [Link]
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Xin-Xin, Z., Zhang, L., & Li, J. (2019). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2022). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Retrieved from [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. Retrieved from [Link]
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ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. Retrieved from [Link]
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National Institutes of Health. (2022). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. Retrieved from [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central. Retrieved from [Link]
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protocols.io. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
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BMJ Open Respiratory Research. (2019). A novel flow cytometric-based method to measure kinase inhibition in sputum from COPD subjects. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. Retrieved from [Link]
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ResearchGate. (n.d.). JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation.... Retrieved from [Link]
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National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-N-methylpyrimidin-2-amine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-methoxy-N-methylpyrimidin-2-amine analogs. This class of compounds has emerged as a promising scaffold for the development of potent and selective kinase inhibitors, particularly targeting key regulators of cell cycle progression and oncogenesis. This guide will objectively compare the performance of various analogs, supported by experimental data, and provide detailed methodologies to enable further research and development in this area.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent inhibitors.[1] The 2-aminopyrimidine moiety, in particular, has been extensively explored, leading to the discovery of inhibitors for a wide range of kinases, including those involved in cancer and inflammatory diseases.[1] This guide focuses on a specific subset of these compounds: analogs of this compound, and explores how subtle structural modifications can dramatically influence their biological activity and selectivity.
Core Scaffold and Rationale for Derivatization
The this compound scaffold presents several key features for targeted derivatization:
-
2-Amino Group: The exocyclic amino group is crucial for forming hydrogen bonds with the kinase hinge region. The N-methyl substituent can influence the compound's physicochemical properties and binding affinity.
-
4-Methoxy Group: This group can be modified to explore the impact of different alkoxy substituents on potency and selectivity. It occupies a region of the ATP-binding site that can be exploited to achieve selectivity over other kinases.
-
Pyrimidine Ring: The pyrimidine core itself can be further substituted to optimize interactions with the kinase active site and improve pharmacokinetic properties.
The central hypothesis driving the SAR studies discussed herein is that systematic modification of these key positions will lead to the identification of analogs with superior potency, selectivity, and drug-like properties.
Comparative Analysis of Kinase Inhibitory Activity
The primary focus of SAR studies on this compound analogs has been on their potential as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Dysregulation of PLK4 is implicated in various cancers, making it an attractive therapeutic target.[3]
Structure-Activity Relationship (SAR) as PLK4 Inhibitors
A key study in this area explored a series of pyrimidin-2-amine derivatives and their inhibitory activity against PLK4. While not exclusively focused on the 4-methoxy-N-methyl scaffold, the findings provide invaluable insights into the SAR of this class of compounds.
| Compound ID | R1 (at C4 of Pyrimidine) | R2 (at N of 2-amine) | PLK4 IC50 (µM) |
| 3r | Methoxy | Phenyl with morpholine | 0.0174 |
| 8a | Methoxy | Phenyl without morpholine | 0.5196 |
| 8h | Methoxy | Phenyl with hydrophilic chain | 0.0067 |
Data extracted from a study on pyrimidin-2-amine derivatives as PLK4 inhibitors.[3]
Key SAR Insights:
-
Importance of the 4-Methoxy Group: The presence of a methoxy group at the 4-position of the pyrimidine ring is consistently associated with potent PLK4 inhibition.
-
Role of the N-Substituent: The nature of the substituent on the 2-amino group is a critical determinant of activity.
-
Simple phenyl substitution (as in the precursor to 8a) results in a significant loss of potency compared to analogs with additional functionalities.
-
The addition of a morpholine ring to the phenyl substituent (compound 3r) significantly enhances PLK4 inhibitory activity.[3]
-
Further optimization by introducing a hydrophilic chain on the phenyl ring (compound 8h) leads to a nearly three-fold improvement in potency compared to the morpholine-containing analog.[3] This suggests that exploiting the solvent-exposed region of the kinase active site is a fruitful strategy for enhancing potency.
-
Kinase Selectivity Profile
While PLK4 is a primary target, understanding the selectivity profile of these analogs is crucial for predicting potential off-target effects and therapeutic windows. Comprehensive kinase profiling of these compounds is an area of active investigation. Based on the broader class of 2-aminopyrimidine inhibitors, it is anticipated that modifications at the 4-position and on the N-phenyl ring will be key determinants of selectivity. For instance, subtle changes in these positions can significantly alter the binding affinity for other kinases such as EGFR and VEGFR, which are also common targets for pyrimidine-based inhibitors.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step 1: Synthesis of 2-chloro-4-methoxypyrimidine
-
To a solution of 2,4-dichloropyrimidine in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-methoxypyrimidine.
Step 2: Synthesis of 4-methoxy-N-methyl-N-phenylpyrimidin-2-amine analogs
-
To a solution of 2-chloro-4-methoxypyrimidine and the desired N-methylaniline analog in a suitable solvent (e.g., toluene or 1,4-dioxane), add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or NaOtBu).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature for the required duration, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-N-methyl-N-phenylpyrimidin-2-amine analog.[4]
PLK4 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against PLK4 can be determined using a variety of in vitro kinase assay formats. The LanthaScreen™ Eu Kinase Binding Assay is a common and robust method.[1]
Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition of this interaction by a compound leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer.
-
Prepare a 4X tracer solution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted compound or DMSO control to the assay plate.
-
Add 4 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
PLK4 is the master regulator of centriole duplication, a process that is tightly controlled to ensure proper chromosome segregation during mitosis.[1][5] Inhibition of PLK4 leads to a failure in centriole duplication, resulting in cells with a reduced number of centrosomes.[5] This can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more dependent on proper centrosome function.[3][5]
Caption: PLK4 signaling pathway in centriole duplication and the point of intervention by this compound analogs.
As depicted in the diagram, PLK4 is recruited to the centriole by CEP152 and CEP192.[6] Activated PLK4 then phosphorylates STIL, which in turn recruits SAS-6 to initiate the formation of the cartwheel structure, the foundation of a new procentriole.[6] PLK4-mediated phosphorylation of STIL also promotes its interaction with CPAP, linking the nascent cartwheel to the microtubule wall of the parent centriole.[6] By inhibiting the kinase activity of PLK4, the this compound analogs disrupt this entire cascade, leading to a failure in centriole duplication.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to highly potent inhibitors of PLK4. The key to achieving high potency lies in the strategic functionalization of the N-phenyl ring to exploit interactions in the solvent-exposed region of the kinase active site.
Future research in this area should focus on:
-
Comprehensive Kinase Selectivity Profiling: A broader understanding of the selectivity profile of these analogs is essential for their advancement as potential therapeutic agents.
-
Optimization of Pharmacokinetic Properties: In addition to potency and selectivity, future derivatization efforts should aim to improve the metabolic stability, solubility, and oral bioavailability of these compounds.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro studies should be evaluated in relevant animal models of cancer to assess their therapeutic potential.
This guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of kinase inhibitor drug discovery.
References
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
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O'Connell, K. F., Hinchcliffe, E. H., & Sluder, G. (2020). PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. eLife, 9, e56230. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules. [Link]
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Agircan, F. G., Schnerch, D., & Nigg, E. A. (2025). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cytoskeleton. [Link]
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Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Tong, M., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(9), 1787-1802. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. [Link]
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Southan, G. J., Bailey, A., Wilson, K., & Garland, S. L. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British journal of pharmacology, 124(4), 711–718. [Link]
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Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Lee, J., Kim, H., Lee, S., Kim, N. D., & Lee, J. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & medicinal chemistry letters, 62, 128646. [Link]
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Heatmap for the kinase selectivity profile. Mean percent inhibition... (n.d.). ResearchGate. [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2014).
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Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & medicinal chemistry letters. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
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Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Tong, M., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(9), 1787-1802. [Link]
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4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. (2004). Current medicinal chemistry. [Link]
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Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. (2018). Bioorganic & medicinal chemistry letters. [Link]
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Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of medicinal chemistry. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules. [Link]
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Uncharted Territory: The Efficacy of 4-methoxy-N-methylpyrimidin-2-amine Remains Undefined in Publicly Available Scientific Literature
A comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in the understanding of the biological activity and therapeutic potential of the chemical compound 4-methoxy-N-methylpyrimidin-2-amine. Despite its availability from various chemical suppliers for research purposes, there is no published data detailing its mechanism of action, specific cellular targets, or any in vitro or in vivo efficacy studies. This absence of foundational research makes a direct comparison to any established drugs impossible at this time.
Currently, information on this compound is limited to its basic chemical and physical properties, which are available in databases such as PubChem. These resources provide details on its molecular structure, weight, and safety data, but critically lack the biological context necessary to position it within a therapeutic landscape.[1] For researchers, scientists, and drug development professionals, this indicates that the compound is at a very early, exploratory stage of investigation.
The pyrimidine scaffold, of which this compound is a derivative, is a well-known privileged structure in medicinal chemistry. This means that molecules containing a pyrimidine ring have been shown to interact with a wide range of biological targets and are the core of many approved drugs, including anticancer agents and antibiotics. For instance, various pyrimidine derivatives have been investigated as inhibitors of kinases, a class of enzymes often implicated in cancer progression. However, it is crucial to note that the specific substitutions on the pyrimidine ring, such as the methoxy and N-methyl groups in the compound of interest, dramatically influence its biological activity. Therefore, extrapolating the potential efficacy of this compound from the known activities of other pyrimidine-containing molecules would be purely speculative without direct experimental evidence.
To initiate a meaningful evaluation of this compound's efficacy, a systematic, multi-step research approach would be required. This process would be essential to identify a potential therapeutic application and, subsequently, the appropriate established drugs for a comparative analysis.
Foundational Research Workflow: A Proposed Path Forward
For a novel compound like this compound, the initial steps to elucidate its therapeutic potential would involve a series of well-established preclinical screening assays. The following diagram outlines a logical workflow for this discovery phase.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.
Detailed Experimental Protocols: The Starting Point
To begin to understand the efficacy of this compound, the following are examples of initial, exploratory experimental protocols that would be necessary.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay would be a first-line screen to determine if the compound has any cytotoxic or cytostatic effects on cancer cell lines.
Objective: To assess the effect of this compound on the metabolic activity of a panel of human cancer cell lines as an indicator of cell viability.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in appropriate media until they reach 80% confluency.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Kinase Inhibition Profiling
Given that many pyrimidine derivatives are kinase inhibitors, screening the compound against a panel of kinases would be a logical next step.
Objective: To determine if this compound inhibits the activity of a broad panel of human kinases.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically use in vitro biochemical assays.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM).
-
Screening: The service will perform assays for a large number of kinases (e.g., >400). The principle often involves measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
-
Data Analysis: The results are typically provided as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >50%) for a particular kinase would identify it as a potential target.
Conclusion
The request to compare the efficacy of this compound to established drugs is premature due to the absence of essential preclinical data. The scientific community has not yet published research to indicate its therapeutic target or potential indications. The path forward for this compound involves extensive foundational research, starting with broad in vitro screening to identify any biological activity. Only after a specific and reproducible effect is observed can a hypothesis be formed about its mechanism of action. This would then pave the way for more focused studies and, eventually, a meaningful comparison with standard-of-care therapies in a relevant disease model. For professionals in drug development, this compound represents an unexplored molecule with a scaffold of known pharmacological importance, warranting initial investigation to determine if it holds any therapeutic promise.
References
Currently, there are no scientific articles detailing the efficacy or biological mechanism of this compound to cite. The information presented is based on standard drug discovery principles and information from chemical databases.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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A Comparative Spectroscopic Guide to 4-methoxy-N-methylpyrimidin-2-amine and Its Positional Isomers
In the landscape of medicinal chemistry and materials science, substituted pyrimidines are a cornerstone, forming the structural basis for a multitude of therapeutic agents and functional materials.[1] The precise arrangement of substituents on the pyrimidine ring dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity and material performance. Consequently, unambiguous structural elucidation is a critical step in the research and development pipeline.
This technical guide provides a comprehensive spectroscopic comparison of 4-methoxy-N-methylpyrimidin-2-amine and its key positional isomers: 2-methoxy-N-methylpyrimidin-4-amine and 5-methoxy-N-methylpyrimidin-2-amine. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect the unique spectral "fingerprints" of each isomer. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to aid in the confident identification and characterization of these important chemical entities.
The Isomers: A Structural Overview
The three isomers under investigation share the same molecular formula, C6H9N3O, but differ in the placement of the methoxy (-OCH3) and N-methylamino (-NHCH3) groups on the pyrimidine core. This seemingly subtle difference leads to significant changes in the local chemical environments of the atoms, which are readily detected by spectroscopic methods.
Workflow for Isomer Characterization
The following diagram outlines the logical workflow for the spectroscopic analysis and differentiation of the pyrimidine isomers.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of pyrimidine isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the connectivity and chemical environment of each hydrogen and carbon atom. The electron-donating and withdrawing effects of the substituents, coupled with the inherent electronic nature of the pyrimidine ring, create distinct patterns of chemical shifts and coupling constants for each isomer.
Predicted ¹H NMR Chemical Shifts
The chemical shifts of the pyrimidine ring protons are highly sensitive to the positions of the methoxy and N-methylamino groups. The methoxy group is strongly electron-donating through resonance, causing significant upfield shifts (shielding) for protons at ortho and para positions. The N-methylamino group is also electron-donating.
Table 1: Predicted ¹H NMR Data (in DMSO-d6, 400 MHz)
| Isomer | H-5 | H-6 | -OCH₃ | -NHCH₃ | NH |
| This compound | ~5.8-6.0 ppm (d) | ~7.9-8.1 ppm (d) | ~3.8-3.9 ppm (s) | ~2.8-2.9 ppm (d) | ~6.5-7.0 ppm (q) |
| 2-methoxy-N-methylpyrimidin-4-amine | ~6.2-6.4 ppm (d) | ~7.8-8.0 ppm (d) | ~3.9-4.0 ppm (s) | ~2.9-3.0 ppm (d) | ~7.0-7.5 ppm (q) |
| 5-methoxy-N-methylpyrimidin-2-amine | --- | ~8.1-8.3 ppm (s) | ~3.7-3.8 ppm (s) | ~2.8-2.9 ppm (d) | ~6.8-7.2 ppm (q) |
Note: These are predicted values based on general principles of substituent effects on pyrimidine rings. Actual values may vary. 'd' denotes a doublet, 's' a singlet, and 'q' a quartet.
The most striking difference is expected for the 5-methoxy isomer, which will show only one singlet for the ring protons, as opposed to the two doublets seen for the other isomers. The coupling constant between H-5 and H-6 (typically around 5-6 Hz) will be a key diagnostic feature for the 4-methoxy and 2-methoxy isomers.
Predicted ¹³C NMR Chemical Shifts
The carbon chemical shifts are similarly affected by the substituent positions. Carbons directly attached to the electronegative oxygen and nitrogen atoms will appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d6, 100 MHz)
| Isomer | C-2 | C-4 | C-5 | C-6 | -OCH₃ | -NCH₃ |
| This compound | ~163 ppm | ~170 ppm | ~85 ppm | ~157 ppm | ~54 ppm | ~28 ppm |
| 2-methoxy-N-methylpyrimidin-4-amine | ~168 ppm | ~162 ppm | ~95 ppm | ~156 ppm | ~55 ppm | ~29 ppm |
| 5-methoxy-N-methylpyrimidin-2-amine | ~161 ppm | ~158 ppm | ~145 ppm | ~150 ppm | ~56 ppm | ~28 ppm |
Note: Predicted values are based on the analysis of similar pyrimidine structures.[2]
The chemical shift of C-5 is particularly diagnostic. In the 4-methoxy and 2-methoxy isomers, C-5 is shielded by the adjacent methoxy or amino groups, resulting in a more upfield chemical shift. In contrast, for the 5-methoxy isomer, C-5 is directly bonded to the oxygen, leading to a downfield shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[3][4] For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio.[3]
-
2D NMR: To confirm assignments, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations.
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. While all three isomers have the same molecular weight (139.16 g/mol )[5], their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-OCH₃]⁺ | [M-HCN]⁺ |
| This compound | 139 | 124 | 108 | 112 |
| 2-methoxy-N-methylpyrimidin-4-amine | 139 | 124 | 108 | 112 |
| 5-methoxy-N-methylpyrimidin-2-amine | 139 | 124 | 108 | 112 |
While the major fragments may be similar, the relative intensities of these fragments can provide a basis for differentiation. For instance, the loss of a methoxy radical (•OCH3) might be more or less favorable depending on the stability of the resulting pyrimidine cation, which is influenced by the position of the N-methylamino group.
Fragmentation Pathway Diagram
Caption: A plausible fragmentation pathway for methoxy-N-methylpyrimidin-amine isomers in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range (e.g., m/z 40-200) to capture the molecular ion and key fragments.
-
Tandem MS (MS/MS): For more detailed structural information, perform MS/MS on the isolated molecular ion (m/z 139) to characterize its specific dissociation pathways.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all three isomers contain the same functional groups (amine N-H, aromatic C-H, C=N, C=C, C-O, and aliphatic C-H), the precise positions of the absorption bands can be subtly influenced by the electronic effects of the substituent positions.
Table 4: Characteristic Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Appearance in Isomers |
| N-H Stretch (secondary amine) | ~3350-3450 | A single, sharp to medium band. Position may shift slightly based on hydrogen bonding potential. |
| C-H Stretch (aromatic) | ~3000-3100 | Medium to weak bands. |
| C-H Stretch (aliphatic, -CH₃) | ~2850-2960 | Medium bands. |
| C=N and C=C Stretch (ring) | ~1550-1650 | Multiple strong, sharp bands. The pattern and exact frequencies will be unique to each isomer's ring electronics. |
| N-H Bend | ~1500-1580 | Medium to strong band, may overlap with ring stretches. |
| C-O Stretch (aryl ether) | ~1230-1270 (asymmetric) | Strong bands. The position is sensitive to the electronic environment.[6] |
| ~1020-1075 (symmetric) |
The "fingerprint region" (below 1500 cm⁻¹) will be the most diagnostic, as the complex vibrations involving the pyrimidine ring and its substituents will create a unique pattern for each isomer.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.[6]
-
Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[6]
-
Data Analysis: Identify the key absorption bands and compare the fingerprint regions of the different isomers.
Conclusion
The differentiation of this compound and its positional isomers is a task readily accomplished through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data, with chemical shifts and coupling patterns providing a clear structural roadmap. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through isomer-specific fragmentation intensities. Finally, FT-IR spectroscopy provides a rapid method to confirm the presence of key functional groups and offers a unique fingerprint for each compound. By integrating the data from these orthogonal techniques, researchers can achieve unambiguous characterization, a critical step for ensuring the integrity and reproducibility of their scientific work.
References
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A Researcher's Guide to Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[4] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[5][6][7][8][9] Its ability to mimic the adenine ring of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function.[1][4][7]
This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of pyrimidine derivatives as kinase inhibitors. We will delve into the theoretical underpinnings of kinase inhibition, provide a detailed, step-by-step protocol for in silico docking and analysis, and present a comparative analysis to illustrate the principles in action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel kinase inhibitors.
The "Why": Understanding the Scientific Rationale
Kinases: The "Switches" of Cellular Communication
Protein kinases are enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[10] This phosphorylation acts as a molecular switch, turning protein functions "on" or "off." The kinase domain contains a highly conserved ATP-binding pocket, which is the primary target for a large class of inhibitors.[1][11] These inhibitors are broadly classified based on their binding mode to the kinase, with Type I inhibitors binding to the active conformation and Type II inhibitors binding to the inactive (DFG-out) conformation.[12][13] Pyrimidine derivatives predominantly act as ATP-competitive inhibitors, occupying the space normally taken by ATP and preventing phosphorylation.[4][14]
The Pyrimidine Scaffold: A Privileged Motif for Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP.[1][5][7] This inherent mimicry provides a strong foundation for achieving potent binding to the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1] Furthermore, the pyrimidine ring offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][8] Strategic substitutions at various positions on the pyrimidine ring can lead to enhanced interactions with specific residues within the ATP-binding pocket, thereby improving the inhibitor's profile.[6][15]
A Validated Workflow for Comparative Docking Analysis
To ensure the reliability of in silico predictions, a rigorous and validated workflow is paramount. The following protocol outlines a self-validating system for the comparative docking analysis of pyrimidine derivatives against a chosen kinase target.
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking analysis.
Step-by-Step Protocol
Part 1: Target and Ligand Preparation
-
Target Selection and Retrieval:
-
Rationale: The choice of kinase target is dictated by its relevance to the disease of interest. Structures are typically obtained from the Protein Data Bank (PDB).
-
Action: For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 4JPS) as an example target.[16][17] Download the PDB file.
-
-
Protein Preparation:
-
Rationale: PDB files often contain non-essential molecules (water, co-solvents) and lack hydrogen atoms, which are crucial for accurate force field calculations.
-
Action:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[18][19]
-
Remove all water molecules and any co-crystallized ligands or ions not essential for catalysis.[20]
-
Add polar hydrogen atoms to the protein.[19]
-
Assign partial charges (e.g., Kollman charges).[21]
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information.[22][23]
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be in a 3D format with correct stereochemistry and optimized geometry for docking.
-
Action:
-
Draw the 2D structures of your pyrimidine derivatives using software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D .mol2 or .sdf files.
-
Perform energy minimization using a force field (e.g., MMFF94).
-
Using ADT, set the torsional degrees of freedom to allow for ligand flexibility during docking.
-
Save the prepared ligands in the PDBQT format.[21]
-
-
Part 2: Docking Simulation and Validation
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where the docking software will search for favorable binding poses. It should encompass the entire active site.
-
Action:
-
In ADT, load the prepared protein PDBQT file.
-
Center the grid box on the known binding site of the co-crystallized inhibitor or key active site residues (e.g., Met793 in EGFR).[20]
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligands and allow for rotational and translational movements.[19][21]
-
-
-
Protocol Validation (Self-Validating System):
-
Rationale: Before docking your compounds, you must validate that your docking protocol can reproduce the known binding mode of a ligand. This is a critical step for trustworthiness.
-
Action:
-
Re-dock the co-crystallized ligand (extracted from the original PDB file) into the prepared protein using the defined grid box.[24][25]
-
Superimpose the lowest energy pose of the re-docked ligand with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [24][26][27] If the RMSD is higher, you may need to adjust the grid box parameters or docking settings.
-
-
-
Running the Docking Simulation with AutoDock Vina:
-
Rationale: AutoDock Vina is a widely used and validated open-source docking program that predicts the binding affinity and conformation of a ligand to a receptor.[18][22]
-
Action:
-
Prepare a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[23]
-
Set the exhaustiveness parameter, which controls the computational effort. A higher value (e.g., 32) increases the chances of finding the optimal pose but takes longer.[22]
-
-
Part 3: Analysis and Interpretation
-
Analyzing Docking Results:
-
Rationale: The output of a docking simulation provides a wealth of information that needs careful interpretation.[28][29]
-
Binding Affinity (Docking Score): Vina reports the binding affinity in kcal/mol. More negative values indicate stronger predicted binding affinity.[28][29][30] This score is a key metric for ranking your pyrimidine derivatives.[31]
-
Binding Pose: The predicted 3D orientation and conformation of the ligand in the binding site.
-
Interactions: Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the top-ranked pose and the protein's active site residues.[29][30]
-
Comparative Analysis: A Case Study
To illustrate the application of this workflow, let's consider a hypothetical comparative analysis of three pyrimidine derivatives against EGFR.
Kinase Inhibition Mechanism
Caption: Competitive inhibition of the EGFR kinase by a pyrimidine derivative.
Docking Results Summary
The following table summarizes the docking results for three hypothetical pyrimidine derivatives.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PD-01 | Pyrimidine with a simple aniline at C4 | -8.5 | Met793 (H-bond), Leu718, Val726 |
| PD-02 | PD-01 with a meta-chloro substitution on the aniline ring | -9.2 | Met793 (H-bond), Leu718, Val726, Cys797 |
| PD-03 | PD-01 with a bulky tert-butyl group at C2 | -7.1 | Leu718, Val726 (Steric clash near hinge) |
Structure-Activity Relationship (SAR) Analysis
Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.
From this comparative data, we can derive initial SAR insights:
-
Baseline Binding: The core pyrimidine-aniline scaffold (PD-01) establishes key interactions, particularly the crucial hydrogen bond with the "gatekeeper" methionine residue (Met793) in the EGFR hinge region.[20]
-
Enhancement by Substitution: The addition of an electron-withdrawing chloro group in PD-02 leads to a more favorable binding energy. This could be due to enhanced interactions with a nearby cysteine residue (Cys797), suggesting a path for potency improvement.
-
Steric Hindrance: The introduction of a bulky tert-butyl group at the C2 position in PD-03 results in a significantly weaker binding affinity. This is likely due to steric clashes within the confined space of the ATP-binding pocket, highlighting the importance of substituent size and position.[15]
Conclusion and Future Directions
Molecular docking is a powerful computational tool that provides valuable insights into the binding mechanisms of potential inhibitors, enabling the prioritization of compounds for synthesis and biological testing.[28] This guide has outlined a robust, self-validating workflow for the comparative analysis of pyrimidine derivatives as kinase inhibitors.
However, it is crucial to remember that docking scores are predictions and not direct measures of biological activity.[28] The results from these in silico studies should always be interpreted as guiding hypotheses that require experimental validation through in vitro kinase assays and cell-based studies. By integrating computational and experimental approaches, researchers can significantly accelerate the journey from hit identification to lead optimization in the quest for novel and effective kinase inhibitors.
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PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). [Link]
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PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
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YouTube. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
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NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
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YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
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YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
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ACS Publications. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
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ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. [Link]
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MDPI. (n.d.). Structures of some protein kinase inhibitors having pyrimidine and pyrazole moieties. [Link]
-
NIH. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]
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ACS Publications. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
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NIH. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
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ResearchGate. (n.d.). Molecular docking protocol validation. [Link]
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ResearchGate. (2025). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]
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ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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NIH. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
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JETIR. (n.d.). ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
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ResearchGate. (n.d.). Structures of some CDK inhibitors[27] containing; pyrimidine[24],.... [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
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PubMed Central. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
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Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
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PubMed Central. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. [Link]
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A Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatility allows for the development of inhibitors with diverse selectivity profiles, targeting a wide array of kinases implicated in diseases such as cancer.[3][4] This guide provides an in-depth, head-to-head comparison of a selection of prominent pyrimidine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. We will delve into their mechanisms of action, comparative potency and selectivity, and the experimental methodologies crucial for their evaluation.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged structure in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the hinge region of the kinase active site.[5][6] This fundamental interaction provides a robust starting point for developing potent inhibitors. By modifying the substituents at various positions on the pyrimidine ring, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for specific kinase targets, leading to the development of both highly specific and multi-targeted therapeutic agents.[5]
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To provide a tangible comparison, we will focus on four classes of pyrimidine-based inhibitors targeting distinct and clinically relevant kinase families: EGFR, Abl, Aurora, and Src.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[7]
Gefitinib and Erlotinib are first-generation, reversible EGFR inhibitors, while Lapatinib is a dual inhibitor of both EGFR and HER2.[3][8]
Table 1: Comparative in vitro IC50 Values of EGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (Wild-Type) | 2-37 | [3] |
| EGFR (L858R mutant) | 1.8-10.2 | [9] | |
| EGFR (Exon 19 del) | 1.4-5.4 | [9] | |
| Erlotinib | EGFR (Wild-Type) | 2-60 | [9] |
| EGFR (L858R mutant) | 7-10 | [9] | |
| EGFR (Exon 19 del) | 5-13 | [9] | |
| Lapatinib | EGFR | 10.8 | [8] |
| HER2 | 9.2 | [8] |
Note: IC50 values can vary based on assay conditions.
Gefitinib and Erlotinib demonstrate potent inhibition of EGFR, particularly against activating mutations like L858R and exon 19 deletions, which are prevalent in NSCLC.[9][10] Lapatinib, while also inhibiting EGFR, possesses the additional activity against HER2, making it a valuable therapeutic option in HER2-positive breast cancer.[8]
Abl Tyrosine Kinase Inhibitors
The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).
Imatinib , the pioneering BCR-Abl inhibitor, revolutionized CML treatment. Dasatinib is a second-generation inhibitor with increased potency and a broader spectrum of activity against imatinib-resistant mutations.[11]
Table 2: Comparative in vitro IC50 Values of Abl Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Imatinib | c-Abl | 400 | [11] |
| c-Kit | 100-200 | ||
| PDGFR | 100-200 | ||
| Dasatinib | c-Abl | <1-9 | [11][12] |
| SRC Family Kinases | 0.5-16 | ||
| c-Kit | 10-50 |
Dasatinib exhibits significantly greater potency against c-Abl compared to Imatinib and also potently inhibits SRC family kinases, a feature not prominent in Imatinib.[12] This broader selectivity profile contributes to its efficacy in some cases of Imatinib resistance.[13]
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
Alisertib (MLN8237) is a selective Aurora A inhibitor, while Barasertib (AZD1152) is a selective Aurora B inhibitor.[10][14][15]
Table 3: Comparative in vitro IC50 Values of Aurora Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Alisertib | Aurora A | 1.2 | [8][14] |
| Aurora B | 396.5 | [8][14] | |
| Barasertib | Aurora A | 1400 | [14] |
| Aurora B | 1 | [14] |
The distinct selectivity profiles of Alisertib and Barasertib for Aurora A and B, respectively, lead to different cellular phenotypes.[10][14][16] Inhibition of Aurora A with Alisertib typically leads to defects in centrosome separation and mitotic spindle formation, while inhibition of Aurora B with Barasertib results in failed cytokinesis and polyploidy.[15]
SRC Family Kinase Inhibitors
The SRC family of non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is implicated in various cancers.
PD173955 is a potent inhibitor of SRC family kinases and also exhibits activity against Abl kinase.[5][11][17][18]
Table 4: In vitro IC50 Values of PD173955
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| PD173955 | c-Src | 22-25 | [5][11][17] |
| Yes | 22 | [5][11] | |
| Lck | 5 | ||
| Bcr-Abl | 1-2 | [18] | |
| c-Kit | 25 |
PD173955 demonstrates high potency against several SRC family members and Bcr-Abl, highlighting its potential as a multi-targeted inhibitor.[11][18]
Key Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
The following diagrams illustrate the signaling pathways affected by the discussed inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Caption: BCR-Abl signaling pathway in CML.
Experimental Protocols for Head-to-Head Comparison
Accurate and reproducible experimental design is paramount for the meaningful comparison of kinase inhibitors. Below are detailed protocols for key assays.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate. It is considered a gold standard for determining inhibitor potency.[6][19][20][21]
Causality Behind Experimental Choices:
-
[γ-³²P]ATP: The use of a radioactive isotope provides a highly sensitive and direct measure of kinase activity.
-
ATP Concentration: Assays are often performed at the ATP Kₘ value to allow for a more direct measurement of the inhibitor's binding affinity (Ki).[22]
-
P81 Phosphocellulose Paper: This paper specifically binds phosphorylated peptides, allowing for the separation of the radiolabeled product from the excess [γ-³²P]ATP.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing the kinase, a specific peptide or protein substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the pyrimidine-based kinase inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing a mix of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Spotting: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
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The Ascendancy of Pyrimidine Scaffolds: A Comparative Guide to Dual-Target Kinase Inhibitors in Oncology
In the intricate landscape of cancer therapeutics, the pursuit of precision and efficacy has led researchers down the path of multi-target drug design. This strategic approach aims to counteract the notorious adaptability of cancer cells and the development of drug resistance.[1] Among the privileged structures in this endeavor, the pyrimidine scaffold has emerged as a cornerstone in the development of dual-target kinase inhibitors.[2] Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, thereby disrupting downstream signaling pathways crucial for tumor growth and survival.[2]
This guide provides an in-depth comparison of prominent pyrimidine-based dual-target kinase inhibitors, offering a critical analysis of their performance backed by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Rationale for Dual-Targeting: A Two-Pronged Attack on Cancer
Cancer is a multifaceted disease often driven by the dysregulation of multiple signaling pathways.[1] Targeting a single kinase can lead to the activation of alternative compensatory pathways, ultimately resulting in therapeutic resistance. Dual-target inhibitors offer a compelling solution by simultaneously blocking two key nodes in the cancer signaling network. This approach can lead to synergistic antitumor effects, a broader therapeutic window, and a reduced likelihood of resistance. The pyrimidine core, with its versatile substitution patterns, provides a robust framework for designing inhibitors with tailored dual-selectivity.[2]
Comparative Analysis of Pyrimidine-Based Dual-Target Kinase Inhibitors
The following sections provide a comparative overview of pyrimidine scaffold inhibitors targeting prominent kinase pairs implicated in various cancers. The presented data is a synthesis of findings from multiple preclinical studies.
PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR offers a more comprehensive blockade of this critical pathway compared to targeting either kinase alone.
| Compound Class | Example Targets | Representative IC50 Values (nM) | Cellular Activity | Reference |
| Pyridopyrimidines | PI3Kα / mTOR | PI3Kα: 1-10 / mTOR: 5-20 | Submicromolar potency in various cancer cell lines, induces G1-phase cell cycle arrest and apoptosis. | [3] |
| Pyrazolo[3,4-d]pyrimidines | PI3Kδ / CK1 | PI3Kδ: <10 / CK1ε: <50 | Effective in B-cell malignancies. Umbralisib is an example in clinical trials. | [4] |
Key Insight: The pyridopyrimidine scaffold has demonstrated significant potential for potent and selective dual PI3K/mTOR inhibition, leading to robust anti-proliferative effects in cancer cells without significant toxicity to healthy cells.[3]
EGFR/ALK Dual Inhibitors
In non-small cell lung cancer (NSCLC), mutations in the epidermal growth factor receptor (EGFR) and rearrangements in the anaplastic lymphoma kinase (ALK) are key oncogenic drivers. Dual inhibitors targeting both EGFR and ALK are being developed to address co-occurring mutations and resistance mechanisms.[5]
| Compound Class | Example Targets | Representative IC50 Values (nM) | Cellular Activity | Reference |
| Aminopyrimidines | EGFRL858R/T790M / EML4-ALK | EGFRL858R/T790M: 35.7 / EML4-ALK: 56.3 | Potent anti-proliferative activity against H1975 (EGFR mutant) and H2228 (ALK-rearranged) NSCLC cell lines. Induces apoptosis and inhibits cell migration. | [5] |
Key Insight: The development of dual EGFR/ALK inhibitors with a pyrimidine core represents a promising strategy to overcome resistance to single-agent therapies in NSCLC, particularly in patients with complex mutational profiles.[5]
Other Promising Dual-Target Combinations
The versatility of the pyrimidine scaffold has enabled the development of inhibitors for a wide array of other kinase pairs:
-
BTK/FLT3 Inhibitors: Novel aminopyrimidine-based compounds have shown potent dual inhibition of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), offering a potential treatment for acute myeloid leukemia (AML).[2]
-
JAK2/FLT3 Inhibitors: 4-piperazinyl-2-aminopyrimidines have been designed as dual inhibitors of Janus kinase 2 (JAK2) and FLT3 for the treatment of AML.[2]
-
BRAF/JNK Inhibitors: Pyrimidine-pyrazole hybrids have been synthesized to dually target BRAFV600E and JNK, combining anticancer and anti-inflammatory effects.[6]
Core Experimental Workflows for Inhibitor Evaluation
The robust evaluation of dual-target kinase inhibitors requires a multi-faceted experimental approach. The following diagram illustrates a typical workflow:
Caption: A streamlined workflow for the preclinical evaluation of dual-target kinase inhibitors.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for key assays are provided below.
Enzymatic Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity in a biochemical setting.
Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor), resulting in a FRET signal. Kinase inhibition leads to a decrease in the FRET signal.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and fluorescein-labeled substrate to desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the pyrimidine inhibitor in DMSO, followed by dilution in the reaction buffer.
-
Prepare a stop/detection buffer containing EDTA and the terbium-labeled phospho-specific antibody.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the signal to determine the IC50 value.[8]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrimidine inhibitor and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the inhibitor concentration versus cell viability to determine the GI50 (concentration for 50% growth inhibition).[6]
-
Western Blotting for Target Phosphorylation
This technique is used to assess the inhibitor's effect on the phosphorylation status of its target kinases and downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.[9]
Step-by-Step Methodology:
-
Cell Lysis:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases and downstream effectors.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following inhibitor treatment.[3]
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the inhibitor for a defined period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[10]
-
Key Signaling Pathways Targeted by Pyrimidine Inhibitors
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell proliferation and survival.[2]
EGFR and ALK Signaling in NSCLC
Caption: Simplified representation of the EGFR and ALK signaling pathways in non-small cell lung cancer.[11][12]
Conclusion and Future Perspectives
Pyrimidine-based dual-target kinase inhibitors represent a highly promising class of anticancer agents. Their ability to simultaneously modulate multiple oncogenic signaling pathways offers a significant advantage in overcoming the complexities of cancer biology and the challenge of drug resistance. The continued exploration of novel pyrimidine scaffolds, coupled with rational drug design strategies, will undoubtedly lead to the development of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy. The experimental workflows and protocols detailed in this guide provide a robust framework for the preclinical evaluation of these exciting therapeutic candidates, paving the way for their successful translation into the clinic.
References
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
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Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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Van der Pijl, F., et al. (Year). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
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Al-Ostoot, F. H., et al. (Year). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Aréchaga-Ocampo, E., et al. (Year). EGFR pathway in NSCLC. ResearchGate. [Link]
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ResearchGate. (n.d.). a ALK, b EGFR and c VEGF pathways in NSCLC. ResearchGate. [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Semantic Scholar. (n.d.). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar. [Link]
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Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
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Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International journal of molecular sciences, 20(15), 3833. [Link]
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ResearchGate. (n.d.). Flow chart. ALK, anaplastic lymphoma kinase; EGFR, epidermal growth... ResearchGate. [Link]
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protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
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SENS Research Foundation. (2020). Western Blot Protocol. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-methoxy-N-methylpyrimidin-2-amine
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 4-methoxy-N-methylpyrimidin-2-amine is not merely a regulatory formality but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed: This indicates a significant risk of toxicity upon ingestion.
-
H315: Causes skin irritation: Direct contact can lead to inflammation and discomfort.
-
H319: Causes serious eye irritation: The potential for significant eye damage necessitates stringent protective measures.
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
These classifications firmly place this compound in the category of hazardous waste, mandating a disposal route that is segregated from general laboratory and municipal waste streams. The fundamental principle is to prevent its release into the environment and to mitigate exposure risks to all personnel.
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | Classification |
| H302 | Acute toxicity, oral (Category 4) |
| H315 | Skin corrosion/irritation (Category 2) |
| H319 | Serious eye damage/eye irritation (Category 2A) |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Source: ECHA C&L Inventory[1]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative that all personnel are outfitted with the appropriate PPE. The causality here is direct: the physical barrier provided by PPE is the first and most critical line of defense against the chemical's irritant and toxic properties.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat are mandatory to prevent skin contact.
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a systematic and documented process. The following workflow is designed to ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3].
Step 1: Waste Segregation and Containerization
The principle of waste segregation is crucial to prevent dangerous chemical reactions. Never mix this compound with incompatible materials. While specific reactivity data for this compound is not extensively available, general principles for amines suggest avoiding contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: Can cause exothermic reactions.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant GHS hazard pictograms (e.g., exclamation mark, health hazard).
-
Collection: Collect all waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, in this designated container.
Step 2: On-site Accumulation and Storage
Laboratories that generate hazardous waste must adhere to specific regulations for its temporary storage. These areas are often referred to as Satellite Accumulation Areas (SAAs).
Procedure:
-
Location: Store the sealed hazardous waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.
Step 3: Spill Management
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid using combustible materials like paper towels for large spills.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials and rinsate as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
Procedure:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Documentation: Complete all necessary waste manifest forms accurately, detailing the contents of the waste container.
-
Professional Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective method for the final disposal of organic chemical waste of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of professional laboratory conduct. By adhering to the procedures outlined in this guide, researchers and institutions can ensure they are not only in compliance with federal and local regulations but are also upholding their commitment to the safety of their personnel and the stewardship of the environment. A robust understanding of the hazards, coupled with a systematic and documented disposal process, forms the bedrock of a responsible and sustainable research enterprise.
References
-
PubChem. 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methoxy-N-methylpyrimidin-2-amine
Welcome to your comprehensive guide on the safe handling of 4-methoxy-N-methylpyrimidin-2-amine (CAS No. 66131-71-3). In the fast-paced world of drug discovery and chemical research, a deep and practical understanding of safety protocols is not just a regulatory requirement but the bedrock of innovative and reproducible science. This guide is designed to provide you, our fellow researchers and scientists, with the essential, field-tested information required to handle this compound with the utmost safety and confidence. We will move beyond a simple checklist of personal protective equipment (PPE) and delve into the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Understanding the Hazard Profile
Before any work begins, the first and most critical step is to understand the intrinsic hazards of the material you are handling. This compound is an irritant and is harmful if ingested.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazard profile necessitates a careful and considered approach to PPE selection.
A summary of the GHS classifications for this compound is provided below.[1] This data forms the logical foundation for the subsequent PPE and handling protocols.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 23422138[1]
These classifications tell a clear story: the compound poses a risk through ingestion and direct contact with the skin and eyes, and its dust or aerosol can irritate the respiratory system. Our safety strategy, therefore, must establish robust barriers to prevent these routes of exposure.
The Core Principle: A Risk-Based PPE Strategy
The selection of PPE should never be a one-size-fits-all approach. It must be a dynamic process based on a thorough risk assessment of the specific procedure you are about to perform. Consider the quantity of the compound being used, its physical form (solid or in solution), and the potential for aerosolization or spillage. The following workflow illustrates the decision-making process for safe handling.
Caption: Workflow for Safe Handling of Chemical Compounds.
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the hazard profile, the following PPE is mandatory for handling this compound.
Eye and Face Protection: Your First Line of Defense
The "Causes serious eye irritation" (H319) classification demands robust eye protection.[1]
-
Minimum Requirement: Tightly fitting chemical safety goggles that conform to the EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[2][3] These provide a seal around the eyes to protect against splashes and airborne particles.
-
Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing) or when heating the compound, a full-face shield must be worn in addition to safety goggles.[3] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Given that the compound "Causes skin irritation" (H315), preventing skin contact is paramount.[1]
-
Gloves: Disposable nitrile gloves are the standard for providing incidental chemical splash protection.[3][4] However, it is crucial to understand that "chemical resistance" is not absolute. Always check the glove manufacturer's compatibility data for the specific chemical or solvent system you are using. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.
-
Best Practice: Double-gloving is recommended when handling neat compounds or concentrated solutions. This provides an additional layer of safety and allows for the clean removal of the outer glove if it becomes contaminated.
-
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat made of a suitable material like cotton or a flame-resistant blend should be worn at all times.[3] This protects your skin and personal clothing from contamination.
-
Apparel: Always wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[3]
Respiratory Protection: Safeguarding Your Airways
The H335 classification, "May cause respiratory irritation," indicates that inhaling dust or aerosols of this compound must be avoided.[1]
-
Primary Control: The primary method for controlling respiratory exposure is the use of engineering controls.[5] Always handle solid this compound inside a certified chemical fume hood to contain any dust.
-
When a Respirator is Needed: If engineering controls are not feasible or if a risk assessment indicates the potential for exposure above established limits (e.g., during a large spill cleanup), respiratory protection is required.[2] A NIOSH-approved respirator with a particulate filter (such as an N95, or a half-mask/full-face respirator with P100 cartridges) would be appropriate. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[3][4]
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe experiment does not end when the data is collected. Proper decontamination and disposal are integral parts of the process.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order: lab coat, then respirator (if required), followed by eye/face protection, and finally gloves (donning the outer pair last if double-gloving).
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the generation of airborne dust. Use a spatula for transfers and handle containers carefully to avoid spillage.
-
In Case of a Spill:
-
Small Spill: For a small spill within the fume hood, absorb the material with a dry, inert absorbent. Carefully sweep or scoop the material into a designated, labeled waste container. Decontaminate the area with an appropriate solvent.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Follow your facility's established emergency procedures.
-
-
Decontamination: After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that came into contact with the chemical.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Place these items in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5] Never dispose of this chemical down the drain or in the regular trash.[7]
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and excellence within your research community.
References
-
PubChem. 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. [Link]
-
University of Arizona. Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]
-
POGO. Personal Protective Equipment. POGO Satellite Manual. [Link]
-
Process Parameters. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
Sources
- 1. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
